Impel
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
12008-41-2 |
|---|---|
Molecular Formula |
B8Na2O13 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
disodium;(9,11-dioxido-5-oxoboranyloxy-2,4,6,8,10,12,13-heptaoxa-1,3,5,7,9,11-hexaborabicyclo[5.5.1]tridecan-3-yl)oxy-oxoborane |
InChI |
InChI=1S/B8O13.2Na/c9-1-13-5-18-6(14-2-10)20-8-17-4(12)15-3(11)16-7(19-5)21-8;;/q-2;2*+1 |
InChI Key |
CGCGPGRQKOPVHP-UHFFFAOYSA-N |
Canonical SMILES |
B(=O)OB1OB2OB(OB(OB(O2)OB(O1)OB=O)[O-])[O-].[Na+].[Na+] |
Color/Form |
Crystalline rod |
physical_description |
Liquid; Other Solid; Dry Powder |
Related CAS |
12280-03-4 (Na2B8O13) |
solubility |
Dissolves rapidly in water ... easily forms viscous supersaturated solutions at elevated temperatures. Solubility at 30 degC: 21.9wt % /Disodium octaborate tetrahydrate/ Solubility: 9.5 g/100 g water /Disodium octaborate tetrahydrate/ |
Origin of Product |
United States |
Foundational & Exploratory
Precision Olfactory Delivery: A Technical Guide to Nose-to-Brain Drug Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
Precision Olfactory Delivery (POD) represents a significant advancement in intranasal drug administration, engineered to overcome the limitations of traditional nasal sprays by specifically targeting the upper nasal cavity, including the highly vascularized and permeable olfactory region. This technology offers a non-invasive route for direct nose-to-brain delivery, potentially bypassing the blood-brain barrier and enabling rapid, consistent therapeutic action for a range of neurological and systemic disorders. This technical guide provides an in-depth analysis of the core principles of POD technology, a review of the underlying physiological transport mechanisms, a compilation of comparative quantitative data, and detailed experimental protocols for its evaluation.
Introduction: The Challenge of Brain Drug Delivery
The blood-brain barrier (BBB) presents a formidable obstacle to the effective delivery of therapeutics to the central nervous system (CNS).[1] This highly selective semipermeable border protects the brain from harmful substances but also restricts the passage of many potentially therapeutic molecules.[1] Traditional drug delivery methods, such as oral and intravenous administration, often result in significant systemic exposure and limited brain penetration.
Intranasal drug delivery has emerged as a promising alternative, offering a non-invasive route that can circumvent the BBB.[2] However, conventional nasal sprays are often inefficient, with the majority of the drug depositing in the anterior nasal cavity, where it is subject to rapid mucociliary clearance and systemic absorption, with less than 5% reaching the crucial upper nasal space. To address this, Precision Olfactory Delivery (POD) technology has been developed to specifically target the upper nasal space, including the olfactory region, thereby optimizing direct nose-to-brain transport.[3]
Core Principles of Precision Olfactory Delivery (POD) Technology
POD technology is a drug-device combination platform designed to deliver a precise dose of a therapeutic agent (in either powder or liquid form) to the upper nasal cavity.[3][4] The core of this technology lies in a handheld, manually actuated, propellant-powered device.
Device Mechanism
The POD device utilizes a pressurized canister containing a hydrofluoroalkane (HFA) propellant, which is kept separate from the drug formulation until actuation.[5][6] Upon actuation, the propellant is channeled to a chamber containing the drug, aerosolizing it.[5] The device's nozzle is engineered to generate a narrow, targeted plume of drug particles with a specific velocity and geometry.[5][7] Some designs incorporate features like longitudinal helical channels to create a circumferential aerosol spray, intended to displace residual air in the olfactory region and enhance deposition.
Caption: Workflow of a propellant-based Precision Olfactory Delivery (POD) device.
Physiological Mechanisms of Nose-to-Brain Transport
Targeting the olfactory region leverages unique anatomical and physiological pathways for direct access to the CNS.[1][8]
Olfactory and Trigeminal Nerve Pathways
The primary routes for direct nose-to-brain transport are the olfactory and trigeminal nerves.[1][3]
-
Olfactory Pathway: The olfactory epithelium, located in the roof of the nasal cavity, contains olfactory sensory neurons (OSNs). The axons of these neurons bundle together, pass through the cribriform plate, and synapse directly with the olfactory bulb of the brain.[8] This provides a direct connection between the external environment and the CNS.[8]
-
Trigeminal Pathway: The trigeminal nerve innervates large areas of the nasal mucosa. Drugs deposited in these regions can be transported along the trigeminal nerve pathways to the brainstem and other brain regions.[3]
Cellular and Molecular Transport Mechanisms
Drug transport along these neural pathways can occur via several mechanisms:[1][8][9]
-
Extracellular Transport: This is considered the primary and most rapid pathway.[3][8] Drugs diffuse through the paracellular space between cells in the nasal epithelium, entering the perineural and perivascular spaces surrounding the olfactory and trigeminal nerve bundles.[8] From here, they can be rapidly transported into the cerebrospinal fluid (CSF) and brain parenchyma.[8]
-
Intracellular Transport: This involves the uptake of drugs into the olfactory sensory neurons, followed by slow axonal transport to the olfactory bulb.[8][9] This process can involve mechanisms like endocytosis and transcytosis.[1] While slower than extracellular transport, it may be relevant for certain molecules and sustained delivery.[8]
-
Drug Transporters: The expression of certain drug transporters, such as Organic Anion-Transporting Polypeptide 3 (OATP3), in the olfactory epithelium and nerve bundles may facilitate the uptake and transport of specific drug substrates.[10]
Caption: Major pathways for drug transport from the nasal cavity to the brain.
Quantitative Data and Performance
The efficacy of POD technology is demonstrated by its ability to achieve superior pharmacokinetic profiles and higher deposition in the target region compared to conventional methods.
Pharmacokinetic Comparison
A clinical study comparing a dihydroergotamine (DHE) powder delivered via a POD-like device (STS101) with conventional intranasal DHE spray and intramuscular DHE injection provides key insights into its performance.
| Parameter | STS101 5.2 mg (POD) | Migranal® 2.0 mg (Nasal Spray) | IM DHE 1.0 mg |
| Cmax (pg/mL) | 2175 | 961 | N/A |
| Tmax (minutes) | 23 | N/A | N/A |
| AUC0-2h (hpg/mL) | 2979 | 1316 | N/A |
| AUC0-inf (hpg/mL) | 12,030 | 6498 | N/A |
| Data from a Phase 1, open-label, comparative bioavailability study.[5] |
The data clearly indicates that the POD system achieved approximately a 2-fold higher maximum concentration (Cmax) and total drug exposure (AUC) compared to the traditional nasal spray, with a rapid time to peak concentration (Tmax).[5]
Olfactory Deposition Efficiency
Studies quantifying regional deposition in the nasal cavity consistently show the limitations of standard devices and the potential of targeted delivery systems.
| Delivery Method / Formulation | Olfactory Deposition (% of total delivered dose) | Reference |
| Standard Nasal Spray Pumps | < 4.6% | [11] |
| Nebulizers (with point-release) | Up to 9.0% (±1.9%) | [11] |
| Optimized Nasal Spray (specific head tilt & nozzle angle) | 22.7% (±3.7%) | [12] |
While specific deposition percentage data for a commercially available POD device is proprietary, the technology is designed to significantly exceed the deposition efficiencies of standard nasal sprays, aiming for the levels achieved under optimized laboratory conditions.
Experimental Protocols for Evaluation
The evaluation of Precision Olfactory Delivery technology involves a combination of in vitro and in vivo methodologies to assess deposition patterns and pharmacokinetic profiles.
In Vitro Nasal Deposition Using 3D-Printed Casts
This method provides a reproducible way to quantify regional drug deposition.
Methodology:
-
Nasal Cast Fabrication: A realistic human nasal cavity model is created from CT or MRI scan data of a subject.[7][13] The model is then 3D-printed, often in sections (e.g., vestibule, main passage, olfactory region, nasopharynx) and from a transparent material to allow for visualization.[7][14]
-
Surface Coating: To mimic physiological conditions, the internal surfaces of the cast may be coated with a synthetic mucus, such as a solution of xanthan gum in saline.[14]
-
Experimental Setup: The cast is assembled and oriented at a specific angle, often with controlled airflow to simulate breathing.[14][15] The POD device is actuated into the nostril of the cast.
-
Quantification: After actuation, the cast is disassembled. The drug deposited in each section is washed out with a suitable solvent.[15] The amount of drug in the wash solution is then quantified using High-Performance Liquid Chromatography (HPLC).[7][15]
In Vivo Pharmacokinetic and Biodistribution Studies
Animal models, particularly rodents, are used to assess the in vivo performance of POD technology.
Methodology:
-
Radiolabeling: The drug or a nanocarrier is labeled with a positron-emitting radionuclide, such as Zirconium-89 (⁸⁹Zr). [2][15]2. Animal Model: Anesthetized rats are positioned for intranasal administration.
-
Administration: A specific dose of the radiolabeled formulation is delivered intranasally using a specialized device. A control group may receive the drug intravenously. [2][15]4. PET/CT Imaging: Immediately following administration, the animal is placed in a Positron Emission Tomography/Computed Tomography (PET/CT) scanner. Dynamic imaging is performed for a set period (e.g., 2 hours) to track the spatiotemporal distribution of the radiotracer. [2][15]5. Ex Vivo Analysis: After imaging, the animal is euthanized, and tissues of interest (e.g., olfactory bulb, forebrain, brainstem, blood, peripheral organs) are dissected. [2][15]The radioactivity in each tissue is measured using a gamma counter to confirm and provide higher resolution data on the biodistribution. [2]
Conclusion and Future Directions
Precision Olfactory Delivery technology represents a sophisticated approach to intranasal drug delivery, offering a viable and efficient method for targeting the central nervous system. By focusing on the upper nasal space, POD systems can achieve rapid onset of action, improved bioavailability, and consistent dosing, overcoming many of the challenges associated with both traditional intranasal and systemic drug delivery routes. The continued development of this technology, including formulation optimization and device engineering, holds significant promise for the treatment of a wide array of neurological disorders, from migraine and pain management to neurodegenerative diseases. Further research focusing on the precise molecular mechanisms of transport and the application of this technology to a broader range of therapeutics will be critical in realizing its full clinical potential.
References
- 1. [PDF] Visualization and Quantification of Nasal and Olfactory Deposition in a Sectional Adult Nasal Airway Cast | Semantic Scholar [semanticscholar.org]
- 2. Aerosolized In Vivo 3D Localization of Nose-to-Brain Nanocarrier Delivery Using Multimodality Neuroimaging in a Rat Mod… [ouci.dntb.gov.ua]
- 3. Trigeminal pathways deliver a low molecular weight drug from the nose to the brain and orofacial structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US9550036B2 - Nasal drug delivery device - Google Patents [patents.google.com]
- 6. Nasal drug delivery devices: characteristics and performance in a clinical perspective—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualization and quantitative evaluation of aerosol deposition using 3D-printed adult nose cavities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Using the Intranasal Route to Administer Drugs to Treat Neurological and Psychiatric Illnesses: Rationale, Successes, and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Visualization and Quantification of Nasal and Olfactory Deposition in a Sectional Adult Nasal Airway Cast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Visualization and Estimation of Nasal Spray Delivery to Olfactory Mucosa in an Image-Based Transparent Nasal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro qualitative and quantitative CT assessment of iodinated aerosol nasal deposition using a 3D-printed nasal replica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Impel's Precision Olfactory Delivery (POD) System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Impel Pharmaceuticals has developed the Precision Olfactory Delivery (POD®) system, a novel intranasal drug delivery platform designed to overcome the limitations of traditional nasal sprays and achieve rapid, consistent, and enhanced systemic drug absorption. By targeting the vascular-rich upper nasal cavity, specifically the olfactory region, the POD system offers a non-invasive delivery route with bioavailability and speed of onset comparable to intravenous administration for certain therapeutics. This technical guide will delve into the core mechanism of action of the POD system, present key clinical data for its flagship product, Trudhesa® (dihydroergotamine mesylate), and provide an overview of the experimental methodologies employed in its evaluation.
Core Mechanism of Action
The fundamental principle of the POD system lies in its ability to deliver a precise and consistent dose of drug formulation to the upper nasal cavity, a region largely bypassed by conventional nasal sprays.[1] This area, rich in vasculature and with a more permeable epithelium compared to the lower nasal cavity, provides an ideal site for rapid systemic drug absorption.[1][2]
Targeting the Upper Nasal Space
Traditional nasal sprays typically deposit the majority of the drug in the lower nasal cavity, where it is subject to rapid mucociliary clearance and swallowing, leading to variable absorption and reduced bioavailability.[1] The POD system, a manually actuated, propellant-powered device, generates a narrow, focused plume of aerosolized drug that is propelled with sufficient velocity to reach the upper nasal space.[3] This targeted delivery minimizes drug loss and ensures that a greater proportion of the administered dose is available for absorption.
Enhanced Bioavailability and Rapid Onset
By delivering therapeutics directly to the highly vascularized olfactory region, the POD system facilitates rapid and efficient drug uptake into the systemic circulation.[4] This bypasses the gastrointestinal tract and first-pass metabolism in the liver, which can significantly degrade or reduce the bioavailability of many drugs. The result is a pharmacokinetic profile characterized by a rapid time to maximum plasma concentration (Tmax) and high bioavailability, often comparable to intravenous injection.[5]
The I-GIVE Platform
The underlying technology for the POD system is this compound's proprietary Intravail-Gas-Impelled Liquid Ejection (I-GIVE) platform. This technology utilizes a propellant to generate a fine, targeted mist that can be directed to specific regions of the nasal cavity. The I-GIVE platform allows for the delivery of both liquid and powder formulations, offering flexibility in drug development.
Quantitative Data from Clinical Trials
The efficacy and pharmacokinetic profile of the POD system have been extensively studied in clinical trials with its lead product, INP104 (Trudhesa®), a dihydroergotamine (DHE) formulation for the acute treatment of migraine.
Pharmacokinetic Profile: STOP 101 Study
The STOP 101 study was a Phase 1, open-label, randomized, three-way crossover trial that compared the pharmacokinetics of INP104 with intravenous (IV) DHE and a conventional DHE nasal spray (Migranal®).[3][5] The key findings are summarized in the table below.
| Parameter | INP104 (1.45 mg) | IV DHE (1.0 mg) | Migranal® (2.0 mg) |
| Cmax (pg/mL) | 1301 | 14,190 | 299.6 |
| Tmax (hours) | 0.5 | 0.08 | 0.78 |
| AUC0-inf (hr*pg/mL) | 6275 | 7490 | 2199 |
Table 1: Comparative Pharmacokinetic Parameters of INP104, IV DHE, and Migranal® from the STOP 101 Study.[5]
The data demonstrates that INP104 achieves a significantly higher peak plasma concentration (Cmax) and greater overall drug exposure (AUC0-inf) compared to the traditional nasal spray, with a much faster time to peak concentration (Tmax).[5] Notably, while the Cmax of INP104 is lower than that of IV DHE, plasma concentrations of DHE following INP104 administration were comparable to IV DHE from 30 minutes up to 48 hours.[6]
Safety and Efficacy: STOP 301 Study
The STOP 301 study was a Phase 3, open-label, long-term safety and tolerability study of INP104 in patients with migraine.[6] The study also collected exploratory efficacy data.
| Outcome (at 2 hours post-dose) | Percentage of Patients |
| Pain Freedom | 38% |
| Most Bothersome Symptom Freedom | 52% |
| Pain Relief | 66% |
Table 2: Exploratory Efficacy Outcomes from the STOP 301 Study.
The study found that INP104 was well-tolerated with long-term use, and the most common treatment-emergent adverse events were mild and transient, including nasal congestion, nausea, and nasal discomfort.[6]
Experimental Protocols
STOP 101 Study Methodology
-
Study Design: Phase 1, open-label, randomized, single-dose, 3-period, 3-way crossover study.[3]
-
Participants: Healthy adult volunteers.[3]
-
Interventions:
-
INP104 (1.45 mg) administered as one spray per nostril.
-
D.H.E. 45® (1.0 mg) administered as an intravenous injection.
-
Migranal® Nasal Spray (2.0 mg) administered as two sprays per nostril.[3]
-
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to measure plasma concentrations of DHE and its major metabolite, 8'-OH-DHE.[3]
-
Bioanalytical Method: While the specific parameters are proprietary, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are the standard for quantifying dihydroergotamine in plasma.
STOP 301 Study Methodology
-
Study Design: Phase 3, open-label, 24-week safety study with a 28-week extension period.
-
Participants: Patients with a history of migraine with or without aura.
-
Intervention: INP104 (1.45 mg) self-administered for migraine attacks.
-
Primary Objective: To assess the safety and tolerability of long-term, intermittent use of INP104, with a focus on nasal mucosa and olfactory function.
-
Exploratory Objectives: Efficacy assessments including pain freedom, most bothersome symptom freedom, and pain relief at 2 hours post-dose, as well as patient acceptability.
Visualizations
Mechanism of Action of the POD System
Caption: Comparison of drug delivery pathways for traditional nasal sprays versus this compound's POD system.
Experimental Workflow of the STOP 101 Study
Caption: Crossover design workflow of the STOP 101 clinical trial.
Logical Relationship of POD System Advantages
Caption: Core features and resulting advantages of the POD drug delivery system.
Conclusion
This compound's Precision Olfactory Delivery (POD) system represents a significant advancement in intranasal drug delivery. By targeting the vascular-rich upper nasal space, the POD system has demonstrated the ability to achieve rapid and consistent systemic drug levels, offering a non-invasive alternative to injections for certain therapies. The clinical data for Trudhesa® (INP104) supports the potential of the POD platform to improve the pharmacokinetic profile and therapeutic efficacy of nasally administered drugs. For researchers and drug development professionals, the POD system presents a promising platform for reformulating existing drugs or developing new therapies that require rapid onset of action and high bioavailability.
References
- 1. impelpharma.com [impelpharma.com]
- 2. STOP 101: A Phase 1, Randomized, Open-Label, Comparative Bioavailability Study of INP104, Dihydroergotamine Mesylate (DHE) Administered Intranasally by a I123 Precision Olfactory Delivery (POD® ) Device, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sop.washington.edu [sop.washington.edu]
- 4. impelpharma.com [impelpharma.com]
- 5. STOP 301: A Phase 3, open‐label study of safety, tolerability, and exploratory efficacy of INP104, Precision Olfactory Delivery (POD®) of dihydroergotamine mesylate, over 24/52 weeks in acute treatment of migraine attacks in adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impelpharma.com [impelpharma.com]
Bypassing the Blood-Brain Barrier: An In-depth Technical Guide to Intranasal Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature restricts the passage of most systemically administered drugs, necessitating innovative delivery strategies. Intranasal (IN) administration has emerged as a promising, non-invasive route that offers direct access to the brain, circumventing the BBB and minimizing systemic side effects. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative outcomes associated with nose-to-brain drug delivery. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design and evaluate novel intranasal therapies for CNS diseases.
Core Mechanisms of Nose-to-Brain Drug Delivery
Intranasal administration facilitates drug transport to the CNS through several interconnected pathways, primarily involving the olfactory and trigeminal nerves.[1] A portion of the administered drug may also be absorbed into the systemic circulation and subsequently cross the BBB, though this is often a less efficient route for brain targeting.[2]
The Olfactory Pathway
The olfactory epithelium, located in the upper region of the nasal cavity, provides a direct connection to the brain via olfactory receptor neurons.[3][4][5] These neurons project from the nasal cavity through the cribriform plate to the olfactory bulb of the brain.[6][7] Molecules can traverse this pathway through two primary mechanisms:
-
Intracellular (Intraneuronal) Transport: Drugs can be internalized by olfactory receptor neurons via endocytosis or pinocytosis and then transported along the axon to the olfactory bulb.[8] This process is generally slower, taking hours to days.
-
Extracellular (Extraneuronal) Transport: Drugs can move through the paracellular spaces between cells in the olfactory epithelium to reach the perineural spaces surrounding the olfactory nerves.[8] From here, they can be rapidly transported into the cerebrospinal fluid (CSF) and brain parenchyma, often within minutes.[9]
The Trigeminal Pathway
The trigeminal nerve, the largest of the cranial nerves, also innervates the nasal mucosa.[1] It provides a pathway for drugs to reach the brainstem, pons, and other caudal brain regions.[7] Similar to the olfactory pathway, transport along the trigeminal nerve can occur via both intracellular and extracellular routes.
Systemic Absorption
The nasal mucosa is highly vascularized, leading to the systemic absorption of a portion of the intranasally administered drug.[2] Once in the bloodstream, the drug must then cross the BBB to enter the CNS. This pathway is generally less efficient for brain-targeted delivery compared to the direct nose-to-brain routes.
Quantitative Assessment of Brain Targeting Efficiency
To quantify the effectiveness of intranasal delivery for brain targeting, two key parameters are widely used: the Drug Targeting Efficiency (DTE%) and the Direct Transport Percentage (DTP%).[10][11] These metrics are calculated by comparing the area under the concentration-time curve (AUC) in the brain and blood following intranasal and intravenous (IV) administration.
-
Drug Targeting Efficiency (DTE%): This parameter indicates the overall efficiency of brain delivery by the intranasal route compared to the intravenous route. A DTE% greater than 100% suggests that intranasal administration is more effective at delivering the drug to the brain.[10][12]
-
Direct Transport Percentage (DTP%): This metric quantifies the contribution of the direct nose-to-brain pathways (olfactory and trigeminal) to the total drug concentration in the brain after intranasal administration.[13][14] A higher DTP% indicates a greater proportion of the drug is bypassing the BBB.
Comparative Data on Brain Targeting Efficiency
The following tables summarize DTE% and DTP% values from various studies, showcasing the potential of different drug formulations for enhanced nose-to-brain delivery.
Table 1: Drug Targeting Efficiency (DTE%) and Direct Transport Percentage (DTP%) of Various Drugs in Solution
| Drug | Animal Model | DTE% | DTP% | Reference(s) |
| Clozapine | Mice | 397 | 74.8 | [14] |
| Haloperidol | Rats | 1128.6 | 91.14 | [13] |
| Donepezil | Rats | 243.78 | 58.84 | [13] |
Table 2: Drug Targeting Efficiency (DTE%) and Direct Transport Percentage (DTP%) of Nanoparticle-Based Formulations
| Drug | Nanoparticle Type | Animal Model | DTE% | DTP% | Reference(s) |
| Rivastigmine | Cationic PLN gel | - | 792.5 | 87.4 | [14] |
| Rivastigmine | Anionic PLN gel | - | 672.3 | 85.1 | [14] |
| Piribedil | Lecithin-CS NPs in gel | Rats | - | 56 | [14] |
| Aripiprazole | Nanoemulgel | Rats | - | 90 | [14] |
| Sumatriptan | NLCs | Rats | 258 | 61 | [14] |
| Donepezil | SLNs | Rats | 533.95 | 81.94 | [13] |
| Duloxetine | NLCs | Rabbits | 758.1 | 86.81 | [13] |
| Asenapine | NLC coated with glycol chitosan | - | 2.88% (relative to free drug) | - | [12] |
Experimental Protocols
In Vivo Intranasal Administration in Rodents
This protocol provides a generalized procedure for intranasal drug delivery in mice and rats for brain targeting studies.
Materials:
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Micropipette and tips
-
Drug formulation
-
Animal restraint apparatus (optional for awake administration)
Procedure:
-
Animal Preparation:
-
For anesthetized administration, induce anesthesia using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.[15] Monitor the animal's respiratory rate and depth of anesthesia throughout the procedure.
-
For awake administration, acclimate the animals to handling for several days prior to the experiment to minimize stress.[16] A specialized scruff grip can be used to immobilize the head during administration.[16]
-
-
Positioning:
-
Place the anesthetized animal in a supine position with its head tilted back slightly to facilitate the delivery of the formulation to the olfactory region.[15]
-
-
Administration:
-
Using a micropipette, slowly instill small volumes (typically 5-10 µL per nostril for mice and 10-20 µL per nostril for rats) of the drug formulation into each nostril.[15]
-
Alternate between nostrils to allow for absorption and prevent the formulation from being expelled.[15]
-
The total administration volume should generally not exceed 20-30 µL for mice and 50-100 µL for rats.[15]
-
-
Post-Administration:
-
Maintain the animal in the supine position for a few minutes after administration to allow for complete absorption.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Ex Vivo Nasal Mucosa Permeation Study
This protocol describes a common method for assessing drug permeability across the nasal mucosa using a Franz diffusion cell apparatus.
Materials:
-
Franz diffusion cells
-
Freshly excised nasal mucosa (e.g., from porcine or bovine sources)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Drug formulation
-
Analytical instrumentation for drug quantification (e.g., HPLC, LC-MS/MS)
Procedure:
-
Tissue Preparation:
-
Excise the nasal mucosa from the animal snout and carefully separate it from the underlying cartilage.
-
Mount the mucosal tissue between the donor and receptor chambers of the Franz diffusion cell, with the mucosal side facing the donor chamber.
-
-
Experimental Setup:
-
Fill the receptor chamber with pre-warmed receptor medium and ensure no air bubbles are trapped beneath the tissue.
-
Maintain the temperature of the receptor chamber at 37°C using a circulating water bath.
-
Stir the receptor medium continuously with a magnetic stir bar.
-
-
Permeation Study:
-
Apply the drug formulation to the mucosal surface in the donor chamber.
-
At predetermined time intervals, withdraw samples from the receptor chamber for drug analysis.
-
Replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Data Analysis:
-
Quantify the drug concentration in the collected samples.
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the apparent permeability coefficient (Papp).
-
In Vitro Nasal Epithelial Cell Culture Model
This protocol outlines the use of a Transwell® system to create an in vitro model of the nasal epithelium for permeability studies.
Materials:
-
Nasal epithelial cell line (e.g., RPMI 2650, Calu-3)
-
Cell culture medium and supplements
-
Transwell® inserts with a microporous membrane
-
Multi-well plates
-
Transepithelial electrical resistance (TEER) meter
-
Drug formulation and fluorescent markers (e.g., Lucifer yellow)
Procedure:
-
Cell Seeding:
-
Seed the nasal epithelial cells onto the apical side of the Transwell® inserts at a high density.
-
Culture the cells until they form a confluent monolayer.
-
-
Barrier Formation:
-
Permeability Assay:
-
Once a stable TEER is achieved, replace the medium in the apical and basolateral compartments with transport buffer.
-
Add the drug formulation to the apical chamber.
-
At specific time points, collect samples from the basolateral chamber for drug quantification.
-
-
Data Analysis:
-
Determine the amount of drug transported across the cell monolayer.
-
Calculate the apparent permeability coefficient (Papp).
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows in intranasal drug delivery research.
Caption: Overview of Nose-to-Brain Drug Delivery Pathways.
Caption: Cellular Mechanisms of Transport Across the Olfactory Epithelium.
Caption: Experimental Workflow for In Vivo Brain Targeting Studies.
Future Directions and Conclusion
Intranasal drug delivery holds immense promise for the treatment of a wide range of CNS disorders. The ability to bypass the BBB and deliver therapeutics directly to the brain offers significant advantages over conventional administration routes. Future research will likely focus on the development of advanced formulations, such as stimuli-responsive nanoparticles and targeted ligand-conjugated carriers, to further enhance brain targeting efficiency and specificity. Additionally, a deeper understanding of the molecular and cellular transport mechanisms will enable the rational design of more effective nose-to-brain delivery systems. This technical guide provides a solid foundation for researchers and drug developers to contribute to this exciting and rapidly evolving field.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Intranasal delivery to the central nervous system: mechanisms and experimental considerations [review] [healthpartners.com]
- 3. The Olfactory Epithelium and Olfactory Receptor Neurons - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Olfactory receptor | Anatomy, Function & Signaling Pathways | Britannica [britannica.com]
- 5. Olfactory epithelium - Wikipedia [en.wikipedia.org]
- 6. Quantitative analysis of the olfactory pathway for drug delivery to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective CNS Targeting and Distribution with a Refined Region-Specific Intranasal Delivery Technique via the Olfactory Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Establishment of an Olfactory Region-specific Intranasal Delivery Technique in Mice to Target the Central Nervous System [frontiersin.org]
- 9. Cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in Intranasal Administration for Brain-Targeting Delivery: A Comprehensive Review of Lipid-Based Nanoparticles and Stimuli-Responsive Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Intranasal delivery of nanostructured lipid carriers, solid lipid nanoparticles and nanoemulsions: A current overview of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Pharmacodynamics of Intranasal Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Nose-to-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes [jove.com]
- 16. Video: Intranasal Administration of CNS Therapeutics to Awake Mice [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. A 3D “In Vitro” Model to Study Hyaluronan Effect in Nasal Epithelial Cell Line Exposed to Double-Stranded RNA Poly(I:C) - PMC [pmc.ncbi.nlm.nih.gov]
The Precision Olfactory Delivery (POD) Technology: A Technical Guide to Bypassing the Blood-Brain Barrier for CNS Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. The ability to effectively deliver drugs to the brain remains a critical unmet need. Impel Pharmaceuticals' Precision Olfactory Delivery (POD®) technology is a novel, non-invasive platform designed to overcome this barrier by targeting the upper nasal cavity, a region rich in vasculature and with direct connections to the brain via the olfactory and trigeminal nerves. This technical guide provides an in-depth overview of the POD technology, including its mechanism of action, a summary of key preclinical and clinical data for drug candidates utilizing this platform, detailed experimental methodologies from cited studies, and visualizations of key pathways and workflows.
The Core Technology: Precision Olfactory Delivery (POD)
The POD technology is a proprietary drug-device combination platform that administers therapeutics to the upper nasal space.[1][2] Unlike traditional nasal sprays that primarily deposit drugs in the lower nasal cavity, the POD device utilizes a propellant to create a narrow plume of aerosolized drug that is precisely delivered to the highly vascularized olfactory epithelium.[3][4] This targeted delivery is designed to achieve rapid and consistent drug absorption, leading to injection-like bioavailability and enabling direct nose-to-brain transport.[1] The device is designed for simple, patient-friendly use, without the need for coordinated inhalation.[5][6]
Mechanism of Action: Leveraging Neuronal Pathways to the Brain
The POD technology capitalizes on the unique anatomy of the upper nasal cavity, which provides a direct conduit to the CNS, bypassing the BBB.[7] This is primarily achieved through two neuronal pathways:
-
The Olfactory Nerve Pathway: The olfactory epithelium, located in the upper nasal cavity, contains olfactory receptor neurons that project directly into the olfactory bulb of the brain.[8] Drugs deposited in this region can be transported into the brain via two main routes:
-
Intracellular Transport: Drugs can be taken up by olfactory sensory neurons and transported along their axons to the olfactory bulb.[9]
-
Extracellular Transport: Drugs can move through the paracellular space between epithelial cells and along the perineural space of the olfactory nerves to reach the cerebrospinal fluid (CSF).[9]
-
-
The Trigeminal Nerve Pathway: The trigeminal nerve, the largest of the cranial nerves, innervates the nasal mucosa.[10] Drugs can be transported along the ophthalmic and maxillary branches of the trigeminal nerve to the brainstem and other brain regions.[10][11]
This direct nose-to-brain delivery mechanism offers the potential for rapid onset of action and reduced systemic side effects compared to oral or parenteral administration.
Visualizing the Pathway
Quantitative Data from Preclinical and Clinical Studies
The POD technology has been evaluated in a number of preclinical and clinical studies with various drug candidates. This section summarizes the key quantitative data from these studies.
INP104 (Trudhesa®) for the Acute Treatment of Migraine
INP104 is a formulation of dihydroergotamine (DHE) mesylate delivered via the POD device. It is now an FDA-approved treatment for acute migraine marketed as Trudhesa®.
| Parameter | INP104 (1.45 mg, POD) | IV DHE (1.0 mg) | Migranal® (2.0 mg, Nasal Spray) |
| Cmax (pg/mL) | 1301 | 14900 | 299.6 |
| Tmax (min) | 30 | Not specified | 47 |
| AUC0-2hr (hrpg/mL) | 1603 | 3022 | 387.5 |
| AUC0-inf (hrpg/mL) | 6275 | 7490 | 2199 |
| Absolute Bioavailability (%) | 58.9 | 100 | 15.2 |
| Efficacy Endpoint | Percentage of Patients (%) |
| Pain Freedom | 38.0 |
| Most Bothersome Symptom (MBS) Freedom | 52.1 |
| Pain Relief | 66.3 |
| Adverse Event | Percentage of Patients (%) |
| Nasal Congestion | 15.0 |
| Nausea | 6.8 |
| Nasal Discomfort | 5.1 |
| Abnormal Taste | 5.1 |
INP103 for the Treatment of "OFF" Episodes in Parkinson's Disease
INP103 is a powder formulation of levodopa delivered via the POD device for the potential treatment of "OFF" episodes in Parkinson's disease.
| Parameter | Value |
| Time to Significant Plasma Concentrations | 5 to 12 minutes |
| Median Tmax | 30 to 60 minutes |
| Cmax | > 1 µg/mL |
Experimental Protocols
The following sections provide an overview of the methodologies for the key clinical trials cited. It is important to note that this information is based on published literature and clinical trial registry data, as full, detailed clinical trial protocols are not always publicly available.
STOP 101: Phase 1 Study of INP104
A Phase 1, open-label, randomized, single-dose, 3-period, 3-way crossover study in healthy adult subjects.
To investigate the safety and pharmacokinetics of INP104 compared to intravenous (IV) DHE and an approved DHE nasal spray (Migranal®).[7]
-
Participants: Healthy adult volunteers.
-
Interventions:
-
INP104 (1.45 mg) administered intranasally via the POD device.
-
DHE 45® Injection (1.0 mg) administered intravenously.
-
Migranal® Nasal Spray (2.0 mg) administered intranasally.
-
-
Pharmacokinetic Analysis: Blood samples were collected at predefined time points to measure plasma concentrations of DHE and its major metabolite, 8'-OH-DHE. Pharmacokinetic parameters (Cmax, Tmax, AUC) were determined.
-
Safety Assessment: Safety was monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[7]
Visualizing the STOP 101 Workflow
STOP 301: Phase 3 Study of INP104
A Phase 3, open-label, long-term safety and tolerability study with an exploratory efficacy component.
To assess the long-term safety and tolerability of INP104 for the acute treatment of migraine, with a focus on nasal mucosa and olfactory function. Exploratory objectives included efficacy assessments.[8]
-
Participants: Adult patients with a diagnosis of migraine with or without aura, experiencing 2 to 8 migraine attacks per month.[5]
-
Intervention: Patients self-administered INP104 (1.45 mg) for migraine attacks over a 24-week period, with a subset continuing for a 52-week extension.[8]
-
Safety Assessment:
-
Monitoring of treatment-emergent adverse events (TEAEs).
-
Regular assessment of the nasal mucosa via endoscopy.
-
Olfactory function testing.[11]
-
-
Efficacy Assessment: Patients recorded migraine symptoms and treatment response in an electronic diary. Efficacy endpoints included pain freedom, most bothersome symptom (MBS) freedom, and pain relief at 2 hours post-dose.[8]
Visualizing the STOP 301 Workflow
THOR 201: Phase 2a Study of INP103
A Phase 2a, randomized, double-blind, placebo-controlled, single ascending dose (SAD) study.
To compare the safety, tolerability, pharmacokinetics, and pharmacodynamics of intranasal levodopa (INP103) versus placebo in Parkinson's disease patients experiencing an "OFF" episode.[10]
-
Participants: Levodopa-responsive Parkinson's disease patients.
-
Interventions:
-
Single ascending doses of INP103 (35 mg, 70 mg, and 140 mg) administered intranasally.
-
Placebo administered intranasally.
-
-
Pharmacokinetic/Pharmacodynamic Assessment:
-
Pharmacokinetic profile of levodopa was evaluated.
-
Pharmacodynamic effect was measured using the Movement Disorder Society - Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[10]
-
-
Safety Assessment: Safety and tolerability were the primary endpoints, monitored over 240 minutes post-dosing and for seven days of follow-up.[12]
Conclusion
This compound's Precision Olfactory Delivery (POD) technology represents a significant advancement in the field of CNS drug delivery. By targeting the upper nasal cavity, the POD system offers a non-invasive method to bypass the blood-brain barrier, potentially leading to rapid and consistent therapeutic effects. The clinical data for INP104 (Trudhesa®) demonstrates the successful application of this technology, providing a valuable treatment option for patients with migraine. The ongoing development of other CNS drug candidates using the POD platform holds promise for addressing the unmet needs of patients with a wide range of neurological disorders. For researchers and drug development professionals, the POD technology offers a compelling platform for the development of novel CNS therapies with improved delivery, efficacy, and patient compliance.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. neurology.org [neurology.org]
- 4. impelpharma.com [impelpharma.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. STOP 101: A Phase 1, Randomized, Open-Label, Comparative Bioavailability Study of INP104, Dihydroergotamine Mesylate (DHE) Administered Intranasally by a I123 Precision Olfactory Delivery (POD® ) Device, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STOP 301: A Phase 3, open-label study of safety, tolerability, and exploratory efficacy of INP104, Precision Olfactory Delivery (POD® ) of dihydroergotamine mesylate, over 24/52 weeks in acute treatment of migraine attacks in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. impelpharma.com [impelpharma.com]
- 11. neurologylive.com [neurologylive.com]
- 12. impelpharma.com [impelpharma.com]
An In-depth Technical Guide to Impel Pharmaceuticals' Precision Olfactory Delivery (POD®) Technology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Impel Pharmaceuticals' proprietary Precision Olfactory Delivery (POD®) technology. The information is compiled from publicly available scientific publications, clinical trial data, and company presentations.
Core Technology: Precision Olfactory Delivery (POD®)
This compound Pharmaceuticals has developed the POD® technology, a novel drug delivery platform designed to overcome the limitations of traditional nasal sprays by targeting the vascular-rich upper nasal space.[1][2] This region, unlike the lower nasal space targeted by conventional sprays, offers a more permeable and highly vascularized epithelium, leading to potentially faster and more consistent drug absorption into the systemic circulation.[1]
The POD® device is a handheld, manually actuated, propellant-powered system. It is designed to deliver a narrow, targeted plume of drug formulation (either liquid or powder) that can effectively bypass the nasal valve and reach the upper nasal cavity.[3] This mechanism aims to minimize drug loss due to dripping or swallowing, which is a common issue with traditional nasal sprays that deliver less than 5% of the active drug to the upper nasal space.[3]
Quantitative Data: Pharmacokinetic Profiles
The POD® technology has been evaluated in several clinical trials, demonstrating improved pharmacokinetic (PK) profiles for various drug candidates compared to conventional delivery methods.
INP104 (Trudhesa® - Dihydroergotamine Mesylate)
The STOP 101 study, a Phase 1, open-label, randomized, crossover trial, compared the bioavailability of INP104 (1.45 mg DHE delivered via POD®) with intravenous (IV) DHE (1.0 mg) and a traditional DHE nasal spray (Migranal®, 2.0 mg) in healthy adult subjects.[4][5]
Table 1: Pharmacokinetic Parameters of Dihydroergotamine (DHE) Following Different Routes of Administration [4][5][6][7]
| Parameter | INP104 (POD®) 1.45 mg | Migranal® (Nasal Spray) 2.0 mg | IV DHE 1.0 mg |
| Tmax (median, min) | 30 | 47 | Not Applicable |
| Cmax (pg/mL) | 1219 | 299.6 | 14,190 |
| AUC0-2h (h*pg/mL) | 1595 | 428.7 | 3019 |
| Absolute Bioavailability | 58.9% | 15.2% | 100% |
Data from the STOP 101 Study. Tmax = Time to maximum plasma concentration; Cmax = Maximum plasma concentration; AUC0-2h = Area under the plasma concentration-time curve from 0 to 2 hours.
The results indicate that INP104 achieved a Cmax approximately four times higher and in a shorter time than Migranal®.[4] DHE plasma levels following INP104 administration were comparable to IV DHE from 30 minutes up to 48 hours, but with a significantly lower peak plasma concentration, which may contribute to a more favorable tolerability profile.[5][6]
INP105 (Olanzapine)
The SNAP 101 study was a Phase 1, active and double-blind placebo comparator-controlled, ascending-dose, crossover study in 40 healthy subjects. It compared the PK of INP105 (olanzapine powder delivered via POD®) to intramuscular (IM) olanzapine and an orally disintegrating tablet (ODT) of olanzapine.[8]
Table 2: Pharmacokinetic Parameters of Olanzapine Following Different Routes of Administration [8]
| Parameter | INP105 (POD®) 10 mg | Olanzapine IM 10 mg | Olanzapine ODT 10 mg |
| Tmax (median, min) | 10 | 15 | 120 |
| Cmax | Similar to IM | Higher than ODT | Lower than INP105 & IM |
| AUC | Similar to IM & ODT | Similar to INP105 & ODT | Similar to INP105 & IM |
Data from the SNAP 101 Study. Tmax = Time to maximum plasma concentration; Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve.
INP105 demonstrated a significantly faster time to peak plasma concentration (Tmax) compared to both IM and ODT formulations.[8] The maximum concentration (Cmax) and total drug exposure (AUC) were comparable to the IM injection.[8]
INP103 (Levodopa)
Preclinical studies in rats and non-human primates (NHPs) were conducted to evaluate various powder formulations of levodopa delivered via species-specific POD® devices. The pharmacokinetic assessment focused on the rate of increase in L-dopa plasma concentration, Tmax, and Cmax. Lead candidate formulations demonstrated significant plasma concentrations within 5 to 12 minutes in NHPs, a 3 to 5-fold improvement compared to the delivery of the L-dopa drug substance alone.
Experimental Protocols
Detailed methodologies for key studies are summarized below, based on available publications.
STOP 101 Study (INP104) - Comparative Bioavailability
-
Study Design: A Phase 1, open-label, randomized, single-dose, 3-period, 3-way crossover study.[4]
-
Subjects: Healthy adult volunteers.[4]
-
Treatment Arms:
-
Methodology:
-
Subjects received a single dose of one of the three treatments in each of the three periods, with a washout period between each.
-
Blood samples were collected at predetermined time points following drug administration.
-
Plasma concentrations of DHE and its major metabolite, 8'OH-DHE, were measured using a validated analytical method.[4]
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated from the plasma concentration-time data.[4]
-
Comparative bioavailability was assessed by calculating the ratio of the geometric means for Cmax and AUC0-inf between the different treatments.[4]
-
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms, and clinical laboratory values.[4]
SNAP 101 Study (INP105) - Safety, Pharmacokinetics, and Pharmacodynamics
-
Study Design: A Phase 1, active and double-blind placebo comparator-controlled, ascending-dose, 2-period, incomplete-block, 1-way crossover study.[8]
-
Subjects: 40 healthy adult subjects.[8]
-
Treatment Arms:
-
Methodology:
-
Pharmacokinetic blood samples were collected to determine olanzapine plasma concentrations.
-
Pharmacodynamic effects, specifically sedation and attention, were evaluated using the Visual Analog Scale (VAS), the Agitation/Calmness Evaluation Scale (ACES), and the Digit Symbol Substitution Test (DSST).[8]
-
-
Safety Assessments: Monitoring of treatment-emergent adverse events.[8]
Nose-to-Brain Delivery Imaging Study
-
Study Design: A human proof-of-concept study to visualize nose-to-brain drug delivery.[9]
-
Methodology:
-
A radiolabeled tripeptide was administered using the POD® device.[9]
-
Single-Photon Emission Computed Tomography (SPECT) imaging was used to track the distribution of the radiolabeled compound.[9]
-
The imaging was designed to demonstrate the deposition of the therapeutic agent in the deep nasal cavity and its subsequent delivery to the central nervous system, bypassing the blood-brain barrier.[9]
-
Note: Specific details of the radiotracer and the full imaging protocol are not publicly available.
-
Visualizations
Logical Advantages of POD® Technology
Caption: Advantages of POD® Technology over Traditional Nasal Sprays.
Experimental Workflow for a Comparative Bioavailability Study
Caption: Crossover Design for a Pharmacokinetic Bioavailability Study.
Preclinical Formulation Screening Workflow for POD® Technology
Caption: Preclinical Screening Workflow for POD® Formulations.
References
- 1. impelpharma.com [impelpharma.com]
- 2. impelpharma.com [impelpharma.com]
- 3. impelpharma.com [impelpharma.com]
- 4. STOP 101: A Phase 1, Randomized, Open-Label, Comparative Bioavailability Study of INP104, Dihydroergotamine Mesylate (DHE) Administered Intranasally by a I123 Precision Olfactory Delivery (POD® ) Device, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. STOP 301: A Phase 3, open‐label study of safety, tolerability, and exploratory efficacy of INP104, Precision Olfactory Delivery (POD®) of dihydroergotamine mesylate, over 24/52 weeks in acute treatment of migraine attacks in adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The SNAP 101 Double-Blind, Placebo/Active-Controlled, Safety, Pharmacokinetic, and Pharmacodynamic Study of INP105 (Nasal Olanzapine) in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound NeuroPharma Completes Industry's First Nose-to-Brain Human Imaging Study - BioSpace [biospace.com]
An In-depth Technical Guide to Vascular-Rich Upper Nasal Space Targeting for Central Nervous System Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutic agents to the central nervous system (CNS) is significantly hindered by the blood-brain barrier (BBB), a formidable obstacle for a vast array of potential drugs. The vascular-rich upper nasal space, specifically the olfactory region, presents a unique and non-invasive corridor for direct nose-to-brain drug delivery, circumventing the BBB. This region's dense vasculature and direct neuronal connections to the brain offer a promising alternative to conventional systemic administration, which often results in insufficient brain drug concentrations and significant peripheral side effects. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and underlying molecular pathways involved in targeting this specialized anatomical region for CNS drug delivery.
The upper nasal space is characterized by a highly vascularized mucosa and the presence of the olfactory and trigeminal nerves, which provide direct pathways to the brain.[1][2] Drugs administered to this region can be rapidly absorbed into the systemic circulation or transported directly to the CNS along these neural pathways.[1][2][3] This direct-to-brain transport can lead to a faster onset of action and higher drug concentrations in the brain compared to oral or intravenous administration.[4][5][6] The unique anatomical features of the upper nasal space, including a large surface area for absorption and reduced mucociliary clearance compared to the lower nasal cavity, further enhance its potential for efficient drug delivery.[7]
Anatomy and Physiology of the Upper Nasal Space
The nasal cavity is divided into the respiratory and olfactory regions. The upper portion, the olfactory region, is the primary target for nose-to-brain drug delivery. This area is lined with olfactory epithelium, which contains olfactory receptor neurons that project directly to the olfactory bulb of the brain through the cribriform plate.[8] This direct anatomical connection is a key pathway for bypassing the BBB.[4]
The nasal mucosa is highly vascularized, facilitating rapid absorption of drugs into the systemic circulation.[4] This rich blood supply, however, also presents a challenge for brain targeting, as a significant portion of the administered drug may be cleared systemically before it can reach the CNS. Therefore, formulations and delivery devices must be optimized to enhance retention and direct transport along the neural pathways.
Pathways of Drug Transport from the Upper Nasal Space to the Brain
Drug transport from the nasal cavity to the brain occurs through several interconnected pathways:
-
Olfactory Nerve Pathway: This is the most direct route to the brain.[5] Drugs can be transported intracellularly via endocytosis and axonal transport within the olfactory sensory neurons or extracellularly through the perineural space.[8]
-
Trigeminal Nerve Pathway: The trigeminal nerve, which innervates the nasal mucosa, provides an additional pathway for drug transport to the brainstem and other brain regions.[9]
-
Systemic Circulation: Drugs absorbed through the highly vascular nasal mucosa enter the systemic circulation and can then cross the BBB to reach the brain. The efficiency of this pathway is dependent on the drug's physicochemical properties and its ability to permeate the BBB.
-
Lymphatic System: The nasal lymphatic system may also play a role in transporting drugs to the CNS, although this pathway is less well understood.[1]
Quantitative Data on Upper Nasal Space Drug Delivery
The efficiency of drug delivery from the upper nasal space to the brain can be quantified using various pharmacokinetic parameters. The following tables summarize key data from preclinical studies in rats, demonstrating the potential of this route for delivering different therapeutic agents to the CNS.
Table 1: Pharmacokinetic Parameters of Intranasally Administered Drugs in Rats
| Drug | Formulation | Dose (mg/kg) | Cmax (ng/mL or ng/g) | Tmax (h) | AUC (ng·h/mL or ng·h/g) | Brain/Blood Ratio | Reference |
| Dopamine | Lf-BNPs | 2 | 219.4 ± 13.3 (Brain) | 0.25 | 1696.4 ± 119.3 (Brain) | - | [2][10] |
| 2 | 175.3 ± 16.8 (Blood) | 0.5 | - | [2][10] | |||
| Methotrexate | Solution | 1 | - | - | 13.8 ± 2.6 (CLN) | - | [1] |
| Selegiline | Nanoparticles | 1 | 20-fold higher in brain vs. oral | - | - | 12-fold higher brain/plasma vs. oral | [6] |
Lf-BNPs: Lactoferrin and Borneol co-modified Nanoparticles; CLN: Cervical Lymph Nodes. Cmax and AUC values for Dopamine are presented as mean ± SD.
Table 2: Brain Targeting Efficiency of Intranasal Drug Delivery in Rats
| Drug | Formulation | Drug Targeting Efficiency (%) | Direct Transport Percentage (%) | Reference |
| Methotrexate | Solution | 378 | 74.3 | [1][11] |
Drug Targeting Efficiency (DTE) = (AUCbrain, IN / AUCplasma, IN) / (AUCbrain, IV / AUCplasma, IV) x 100 Direct Transport Percentage (DTP) = (B_IN - Bx) / B_IN x 100, where Bx = (B_IV / P_IV) x P_IN
Experimental Protocols
In Vitro Drug Transport Studies Using RPMI 2650 Cells
The human nasal epithelial cell line RPMI 2650 is a valuable in vitro model for studying drug transport across the nasal mucosa.
1. Cell Culture and Seeding:
-
Culture RPMI 2650 cells in a suitable medium, such as MEM supplemented with 10% fetal bovine serum.
-
Seed the cells onto permeable filter supports (e.g., Transwell® inserts) at a density of approximately 1 x 10^5 cells per insert.[3]
-
Maintain the cells in submerged culture for 24 hours to allow for attachment.[3]
2. Air-Liquid Interface (ALI) Culture:
-
After 24 hours, remove the apical medium to establish an ALI culture, which better mimics the in vivo environment of the nasal epithelium.[3]
-
Culture the cells at ALI for 21 days to allow for differentiation and formation of a tight epithelial barrier.[3]
3. Permeability Assay:
-
Measure the transepithelial electrical resistance (TEER) to assess the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 300 Ω·cm²) indicates a well-formed barrier.[3]
-
Apply the drug formulation to the apical side of the cell monolayer.
-
At predetermined time points, collect samples from the basolateral compartment.
-
Analyze the drug concentration in the basolateral samples using a suitable analytical method (e.g., HPLC, LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the cell layer.
In Vivo Intranasal Administration and Brain Tissue Analysis in Rats
1. Animal Preparation:
-
Use adult male Wistar or Sprague-Dawley rats.
-
Anesthetize the animals using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
2. Intranasal Administration:
-
Place the anesthetized rat in a supine position.
-
Administer a precise volume of the drug formulation into each nostril using a micropipette or a specialized nasal delivery device.
3. Tissue Collection:
-
At specified time points after administration, euthanize the animals.
-
Perfuse the circulatory system with saline to remove blood from the brain.
-
Carefully dissect the brain and specific regions of interest (e.g., olfactory bulb, striatum, cortex).
4. Brain Tissue Homogenization and Drug Extraction:
-
Weigh the collected brain tissue samples.
-
Homogenize the tissue in a suitable buffer (e.g., perchloric acid) using a mechanical homogenizer.
-
Centrifuge the homogenate to precipitate proteins and cellular debris.
-
Collect the supernatant containing the drug.
-
Further process the supernatant (e.g., solid-phase extraction) to purify the sample before analysis.
5. Drug Quantification:
-
Analyze the drug concentration in the processed brain samples using a validated analytical method such as HPLC or LC-MS/MS.
Signaling Pathways and Experimental Workflows
Signaling Pathways for Nose-to-Brain Drug Transport
The transport of drugs along the olfactory and trigeminal nerve pathways involves complex cellular and molecular mechanisms, including endocytosis, axonal transport, and intercellular movement.
Caption: Overview of nose-to-brain drug delivery pathways.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study evaluating nose-to-brain drug delivery in a rodent model.
Caption: In vivo experimental workflow for nose-to-brain delivery studies.
Conclusion
Targeting the vascular-rich upper nasal space represents a highly promising strategy for the non-invasive delivery of drugs to the central nervous system. The direct anatomical connections provided by the olfactory and trigeminal nerves offer a unique opportunity to bypass the blood-brain barrier, potentially leading to more effective treatments for a wide range of neurological disorders. A thorough understanding of the underlying anatomy, physiology, and transport mechanisms, coupled with rigorous experimental evaluation using appropriate in vitro and in vivo models, is crucial for the successful development of novel and effective nose-to-brain drug delivery systems. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities and unlock the full potential of this exciting field.
References
- 1. Aerosolized In Vivo 3D Localization of Nose-to-Brain Nanocarrier Delivery Using Multimodality Neuroimaging in a Rat Model—Protocol Development [scholarworks.indianapolis.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Improved In Vitro Model for Intranasal Mucosal Drug Delivery: Primary Olfactory and Respiratory Epithelial Cells Compared with the Permanent Nasal Cell Line RPMI 2650 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumoral and normal brain tissue extraction protocol for wide-scope screening of organic pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Aspects of Asbestos-Related Diseases - Asbestos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. nsuworks.nova.edu [nsuworks.nova.edu]
- 11. researchgate.net [researchgate.net]
The Dual Potential of POD Technology in Neurological Disorders: A Technical Guide to Targeted Protein Degradation and Precision Olfactory Delivery
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The acronym "POD" emerges in the landscape of neurological disorder therapeutics with a dual identity, representing two distinct yet potentially synergistic technologies: Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation and the Precision Olfactory Delivery (POD®) system for enhanced drug delivery to the central nervous system. This technical guide provides an in-depth exploration of the core principles, experimental validation, and therapeutic potential of both facets of "POD technology." We will dissect the molecular mechanisms of PROTAC-mediated degradation of key pathological proteins in neurodegenerative diseases and detail the engineering and application of the POD® nasal delivery platform. This document is intended to serve as a comprehensive resource, complete with detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows to empower researchers in their pursuit of novel treatments for neurological disorders.
Part 1: Proteolysis Targeting Chimeras (PROTACs) - A New Modality for Eliminating Disease-Causing Proteins
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy, shifting the paradigm from protein inhibition to outright elimination.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach, offering the potential to target proteins previously considered "undruggable."[1]
Core Mechanism of Action
PROTACs are heterobifunctional small molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By simultaneously engaging the POI and an E3 ligase, PROTACs form a ternary complex, which brings the protein degradation machinery of the cell into close proximity with the target protein.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, leading to polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules.
Application in Neurological Disorders
The accumulation of misfolded and aggregated proteins is a hallmark of many neurodegenerative diseases. PROTAC technology offers a direct strategy to clear these pathological proteins.
-
Alzheimer's Disease (AD): The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is a key pathological feature of AD. Several research groups have developed PROTACs that can effectively induce the degradation of tau.[4]
-
Parkinson's Disease (PD): The formation of Lewy bodies, primarily composed of aggregated α-synuclein, is central to PD pathology. PROTACs have been designed to target and degrade α-synuclein, showing promise in preclinical models.[5]
-
Huntington's Disease (HD): HD is caused by a mutation in the huntingtin (HTT) gene, leading to an expanded polyglutamine tract and a toxic gain-of-function of the mutant HTT (mHTT) protein. PROTACs are being explored to selectively degrade mHTT.[6][7]
Quantitative Data on PROTAC-Mediated Degradation
The efficacy of PROTACs is typically quantified by their DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) values.
| Target Protein | PROTAC | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |
| Tau | C004019 | VHL | HEK293-hTau | 7.9 nM | >90% | |
| α-Synuclein (A53T) | Arg-PEG1-Tα-syn | UBR1 | Mammalian cells | 0.28 µM | ~90.5% | [5] |
| α-Synuclein aggregates | ATC161 | p62 | HEK293A | ~100 nM | N/A | [8] |
| Mutant Huntingtin | Compound 1 | cIAP1 | HD patient fibroblasts | <10 µM | Significant reduction | [6] |
Experimental Protocols
This is a fundamental technique to visualize and semi-quantify the degradation of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities. The target protein band intensity is normalized to the loading control.
Mass spectrometry (MS) is a powerful tool for unbiased, proteome-wide analysis of PROTAC selectivity.
Methodology:
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with tandem mass tags (TMT), which allows for multiplexed analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry. The MS1 scan measures the mass-to-charge ratio of the intact peptides, and the MS2 scan fragments the peptides and measures the fragments, which provides sequence information and quantification from the TMT reporter ions.
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins and to quantify the relative abundance of each protein across the different treatment conditions. Statistical analysis is then performed to identify proteins that are significantly up- or down-regulated.
Part 2: Precision Olfactory Delivery (POD®) - Bypassing the Blood-Brain Barrier
A major hurdle in treating neurological disorders is the blood-brain barrier (BBB), which restricts the entry of most therapeutic agents into the brain. The Precision Olfactory Delivery (POD®) technology developed by Impel NeuroPharma is a novel drug delivery system designed to overcome this challenge.
Core Mechanism of Action
The POD® system is a nasal drug delivery platform that propels a drug formulation deep into the upper nasal cavity. This region is highly vascularized and provides a direct pathway to the brain via the olfactory and trigeminal nerves, thus bypassing the BBB. This approach aims to achieve rapid and consistent drug absorption, leading to higher bioavailability in the central nervous system compared to traditional oral or intranasal delivery methods.
Application in Neurological Disorders
The POD® technology is being developed to deliver various therapeutics for neurological conditions. For instance, INP104, a dihydroergotamine (DHE) formulation delivered via the POD® device, has been investigated for the acute treatment of migraine. This technology holds promise for delivering a wide range of molecules, including PROTACs, to the brain.
Quantitative Data on POD®-Mediated Delivery
Pharmacokinetic studies have demonstrated the potential of the POD® system to achieve rapid and high levels of drug in the systemic circulation.
| Drug Formulation | Delivery Method | Cmax Comparison | Tmax | Reference |
| INP104 (DHE) | POD® | Comparable to IV DHE; 3-4x higher than traditional nasal spray | ~30 minutes | [9] |
| Levodopa Powder | POD® | 3-5x improvement in time to significant plasma concentrations vs. L-dopa substance | 30-60 minutes (NHP) | [10] |
Experimental Protocols
This protocol outlines a general approach to assess the distribution of a compound after intranasal administration.
Methodology:
-
Compound Labeling: The therapeutic compound is labeled with a fluorescent dye (e.g., a near-infrared dye) or a radionuclide to enable detection.
-
Animal Dosing: Anesthetize mice and administer the labeled compound intranasally using a micropipette or a specialized device that mimics the POD® system's delivery to the upper nasal cavity.[1]
-
In Vivo Imaging: At various time points post-administration, image the live, anesthetized mice using an appropriate imaging system (e.g., IVIS for fluorescence imaging, SPECT/PET for radioactivity).
-
Ex Vivo Organ Analysis: At the end of the study, euthanize the mice and harvest the brain and other major organs. Image the excised organs to quantify the amount of the labeled compound in each tissue.
-
Data Analysis: Quantify the fluorescence intensity or radioactivity in the brain and other organs and express it as a percentage of the injected dose per gram of tissue (%ID/g).
This protocol describes a typical pharmacokinetic study to evaluate drug absorption, distribution, metabolism, and excretion.
Methodology:
-
Animal Catheterization and Dosing: Surgically implant catheters in non-human primates for blood sampling. Administer the drug via the POD® device.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 5, 15, 30, 60, 120, 240 minutes post-dose).
-
Plasma Preparation and Analysis: Process the blood samples to obtain plasma. Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the drug concentration.
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
Conclusion
The dual applications of "POD technology" present exciting opportunities for advancing the treatment of neurological disorders. PROTACs offer a powerful mechanism to eliminate the root cause of many of these diseases—the accumulation of pathological proteins. The Precision Olfactory Delivery (POD®) system provides a promising solution to the long-standing challenge of delivering therapeutics across the blood-brain barrier. The potential synergy of using the POD® system to deliver PROTACs directly to the brain could be a transformative approach in neurotherapeutics. The experimental frameworks and data presented in this guide are intended to provide a solid foundation for researchers to explore and expand upon these promising technologies. Further research and development in both areas are crucial to translate their potential into tangible clinical benefits for patients suffering from debilitating neurological conditions.
References
- 1. Intranasal delivery of experimental compounds in orthotopic brain tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uq.edu.au [uq.edu.au]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted degradation of α-synuclein by arginine-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteostasis in Huntington's disease: disease mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
Methodological & Application
Revolutionizing Research: Application Notes and Protocols for Physiological Organ Devices (PODs)
For Researchers, Scientists, and Drug Development Professionals
The advent of Physiological Organ Devices (PODs), commonly known as Organ-on-a-Chip (OOC) technology, represents a paradigm shift in preclinical research and drug development. These microfluidic cell culture devices are engineered to recapitulate the complex structures and functions of human organs in vitro.[1][2] By providing a more physiologically relevant environment than traditional 2D cell cultures, PODs offer a powerful platform to bridge the gap between animal studies and human clinical trials.[3][4] This document provides detailed application notes and protocols for leveraging PODs in laboratory research.
Application Notes
Introduction to Physiological Organ Devices (PODs)
PODs are micro-engineered systems that simulate the dynamic mechanical and biochemical microenvironments of human organs.[1] They typically consist of a clear, flexible polymer with microfluidic channels that are seeded with living human cells.[5] These devices allow for the precise control of fluid flow, nutrient and gas exchange, and mechanical cues, such as shear stress, which are crucial for replicating organ-level functions.[1][6] This technology enables the study of human physiology in an organ-specific context, offering a more accurate and ethical alternative to animal testing.[2][4]
Key Applications in Laboratory Research
The versatility of PODs makes them suitable for a wide range of research applications:
-
Drug Discovery and Development: PODs accelerate preclinical trials by providing more reliable models for assessing drug safety, efficacy, and metabolism.[3] This enhanced predictive power can reduce the high attrition rates of drug candidates in later stages of clinical trials.
-
Disease Modeling: Researchers can create in vitro models of human diseases with high fidelity, offering insights into pathogenesis and potential therapeutic interventions.[1][3] PODs have been successfully used to model diseases affecting various organs, including the lung, liver, heart, and gut.[3][7]
-
Personalized Medicine: The ability to use patient-derived cells in PODs opens the door to personalized medicine, allowing for the testing of drug responses on an individual basis.[5][7]
-
Toxicology Screening: PODs provide a more accurate platform for assessing the toxicity of new chemical entities and environmental toxins on human organs.
Data Presentation: Comparative Analysis of Research Models
The following table summarizes the key comparative advantages of PODs over traditional research models.
| Feature | 2D Cell Culture | Animal Models | Physiological Organ Devices (PODs) |
| Physiological Relevance | Low | Moderate to High (species differences) | High (human-specific) |
| Microenvironment Control | Poor | Limited | High (dynamic flow, mechanical cues) |
| Throughput | High | Low | Moderate and increasing |
| Cost | Low | High | Moderate |
| Ethical Considerations | Minimal | Significant | Minimal |
| Predictive Value for Humans | Low | Often low due to species differences | High |
Experimental Protocols
General Experimental Workflow for PODs
The following is a generalized protocol for conducting experiments using a POD system. Specific parameters will vary depending on the organ model and the research question.
Caption: General experimental workflow for POD-based research.
1. Device Preparation (Phase 1)
-
Sterilization: Sterilize the POD and all tubing according to the manufacturer's instructions. This may involve autoclaving, ethanol washing, or UV exposure.
-
ECM Coating: Coat the microfluidic channels with an appropriate extracellular matrix (ECM) protein (e.g., collagen, fibronectin) to promote cell attachment and differentiation. Incubate the device under sterile conditions to allow for protein adsorption.
-
Cell Culture: Culture the desired human cell types (e.g., primary cells, iPSCs) to a sufficient number for seeding.
2. Experimentation (Phase 2)
-
Cell Seeding: Introduce the cell suspension into the designated channels of the POD. Allow the cells to adhere and form a confluent monolayer or a 3D tissue construct.
-
Initiation of Perfusion: Connect the POD to a microfluidic pump system and initiate a continuous flow of culture medium. The flow rate should be optimized to mimic physiological shear stress.
-
Experimental Treatment: Once the cell culture has stabilized and exhibits the desired phenotype, introduce the experimental treatment (e.g., drug candidate, toxin, inflammatory stimulus) into the perfusion medium.
3. Analysis (Phase 3)
-
Real-time Monitoring: Monitor the cells non-invasively throughout the experiment using microscopy to assess morphology and viability.
-
Effluent Analysis: Collect the outflow medium at regular intervals to analyze secreted biomarkers, metabolites, or drug concentrations.
-
Molecular Analysis: Lyse the cells within the device to extract RNA or protein for downstream analysis (e.g., qPCR, Western blot, sequencing).
Protocol Example: Modeling the Human Gut Barrier on a POD
This protocol provides a more specific example for establishing a human gut-on-a-chip model.
1. Cell Culture:
-
Culture human intestinal epithelial cells (e.g., Caco-2) and human intestinal microvascular endothelial cells in their respective recommended media.
2. POD Preparation:
-
Sterilize a two-channel POD.
-
Coat one channel with a suitable ECM for epithelial cells and the other channel with an ECM for endothelial cells, separated by a porous membrane.
3. Cell Seeding:
-
Seed the epithelial cells into the upper channel and the endothelial cells into the lower channel.
-
Culture the device under static conditions for 24-48 hours to allow for cell attachment.
4. Perfusion and Differentiation:
-
Initiate perfusion in both channels at a low flow rate to mimic intestinal peristalsis and blood flow.
-
Culture for an extended period (e.g., 7-14 days) to allow the epithelial cells to differentiate and form a polarized monolayer with tight junctions.
5. Barrier Function Assessment:
-
Measure the trans-epithelial electrical resistance (TEER) to quantify the integrity of the epithelial barrier.
-
Introduce a fluorescently labeled, non-permeable molecule (e.g., FITC-dextran) to the epithelial channel and measure its diffusion into the endothelial channel to assess barrier permeability.
6. Data Analysis:
-
Compare TEER values and FITC-dextran permeability between control and treatment groups to determine the effect of a compound on gut barrier function.
Visualizing Complex Biological and Experimental Systems
Signaling Pathway: Inflammatory Response in a Lung-on-a-Chip
The following diagram illustrates a simplified inflammatory signaling pathway that can be studied in a lung-on-a-chip model when exposed to pathogens or inflammatory stimuli.
Caption: Simplified inflammatory signaling in a lung POD model.
Logical Relationship of Research Models
This diagram illustrates the positioning of PODs within the landscape of preclinical research models.
Caption: PODs bridge the gap between in vitro and in vivo models.
References
- 1. Organ-on-a-chip innovations, applications, and future horizons [microfluidics-innovation-center.com]
- 2. Organ-on-a-chip - Wikipedia [en.wikipedia.org]
- 3. Organ-on-a-Chip Technology: Revolutionizing Drug Testing and Disease Modeling - Amerigo Scientific [amerigoscientific.com]
- 4. Explore organ-on-a-chip: pioneering future medical research [amf.ch]
- 5. youtube.com [youtube.com]
- 6. Exploring Human Gut-on-Chip Development - Fluigent [fluigent.com]
- 7. Breakthroughs and Applications of Organ-on-a-Chip Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Compound Administration with Impel's Precision Olfactory Delivery (POD) System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Impel Pharmaceuticals' Precision Olfactory Delivery (POD®) system is a novel, non-invasive technology designed to deliver therapeutics to the vascular-rich upper nasal space.[1][2][3][4] This unique route of administration can lead to rapid and consistent drug absorption, potentially offering an improved pharmacokinetic profile compared to traditional oral or standard nasal delivery methods.[1][2][4] The POD system has been successfully utilized for the delivery of dihydroergotamine (DHE) in the FDA-approved migraine treatment, Trudhesa®, and is being investigated for other central nervous system (CNS) disorders, such as Parkinson's disease and acute agitation.[5][6][7][8]
These application notes provide a comprehensive protocol for administering compounds using the this compound POD system in a research setting, along with key experimental data and visualizations of relevant signaling pathways.
Principle of the POD System
The POD device is a manually actuated, propellant-driven system that delivers a metered dose of a liquid or powder formulation to the upper nasal cavity.[8][9] This region, unlike the lower nasal space targeted by traditional nasal sprays, is highly vascularized and more permeable, allowing for efficient drug absorption into the systemic circulation and potentially direct nose-to-brain transport.[2][4][10] This targeted delivery aims to achieve injection-like bioavailability and rapid onset of action while avoiding gastrointestinal degradation and first-pass metabolism.[3][11][12]
Experimental Data
The following tables summarize key quantitative data from clinical studies of compounds administered with the POD system.
Table 1: Pharmacokinetic Parameters of Dihydroergotamine (DHE) Delivered via POD System (INP104/Trudhesa®) vs. Intravenous (IV) and Traditional Nasal Spray.
| Parameter | INP104 (POD System) | IV DHE | Traditional Nasal Spray (Migranal®) |
| Mean Peak Plasma Concentration (Cmax) | Comparable to IV DHE from 30 minutes to 24 hours[13] | Higher initial peak than INP104[11] | 3 to 4 times lower than INP104[13] |
| Time to Peak Concentration (Tmax) | Approximately 30 minutes[14] | N/A | Slower than INP104 |
| Bioavailability | Met predefined statistical criteria for comparative bioavailability with IV DHE and Migranal®[14] | 100% | Lower and more variable than INP104 |
Table 2: Efficacy of INP104 (DHE via POD) in the STOP 301 Phase 3 Trial.[9][15][16][17]
| Patient-Reported Outcome (at 2 hours post-dose) | Percentage of Patients |
| Pain Freedom | 38% |
| Most Bothersome Symptom Freedom | 52% |
| Pain Relief | 66.3% |
N=354 patients who received at least one dose of Trudhesa®.
Table 3: Investigational Levodopa (INP103) via POD System for Parkinson's Disease "OFF" Episodes (THOR-201 Phase 2a Study).
| Parameter | INP103 (POD System) |
| Time to Significant Plasma Concentration | 5 to 12 minutes in non-human primates[8] |
| Median Tmax | 30-60 minutes[8] |
| Cmax | Exceeded 1 µg/mL[8] |
Experimental Protocols
General Protocol for Compound Administration using the this compound POD® System
This protocol provides a generalized procedure for administering a compound via the POD system in a research setting. Specific parameters may need to be adjusted based on the compound, formulation, and study design.
Materials:
-
This compound POD® device pre-filled with the investigational compound or placebo.
-
Personal Protective Equipment (PPE) as required.
-
Biohazard disposal container.
Procedure:
-
Subject Preparation:
-
Ensure the subject is in a comfortable, upright seated or standing position.
-
Instruct the subject to gently blow their nose to clear the nasal passages.
-
Explain the procedure to the subject, including the sensation they might experience (a gentle puff or mist in the nose).
-
-
Device Preparation:
-
Remove the POD device from its packaging.
-
Visually inspect the device for any damage.
-
Follow the specific instructions for the device model regarding any priming or activation steps. For single-use devices like Trudhesa®, no priming is typically required.
-
-
Administration:
-
Instruct the subject to tilt their head slightly forward.
-
Gently insert the nozzle of the POD device into one nostril, aiming towards the top and back of the nasal cavity, away from the nasal septum. The device is designed for a specific insertion depth.
-
Instruct the subject to breathe out gently.
-
Firmly press the actuator button on the device to deliver the dose. The subject does not need to inhale or coordinate their breathing with the actuation.[13]
-
Remove the device from the nostril.
-
-
Second Nostril Administration (if required):
-
If the protocol requires administration to both nostrils, repeat step 3 in the other nostril. For products like Trudhesa®, a single dose consists of one spray in each nostril.[14]
-
-
Post-Administration:
-
Instruct the subject to remain in an upright position for at least a few minutes after administration and to avoid blowing their nose.
-
Monitor the subject for any immediate adverse effects.
-
Dispose of the used POD device in a biohazard container as per institutional guidelines.
-
Clinical Trial Protocol Example: INP103 (Levodopa) for Parkinson's Disease "OFF" Episodes (Adapted from THOR-201 Study)[5][8][10][13][18]
Objective: To assess the safety, tolerability, and pharmacokinetics of intranasal levodopa (L-dopa) delivered via the POD system in Parkinson's disease patients experiencing an "OFF" episode.
Methodology:
-
Patient Selection: Enroll L-dopa responsive Parkinson's disease patients who experience predictable "OFF" episodes.
-
Pre-Dosing:
-
Patients will withhold their usual oral Parkinson's medications from the evening before the study visit.
-
On the morning of the study, an "OFF" state will be confirmed by a qualified assessor.
-
For cohorts receiving L-dopa without a co-formulated decarboxylase inhibitor, an oral dose of a peripheral decarboxylase inhibitor (e.g., benserazide 25 mg) will be administered 60 minutes prior to INP103 administration.
-
-
Administration:
-
Administer a single dose of INP103 (containing 35 mg, 70 mg, or 140 mg of L-dopa) or placebo using the POD device as per the general protocol.
-
-
Post-Dosing Assessments:
-
Collect blood samples for pharmacokinetic analysis at specified time points (e.g., pre-dose, and at 15, 30, 45, 60, 90, and 120 minutes post-dose).
-
Assess motor function using the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III at regular intervals.
-
Monitor for safety and tolerability, including vital signs, ECG, and adverse events, for up to 4 hours post-dose and at a follow-up visit.
-
Visualizations
Dihydroergotamine (DHE) Signaling Pathway in Migraine
Caption: DHE acts as a serotonin receptor agonist to alleviate migraine.
Levodopa (L-dopa) Mechanism of Action in Parkinson's Disease
References
- 1. Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parkinson Disease Signaling Pathways, Molecular Mechanisms, and Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]
- 3. impelpharma.com [impelpharma.com]
- 4. impelpharma.com [impelpharma.com]
- 5. impelpharma.com [impelpharma.com]
- 6. migrainedisorders.org [migrainedisorders.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound NeuroPharma Announces Initiation of Phase IIa Study of INP103 in Parkinson's Disease OFF Episodes [prnewswire.com]
- 9. impelpharma.com [impelpharma.com]
- 10. anzctr.org.au [anzctr.org.au]
- 11. researchgate.net [researchgate.net]
- 12. Triptan - Wikipedia [en.wikipedia.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. va.gov [va.gov]
Application Notes: Leveraging Patient-Derived Organoid (PDO) Technology in Preclinical Research
Introduction
Patient-Derived Organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of a patient's original tumor tissue.[1][2][3] Grown from patient biopsies or surgical resections, these "mini-tumors" in a dish have emerged as a powerful tool in preclinical research, offering significant advantages over traditional 2D cell lines and patient-derived xenograft (PDX) models.[1][4] PDOs preserve the cellular heterogeneity, architecture, and molecular signatures of the primary tumor, making them a more predictive model for drug screening, personalized medicine, toxicity testing, and disease modeling.[5][6][7]
Key Applications in Preclinical Studies
High-Throughput Drug Screening and Efficacy Testing
PDOs provide a robust platform for screening the efficacy of novel and existing anti-cancer compounds.[5][6] Their ability to be cultured in multi-well formats allows for high-throughput screening of drug libraries to identify potential therapeutic candidates.[8] Drug sensitivity is typically assessed by measuring the reduction in cell viability upon treatment, often quantified by the half-maximal inhibitory concentration (IC50).[3][9] This approach allows for the rapid evaluation of dose-dependent responses to various therapeutic agents.[10][11]
Personalized Medicine and Prediction of Clinical Response
A key application of PDOs is their use in predicting a patient's response to specific therapies, paving the way for personalized medicine.[12][13] By testing a panel of drugs on a patient's own tumor organoids, clinicians can identify the most effective treatment regimen before administration, potentially avoiding ineffective therapies and their associated toxicities.[12][14] Studies have shown a strong correlation between the drug sensitivity of PDOs and the clinical outcomes of the corresponding patients across various cancer types, including colorectal, pancreatic, and bladder cancer.[10][15]
Toxicity Testing
Preclinical toxicity testing is a critical step in drug development to assess the potential adverse effects of a new compound. PDOs derived from healthy tissues can be cultured alongside tumor organoids to evaluate the therapeutic window of a drug. This co-culture system allows for the simultaneous assessment of a drug's anti-tumor efficacy and its potential toxicity to normal cells, providing a more comprehensive safety profile.
Disease Modeling and Mechanistic Studies
PDOs serve as invaluable models for studying the fundamental biology of cancer. They can be used to investigate the mechanisms of tumor initiation, progression, and metastasis. Furthermore, genetic manipulation techniques like CRISPR-Cas9 can be applied to PDOs to study the function of specific genes and signaling pathways in cancer development and drug resistance.[7]
Co-culture Systems and Immuno-oncology
To better mimic the complex tumor microenvironment (TME), PDOs can be co-cultured with other cell types, such as immune cells (e.g., T cells, NK cells) and cancer-associated fibroblasts (CAFs).[2] These co-culture models are instrumental in studying tumor-immune interactions and evaluating the efficacy of immunotherapies, such as immune checkpoint inhibitors and CAR-T cell therapy.[2]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies utilizing PDOs for drug screening and predicting clinical responses.
Table 1: IC50 Values of Chemotherapeutic Agents in Colorectal Cancer (CRC) PDOs [3][9][12]
| Drug | Median IC50 (μM) | IC50 Range (μM) |
| 5-Fluorouracil (5-FU) | 9.68 | 0.07 - 32.75 |
| Oxaliplatin | 33.56 | 3.90 - 89.68 |
| Irinotecan (CPT11) | 7.57 | 0.62 - 33.53 |
| FOLFOX Regimen | 43.26 (cutoff value) | N/A |
Table 2: Correlation of PDO Drug Response with Clinical Outcome in Metastatic Gastrointestinal Cancers [13]
| Cancer Type | Number of Patients | Concordance Rate | Sensitivity | Specificity |
| Gastrointestinal Cancers | Not Specified | High | Not Specified | Not Specified |
Table 3: Drug Response in Breast Cancer PDOs [11]
| Patient ID | Drug | IC50 (µM) |
| HBCx-5 | Doxorubicin | 2 |
| HBCx-35 | Doxorubicin | 17 |
Experimental Protocols
Protocol 1: Establishment and Culture of Patient-Derived Organoids
This protocol outlines the general steps for establishing and maintaining PDO cultures from fresh tumor tissue.
Materials:
-
Fresh tumor tissue
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium (specific to tissue type)
-
Digestion solution (e.g., Collagenase/Dispase)
-
Cell recovery solution
-
Phosphate-buffered saline (PBS)
-
Culture plates (24-well or 48-well)
-
Sterile cell culture consumables
Procedure:
-
Tissue Digestion: Mince the fresh tumor tissue into small pieces and incubate in a digestion solution at 37°C to dissociate the cells.
-
Cell Isolation: Filter the cell suspension to remove undigested tissue and wash the cells with PBS.
-
Embedding in Matrix: Resuspend the cell pellet in a basement membrane matrix on ice.
-
Plating: Dispense droplets of the cell-matrix mixture into the center of pre-warmed culture plate wells.
-
Solidification: Incubate the plate at 37°C for 15-30 minutes to allow the matrix to solidify.
-
Culture: Add pre-warmed organoid culture medium to each well and incubate at 37°C and 5% CO2.
-
Maintenance: Change the culture medium every 2-3 days. Passage the organoids every 1-2 weeks by mechanically or enzymatically disrupting the organoids and re-plating them in a fresh matrix.
Protocol 2: Drug Sensitivity and Viability Assay (ATP-Based)
This protocol describes how to perform a drug sensitivity assay on established PDOs using an ATP-based viability assay.[16]
Materials:
-
Established PDO cultures
-
Drugs of interest at various concentrations
-
Organoid culture medium
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Multi-well plates (96-well or 384-well, opaque-walled)
-
Luminometer
Procedure:
-
Organoid Dissociation and Seeding: Harvest and dissociate PDOs into small fragments or single cells. Count the cells and seed a defined number into each well of a multi-well plate containing a basement membrane matrix.
-
Organoid Formation: Culture the seeded cells for 3-4 days to allow for organoid formation.
-
Drug Treatment: Add the drugs of interest at a range of concentrations to the culture medium. Include a vehicle-only control.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Measurement: Follow the manufacturer's instructions for the ATP-based viability assay. This typically involves adding the assay reagent to each well, incubating for a short period, and then measuring the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the data and determine the IC50 value for each drug.
Protocol 3: Co-culture of PDOs with Immune Cells
This protocol provides a general framework for co-culturing PDOs with immune cells, such as T cells.
Materials:
-
Established PDO cultures
-
Isolated immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs)
-
Co-culture medium (a 1:1 mixture of organoid and immune cell media is often used)
-
Cytokine/chemokine measurement assays (e.g., ELISA)
-
Flow cytometry reagents for immune cell phenotyping and activation analysis
Procedure:
-
PDO Seeding: Seed dissociated PDOs in a basement membrane matrix in a multi-well plate and allow them to form for 3-4 days.
-
Immune Cell Addition: Add a defined number of immune cells to each well containing established organoids.
-
Co-culture: Incubate the co-cultures for a specified period, monitoring for cell-cell interactions and organoid killing.
-
Endpoint Analysis:
-
Imaging: Use microscopy to visualize immune cell infiltration and killing of organoids.
-
Supernatant Analysis: Collect the culture supernatant to measure cytokine and chemokine levels.
-
Flow Cytometry: Harvest the cells and analyze the immune cell populations for activation markers and phenotype changes.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key signaling pathways frequently studied using PDOs and the experimental workflows described in the protocols.
Caption: EGFR Signaling Pathway.[7][17][18][19][20]
References
- 1. Notch signaling in cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Emerging Role of Notch in Stem Cells and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Notch signalling pathway of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal Growth Factor Receptor Targeting in Colorectal Carcinoma: Antibodies and Patient-Derived Organoids as a Smart Model to Study Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Sensitivity Correlation Between Patient-Derived Organoid Model and Clinical Response in NSCLC Patients | Clinical Research Trial Listing [centerwatch.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantifying the drug response of patient-derived organoid clusters by aggregated morphological indicators with multi-parameters based on optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of EGFR and COX pathway inhibition in human colon organoids of serrated polyposis and other hereditary cancer syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
Application Notes and Protocols for Precision Olfactory Delivery of Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precision Olfactory Delivery (POD) is a novel technology designed to deliver small molecule therapeutics directly to the vascular-rich upper nasal cavity, including the olfactory region. This route of administration offers a non-invasive method to bypass the blood-brain barrier (BBB), potentially leading to rapid systemic absorption and direct nose-to-brain transport.[1][2][3] This application note provides a comprehensive overview of the POD technology, quantitative data from key studies, detailed experimental protocols for preclinical and clinical evaluation, and visualizations of the underlying biological pathways and experimental workflows.
The primary advantage of targeting the olfactory region is its unique anatomical connection to the central nervous system (CNS).[4] The olfactory epithelium contains olfactory receptor neurons that extend directly into the olfactory bulb of the brain, offering a direct pathway for drug delivery that circumvents the BBB.[5][6] Additionally, the trigeminal nerve, which innervates the nasal cavity, provides another conduit for nose-to-brain transport.[5][7] This targeted approach can result in faster onset of action and improved bioavailability compared to traditional intranasal delivery methods, which primarily deposit drugs in the lower nasal cavity.[2][8]
Quantitative Data Presentation
The following tables summarize the pharmacokinetic parameters of small molecules delivered using Precision Olfactory Delivery technology.
Table 1: Pharmacokinetic Parameters of INP104 (Dihydroergotamine Mesylate) via POD Device in Healthy Adults (STOP 101 Study) [9][10]
| Parameter | INP104 (POD) (1.45 mg) | Migranal® (Nasal Spray) (2.0 mg) | D.H.E. 45® (IV) (1.0 mg) |
| Cmax (pg/mL) | 1,301 | 299.6 | 14,190 |
| Tmax (h) | 0.5 (median) | 0.75 (median) | 0.08 (median) |
| AUC0-2hr (hr*pg/mL) | 1,603 | 387.5 | 3,022 |
| Absolute Bioavailability | 58.9% | 15.2% | 100% |
Table 2: Pharmacokinetic Parameters of INP105 (Olanzapine) via POD Device in Healthy Adults (SNAP 101 Study) [11]
| Parameter | INP105 (POD) (5 mg) | Olanzapine IM (5 mg) | Olanzapine ODT (10 mg) |
| Tmax (min) | 10-15 (median) | 20 (median) | 120 (median) |
| Cmax | Similar to IM | - | Lower than INP105 |
| AUC | Similar to IM | - | Similar to INP105 |
Table 3: Preclinical Pharmacokinetic Data for INP107 (Carbidopa/Levodopa) via POD Device in Non-Human Primates [12]
| Parameter | POD-L-dopa with DCI |
| Time to Significant Plasma Concentration | 5 to 12 minutes |
| Tmax (min) | 30-60 (median) |
| Cmax (µg/mL) | > 1 |
Signaling Pathways and Transport Mechanisms
The delivery of small molecules from the nasal cavity to the brain via Precision Olfactory Delivery involves two primary neural pathways: the olfactory nerve and the trigeminal nerve.
The cellular transport across the olfactory epithelium can occur via two main routes:
-
Intraneuronal transport: Direct uptake by the olfactory receptor neurons and subsequent axonal transport to the olfactory bulb.
-
Extraneuronal transport: Paracellular (between cells) or transcellular (through cells) movement across the epithelial layer into the lamina propria, followed by perineural transport along the olfactory nerve bundles.[13]
Experimental Protocols
Protocol 1: Evaluation of Nasal Deposition and Brain Biodistribution in Rodents
This protocol outlines a method to assess the deposition pattern and subsequent brain distribution of a small molecule delivered via a POD-like device in a rodent model.
1. Materials and Reagents:
-
Test small molecule labeled with a radioactive isotope (e.g., 125I, 3H, or 14C) or a fluorescent dye.
-
Precision Olfactory Delivery device adapted for rodents.
-
Anesthesia (e.g., isoflurane).
-
Scintillation counter or imaging system (e.g., SPECT/CT, PET/CT, or in vivo fluorescence imaging).
-
Tissue homogenizer.
-
Scintillation fluid or appropriate buffers for fluorescence measurement.
2. Experimental Workflow:
3. Detailed Methodology:
-
Animal Preparation: Anesthetize the rodent using isoflurane. Place the animal in a stereotaxic frame to ensure a fixed head position.
-
Administration: Administer the labeled small molecule formulation into one nostril using the POD device.
-
In Vivo Imaging (Optional): For a qualitative and semi-quantitative assessment of deposition, perform in vivo imaging immediately after administration.
-
Tissue Collection: At various time points post-administration (e.g., 15 min, 30 min, 1h, 2h, 4h), euthanize the animals.
-
Dissection: Carefully dissect the nasal cavity, olfactory bulb, different brain regions (e.g., cerebrum, cerebellum, brainstem), and peripheral organs (e.g., liver, kidneys, lungs, spleen).
-
Sample Preparation: Weigh each tissue sample and homogenize in an appropriate buffer.
-
Quantification:
-
For radiolabeled compounds, measure the radioactivity in each tissue homogenate using a gamma or beta counter.
-
For fluorescently labeled compounds, measure the fluorescence intensity using a plate reader or fluorometer.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.
Protocol 2: Cerebrospinal Fluid (CSF) Sampling in Rats for Brain Uptake Assessment
This protocol describes a method for collecting CSF from rats after intranasal administration to quantify the amount of drug that reaches the central nervous system.
1. Materials and Reagents:
-
Test small molecule.
-
POD device for rats.
-
Anesthesia.
-
Stereotaxic frame.
-
25G needle and syringe.
-
Capillary tubes.
-
LC-MS/MS or other sensitive analytical method for drug quantification.
2. Experimental Workflow:
3. Detailed Methodology:
-
Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame with its head flexed downwards.
-
Drug Administration: Administer the small molecule using the POD device.
-
Cisterna Magna Puncture: At designated time points, insert a 25G needle attached to a syringe through the skin and muscles at the base of the skull into the cisterna magna.
-
CSF Collection: Gently aspirate a small volume of CSF (typically 20-40 µL). The appearance of clear fluid in the syringe hub confirms successful collection.
-
Sample Processing: Immediately centrifuge the collected CSF to pellet any red blood cells.
-
Quantification: Analyze the supernatant for drug concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the CSF drug concentration versus time to determine the pharmacokinetic profile in the CNS.
Formulation Considerations for Precision Olfactory Delivery
The formulation of small molecules for delivery via the POD system is critical for optimal performance. Key considerations include:
-
Solubility: The drug should be soluble in a propellant-compatible solvent system.
-
Particle Size: For powder formulations, the particle size should be optimized for deposition in the upper nasal cavity.
-
Excipients: Mucoadhesive excipients can be included to increase the residence time of the formulation on the nasal mucosa, enhancing absorption.
-
Stability: The formulation must be stable in the device and during aerosolization.
Conclusion
Precision Olfactory Delivery represents a significant advancement in intranasal drug delivery, particularly for small molecules targeting the central nervous system. The ability to directly target the olfactory region offers the potential for rapid onset of action, improved bioavailability, and reduced systemic side effects. The protocols and data presented in these application notes provide a framework for researchers and drug developers to evaluate and optimize the delivery of their small molecule candidates using this innovative technology.
References
- 1. impelpharma.com [impelpharma.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. youtube.com [youtube.com]
- 4. Before you continue to YouTube [consent.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Small Molecule Delivery to the Brain and Spinal Cord via Intranasal Administration of Rabies Virus Glycoprotein (RVG29)-Modified PLGA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. impelpharma.com [impelpharma.com]
- 10. STOP 301: A Phase 3, open‐label study of safety, tolerability, and exploratory efficacy of INP104, Precision Olfactory Delivery (POD®) of dihydroergotamine mesylate, over 24/52 weeks in acute treatment of migraine attacks in adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impelpharma.com [impelpharma.com]
- 12. impelpharma.com [impelpharma.com]
- 13. researchgate.net [researchgate.net]
Revolutionizing Peptide and Protein Administration: Application Notes for Advanced Delivery Technologies
Introduction
The therapeutic landscape is increasingly shaped by the promise of peptides and proteins. Their high specificity and potency offer significant advantages over small molecule drugs. However, challenges in their administration, primarily due to poor stability and low permeability across biological membranes, necessitate innovative delivery solutions. This document provides detailed application notes and protocols for two cutting-edge technologies that address these challenges. Given the ambiguity of the term "POD device," we will explore two distinct and powerful systems: the POlyhedrin Delivery System (PODS®) , a microparticle technology for sustained release, and Pulsed Ultrasound-Mediated Delivery , a physical method to enhance intracellular uptake. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage these advanced platforms for peptide and protein administration.
Section 1: POlyhedrin Delivery System (PODS®) for Sustained and Localized Protein Release
The POlyhedrin Delivery System (PODS®) is a novel technology that encapsulates proteins within microcrystals of the polyhedrin protein. This encapsulation provides exceptional stability and enables sustained, localized release of the cargo protein. The release is triggered by proteases present in the cellular environment, which gradually degrade the polyhedrin lattice.
Data Presentation: Performance Characteristics of PODS®
The following table summarizes the key quantitative parameters of the PODS® technology, offering a comparative overview of its capabilities with various protein cargoes.
| Cargo Protein | Release Profile | Peak Release | Duration of Action | Application Example |
| Human BMP-2 | Near zero-order kinetics | ~20% of cargo released within 24-48 hours | Weeks | Osteoblastic differentiation |
| Human IL-2 | Sustained release | - | Weeks | T-cell and NK cell expansion |
| Human IL-10 | Sustained release | - | Weeks | Modulation of macrophage and B-cell responses |
| Human BDNF | 25-50 pg/mL/day | - | Up to 9 weeks | Neuronal differentiation and survival |
| Human GM-CSF | Sustained release | Detectable for at least 9 weeks | Weeks | Hematopoietic cell proliferation |
| Human LIF | Peak at day 2, gradual decline | >50% of peak levels still present at day 6 | Weeks | Stem cell culture |
Experimental Protocols
This protocol describes the use of PODS® carrying a growth factor (e.g., GM-CSF) to stimulate the proliferation of a dependent cell line (e.g., TF-1).
Materials:
-
PODS® crystals with cargo protein (e.g., PODS® GM-CSF)
-
GM-CSF dependent cell line (e.g., TF-1 cells)
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
96-well cell culture plates
-
Colorimetric cell counting assay (e.g., WST-1 or MTT)
-
Plate reader
Procedure:
-
Preparation of PODS® Monolayer:
-
Add the desired amount of PODS® GM-CSF crystals to the wells of a 96-well plate.
-
To create a uniform monolayer, centrifuge the plate at 3000 x g for 20 minutes.
-
Carefully aspirate the supernatant and allow the crystals to air dry in a sterile environment.
-
-
Cell Seeding:
-
Harvest and count TF-1 cells.
-
Resuspend the cells in complete culture medium to a final concentration of 4 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (4 x 10^4 cells) into each well containing the PODS® monolayer.
-
Include control wells with cells only (negative control) and cells with a known concentration of soluble recombinant GM-CSF (positive control).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 5 days.
-
-
Assessment of Cell Proliferation:
-
On day 5, add 10 µL of the colorimetric cell counting reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control wells from all other wells.
-
Compare the proliferation of cells treated with PODS® GM-CSF to the positive control.
-
This protocol outlines the use of PODS® carrying a neurotrophic factor (e.g., BDNF) to promote the differentiation of neural progenitor cells.
Materials:
-
PODS® crystals with cargo protein (e.g., PODS® hBDNF)
-
Neural progenitor cells (NPCs)
-
NPC differentiation medium
-
Culture plates coated with an appropriate substrate (e.g., poly-L-ornithine and laminin)
-
Immunofluorescence staining reagents (antibodies against neuronal markers like β-III tubulin and MAP2)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Plate NPCs on coated culture plates in differentiation medium.
-
-
Addition of PODS®:
-
Add PODS® hBDNF crystals directly to the culture medium at a predetermined concentration.
-
-
Long-Term Culture:
-
Culture the cells for an extended period (e.g., 2-4 weeks), performing partial media changes as required without adding fresh growth factors.
-
-
Assessment of Differentiation:
-
At the desired time points, fix the cells with 4% paraformaldehyde.
-
Perform immunofluorescence staining for neuronal markers.
-
Visualize and quantify the extent of neuronal differentiation using a fluorescence microscope.
-
Visualization of Workflows and Signaling Pathways
Application Notes & Protocols: Utilizing Intranasal Delivery for Alzheimer's Research
Introduction
Treating neurodegenerative disorders like Alzheimer's disease (AD) is profoundly challenging due to the blood-brain barrier (BBB), which severely restricts the entry of therapeutic agents into the central nervous system (CNS).[1][2][3] Intranasal (IN) administration presents a promising, non-invasive alternative, offering a direct route for drug delivery to the brain that bypasses the BBB.[2][4][5][6] This route leverages the unique anatomical connection between the nasal cavity and the brain via the olfactory and trigeminal nerves, enabling rapid and targeted CNS access.[1][7][8][9][10] Consequently, intranasal delivery can enhance the bioavailability of drugs in the brain, reduce systemic exposure, and minimize peripheral side effects.[3][5][11] This document provides an overview of the mechanisms, formulation strategies, and key experimental protocols for utilizing intranasal delivery in the context of Alzheimer's research.
1. Mechanisms of Nose-to-Brain Drug Delivery
Drugs administered to the nasal cavity can reach the CNS through several pathways, primarily involving the olfactory and trigeminal nerves which are directly exposed to the external environment.[6]
-
Olfactory Pathway: The olfactory epithelium, located in the upper nasal cavity, contains olfactory receptor neurons that project directly to the olfactory bulb in the brain.[9] Therapeutics can be transported along these neurons (either intracellularly or extracellularly) directly into the CNS.[8]
-
Trigeminal Pathway: The trigeminal nerve, which innervates the respiratory and olfactory epithelia of the nasal mucosa, provides another direct connection to the CNS.[8] This pathway allows drugs to be transported to the brainstem and other brain regions, avoiding the BBB.[8]
Factors influencing the efficiency of this transport include the drug's physicochemical properties (e.g., molecular weight, lipophilicity), the formulation used, and the deposition site within the nasal cavity.[8][12]
2. Formulation Strategies for Enhanced Brain Targeting
Standard drug solutions often have limited efficacy due to rapid mucociliary clearance and poor absorption across the nasal epithelium.[1][3] Advanced formulations are crucial for enhancing drug residence time, protecting therapeutics from enzymatic degradation, and improving permeation into the CNS.
-
Nanoparticle-Based Systems: Encapsulating drugs in nanoparticles (NPs) offers numerous advantages, including improved solubility, biocompatibility, and the ability to protect the therapeutic payload.[13]
-
Lipid-Based Nanocarriers: Nanostructured lipid carriers (NLCs) are particularly promising due to their high drug-loading capacity, stability, and ability to overcome biological barriers.[1][12]
-
Polymeric Nanoparticles: Biodegradable polymers like chitosan and PLGA can be used to create NPs that adhere to the nasal mucosa (mucoadhesion), increasing contact time and facilitating drug absorption.[13][14] Chitosan, in particular, has excellent mucoadhesive properties.[14]
-
-
In-Situ Gels: These formulations are administered as a liquid but transform into a gel at the temperature of the nasal cavity. This transition increases viscosity, reduces mucociliary clearance, and provides sustained drug release.[2][13]
-
Exosomes: Stem cell-derived exosomes are being explored as natural nanocarriers. They have low immunogenicity and can be engineered to carry specific cargo, such as siRNA or drugs, and target specific brain cells like microglia and neurons.[15]
3. Data from Preclinical and Clinical Studies
Intranasal delivery has shown significant promise in various preclinical AD models and is now being investigated in human clinical trials.
Table 1: Summary of Selected Preclinical Studies of Intranasal Therapies in AD Models
| Therapeutic Agent | Formulation | Animal Model | Key Findings |
|---|---|---|---|
| Rapamycin | Solution | Ts65Dn (Down Syndrome model) | Rescued cognitive deficits; reduced APP levels, tau hyperphosphorylation, and oxidative stress markers in the hippocampus.[16] |
| Rifampicin | Solution | APPOSK Mice | More effective at improving memory and attenuating Aβ and tau pathologies compared to oral administration, with higher brain bioavailability.[17] |
| Neprilysin | Collagen Hydrogel | APP_SweDI Mice | Potently cleared Aβ plaques in the middle and caudal cortex.[18] |
| Stem Cell Derivatives | Suspension | Various AD Models | Meta-analysis showed reductions in Aβ deposition, improved cognition, neuronal repair, and attenuated inflammation.[19] |
| BACE1 siRNA & Berberine | Engineered Exosomes | 5xFAD Mice | Improved cognitive function, promoted nerve repair, reduced neuroinflammation, and decreased BACE1 expression and Aβ deposition.[15] |
| Rivastigmine | Nanostructured Lipid Carriers (NLCs) | Wistar Rats (Scopolamine-induced amnesia) | Improved neuronal function, with significant enhancements in memory, learning, and cognitive response.[1] |
Table 2: Intranasal Therapies for Alzheimer's Disease in or Entering Clinical Trials
| Drug / Vaccine | Phase | Mechanism of Action | Key Findings / Status |
|---|---|---|---|
| Intranasal Insulin | Phase 2/3 | Activates brain proteins that support neuronal health, regulate immune responses, and improve neurovascular function.[20] | Shown to reach key memory regions of the brain.[21] Linked to improved performance on cognitive tests in patients with early AD.[22] |
| Nasal Vaccine (Protollin) | Phase 1 | Uses the immune system to clear amyloid-beta plaques from the brain.[23] | A trial was launched in November 2021 to investigate the safety and tolerability of the vaccine.[23] |
| Foralumab/Foralumab | Phase 2 | A monoclonal antibody that targets inflammation in the brain.[24] | An early trial showed a dramatic reduction in brain inflammation in one patient; a larger trial is planned.[24] |
| Rivastigmine | Clinical Investigation | Acetylcholinesterase inhibitor. | One of three candidates noted to be in clinical investigation for intranasal delivery in AD.[1][12] |
| APH-1105 | Clinical Investigation | Not specified. | One of three candidates noted to be in clinical investigation for intranasal delivery in AD.[1][12] |
Experimental Protocols
Protocol 1: Preparation of Chitosan-Based Nanoparticles for Intranasal Delivery
This protocol describes a general method for preparing drug-loaded chitosan nanoparticles using ionic gelation, a common and straightforward technique.
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Therapeutic agent (e.g., Donepezil, Rivastigmine)
-
Purified water
-
Magnetic stirrer
-
pH meter
-
Centrifuge
-
Particle size analyzer (e.g., DLS)
Methodology:
-
Chitosan Solution Preparation: Prepare a 0.1% to 0.5% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) aqueous acetic acid solution. Allow it to stir overnight at room temperature to ensure complete dissolution. Adjust the pH to 4.5-5.0 using NaOH.
-
Drug Incorporation: Dissolve the therapeutic agent in the chitosan solution. The concentration will depend on the desired drug loading.
-
TPP Solution Preparation: Prepare a 0.1% (w/v) TPP solution in purified water.
-
Nanoparticle Formation (Ionic Gelation): While stirring the chitosan-drug solution at a constant speed (e.g., 700 rpm), add the TPP solution dropwise. The formation of nanoparticles is spontaneous and is observed by the appearance of opalescence.
-
Stirring and Maturation: Continue stirring the solution for 30-60 minutes at room temperature to allow for the stabilization of the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in purified water to remove unreacted reagents. Repeat this washing step twice.
-
Characterization:
-
Particle Size & Polydispersity Index (PDI): Analyze the resuspended nanoparticles using Dynamic Light Scattering (DLS). For effective nose-to-brain delivery, a mean particle size of ≤ 200 nm and a PDI of < 0.3 are generally desired.[1]
-
Zeta Potential: Measure the surface charge of the nanoparticles. A positive zeta potential (e.g., > +30 mV) is often preferred as it promotes interaction with the negatively charged sialic acid residues in the nasal mucus, enhancing mucoadhesion.[1]
-
Encapsulation Efficiency & Drug Loading: Quantify the amount of drug in the supernatant and in the lysed nanoparticles (using an appropriate solvent) via HPLC or UV-Vis spectroscopy to determine the encapsulation efficiency and drug loading capacity.
-
-
Final Formulation: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS pH 6.4) for intranasal administration.
Protocol 2: Intranasal Administration to an Alzheimer's Disease Mouse Model (Awake Method)
This protocol is adapted from established methods for administering therapeutics to awake mice, which avoids the confounding effects of anesthesia.[25][26]
Materials:
-
AD mouse model (e.g., 5xFAD, APP/PS1)
-
Therapeutic formulation (from Protocol 1 or other)
-
Micropipette and tips (P10 or P20)
-
Positive reinforcement treats (e.g., sunflower seeds)
Methodology:
-
Acclimation (Crucial Step: 2-4 weeks):
-
Week 1: Handle the mice daily. Let them sit in the palm of your hand for 2-3 minutes inside their home cage.
-
Week 2: Gently pet the mice while they are in your hand.
-
Week 3: Practice a modified scruff grip. Gently restrain the mouse by scruffing the loose skin on its back, ensuring the head is immobilized and the neck is parallel to the floor. This grip is essential for correct administration.[26] Hold for short periods (10-15 seconds) and release.
-
Week 4: Simulate the dosing procedure by bringing a pipette tip close to the nose without dispensing liquid.
-
Throughout: Provide a treat after each handling session as positive reinforcement.[26] Do not proceed to the next step until the mouse shows no signs of stress.[25]
-
-
Dosing Procedure:
-
Prepare the therapeutic formulation. Ensure it is at room temperature.
-
Set the micropipette to the desired volume (typically 2-3 µL per drop). Total volumes are often around 10-12 µL per nostril, administered in aliquots.
-
Securely restrain the mouse using the practiced modified scruff grip. The mouse should be held in a supine or angled-back position to prevent the solution from going into the lungs.
-
Bring the pipette tip to the opening of one nostril.
-
Dispense a single drop (2-3 µL) onto the nasal opening. Do not insert the tip into the nostril.
-
Allow the mouse to inhale the droplet completely. This usually takes 20-30 seconds.
-
Alternate between nostrils, delivering one drop at a time, until the full dose has been administered. This alternating pattern helps facilitate absorption.
-
The entire procedure for a single mouse should take 2-5 minutes.
-
-
Post-Dosing:
-
Immediately after the final drop is inhaled, return the mouse to its cage.
-
Provide a treat to distract the mouse from scratching its nose and as a reward.[26]
-
Monitor the mouse for any signs of respiratory distress or adverse reactions for at least 15-30 minutes after dosing.
-
Repeat dosing as required by the study design (e.g., daily, 3 times per week).[16]
-
4. Key Signaling Pathways Targeted by Intranasal Therapies
Intranasally delivered therapeutics for AD aim to modulate the core pathological cascades of the disease.
References
- 1. Intranasal Drug Administration in Alzheimer-Type Dementia: Towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Intranasal Administration as a Route to Deliver Drugs to the Brain (Review) | Semantic Scholar [semanticscholar.org]
- 4. jebms.org [jebms.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Intranasal applications in Alzheimer's treatment | 2020, Volume 6 - Issue 3 | Demiroglu Science University Florence Nightingale Journal of Medicine [journalmeddbu.com]
- 7. researchgate.net [researchgate.net]
- 8. Intranasal Drug Administration in Alzheimer-Type Dementia: Towards Clinical Applications [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Chitosan (Nano)formulations as Therapeutic Tools for Neurodegenerative Diseases: A Comprehensive Review [mdpi.com]
- 15. dovepress.com [dovepress.com]
- 16. Intranasal rapamycin ameliorates Alzheimer-like cognitive decline in a mouse model of Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intranasal rifampicin for Alzheimer's disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Intranasal Delivery of Collagen-Loaded Neprilysin Clears Beta-Amyloid Plaques in a Transgenic Alzheimer Mouse Model [frontiersin.org]
- 19. Intranasal administration of stem cell derivatives for the treatment of AD animal models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Yahoo is part of the Yahoo family of brands. [consent.yahoo.com]
- 21. New Study Validates Insulin Nasal Spray to Deliver Alzheimer’s Drug Directly to the Brain | Atrium Health Wake Forest Baptist [newsroom.wakehealth.edu]
- 22. New trial finds two commonly available drugs may delay Alzheimer’s [ca.news.yahoo.com]
- 23. Nasal Vaccine for Alzheimer’s Disease Enters Clinical Trial | Alzheimer's Disease Research Center [adrc.wisc.edu]
- 24. youtube.com [youtube.com]
- 25. Video: Intranasal Administration of CNS Therapeutics to Awake Mice [jove.com]
- 26. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Experiments with PODS® Technology
Audience: Researchers, scientists, and drug development professionals.
Introduction
PODS® (Polyhedrin Delivery System) technology offers a novel approach for the sustained in-vivo delivery of bioactive proteins. This technology encases cargo proteins within microcrystals of a polyhedrin protein, protecting them from degradation and enabling their slow release over weeks. This characteristic makes PODS® technology a compelling platform for various therapeutic areas, including regenerative medicine and oncology. These application notes provide detailed step-by-step protocols for preclinical in-vivo experiments using PODS® technology in three key areas: bone regeneration, osteoarthritis, and cancer therapy. Additionally, a protocol for the preparation and in-vivo application of PODS®-loaded macrophages for targeted delivery is described.
In-Vivo Bone Regeneration with PODS® BMP-2
This protocol describes a preclinical study to evaluate the efficacy of PODS® BMP-2 in a rat calvarial defect model. Bone Morphogenetic Protein-2 (BMP-2) is a potent osteoinductive growth factor, and its sustained release from PODS® crystals is hypothesized to enhance bone healing.
Experimental Protocol
1.1. Animal Model and Housing
-
Species: Male Wistar rats (8-10 weeks old, 250-300g).
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Group Size: A minimum of 6-8 animals per group is recommended for statistical significance.
1.2. Materials
-
PODS® Human BMP-2 (Cell Guidance Systems)
-
PODS® Empty Crystals (Control) (Cell Guidance Systems)
-
Recombinant Human BMP-2 (rhBMP-2) (Control)
-
Absorbable Collagen Sponge (ACS), 8 mm diameter
-
Surgical instruments for small animal surgery
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
-
Sterile Phosphate Buffered Saline (PBS)
1.3. Surgical Procedure: Calvarial Defect Model
-
Anesthetize the rat using isoflurane (2-3% in oxygen).
-
Administer a pre-operative analgesic.
-
Shave and disinfect the surgical site on the scalp.
-
Make a sagittal incision on the scalp to expose the calvarial bone.
-
Create an 8 mm critical-size circular defect in the center of the parietal bone using a trephine burr under constant sterile saline irrigation.
-
Prepare the implants by loading the ACS with the respective treatments (see Table 1).
-
Implant the loaded ACS into the defect.
-
Suture the scalp incision.
-
Monitor the animal during recovery and provide post-operative analgesia.
1.4. Experimental Groups and Dosing
| Group | Treatment | Carrier | Dosage per Defect |
| 1 | PODS® BMP-2 (Low Dose) | ACS | 1 µg |
| 2 | PODS® BMP-2 (High Dose) | ACS | 5 µg |
| 3 | rhBMP-2 (Clinical Dose) | ACS | 5 µg |
| 4 | PODS® Empty Crystals | ACS | Equivalent crystal mass to Group 2 |
| 5 | ACS Only | ACS | N/A |
| 6 | Sham (Surgery, no implant) | N/A | N/A |
Table 1: Experimental Groups for In-Vivo Bone Regeneration Study.
1.5. Post-Operative Monitoring and Analysis
-
Time Points: Euthanize animals at 4 and 8 weeks post-surgery.
-
Micro-CT Analysis:
-
Harvest the calvaria and fix in 10% neutral buffered formalin.
-
Scan the specimens using a high-resolution micro-computed tomography (µCT) system (e.g., SkyScan).
-
Scan Parameters: 70 kV, 142 µA, 0.5 mm aluminum filter, 18 µm pixel size.
-
Reconstruct 3D models and perform quantitative analysis of bone volume (BV), bone mineral density (BMD), and new bone formation within the defect area.
-
-
Histological Analysis:
-
Decalcify the calvaria in 15% EDTA solution.
-
Process for paraffin embedding and sectioning (5 µm).
-
Stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.
-
Data Presentation
| Group | Time Point | New Bone Volume (mm³) (Mean ± SD) | Bone Mineral Density (g/cm³) (Mean ± SD) |
| 1: PODS® BMP-2 (Low) | 4 weeks | Data | Data |
| 8 weeks | Data | Data | |
| 2: PODS® BMP-2 (High) | 4 weeks | Data | Data |
| 8 weeks | Data | Data | |
| 3: rhBMP-2 | 4 weeks | Data | Data |
| 8 weeks | Data | Data | |
| 4: Empty PODS® | 4 weeks | Data | Data |
| 8 weeks | Data | Data | |
| 5: ACS Only | 4 weeks | Data | Data |
| 8 weeks | Data | Data | |
| 6: Sham | 4 weeks | Data | Data |
| 8 weeks | Data | Data |
Table 2: Quantitative µCT Data Summary for Bone Regeneration. (Note: "Data" placeholders to be filled with experimental results.)
Experimental Workflow
In-Vivo Osteoarthritis Model with PODS® Growth Factors
This protocol outlines a study to assess the therapeutic potential of PODS® growth factors (e.g., TGF-β1, FGF-18) in a rabbit model of osteoarthritis (OA).
Experimental Protocol
2.1. Animal Model
-
Species: New Zealand White rabbits (male, 3-4 kg).
-
Housing: Standard housing conditions with IACUC approval.
-
Group Size: 6-8 rabbits per group.
2.2. Materials
-
PODS® Human TGF-β1 or FGF-18
-
PODS® Empty Crystals
-
Hyaluronic Acid (HA) vehicle
-
Surgical instruments for intra-articular injection
-
Anesthesia (e.g., ketamine/xylazine)
2.3. OA Induction
-
Anesthetize the rabbits.
-
Induce OA in one knee joint via surgical destabilization of the medial meniscus (DMM) or anterior cruciate ligament transection (ACLT).
-
Allow 4 weeks for OA development.
2.4. Treatment Administration
-
At 4 weeks post-OA induction, administer a single intra-articular injection into the affected knee joint.
-
Injection Volume: 0.5 mL.
2.5. Experimental Groups
| Group | Treatment | Vehicle | Dosage per Joint |
| 1 | PODS® TGF-β1 | HA | 10 µg |
| 2 | PODS® FGF-18 | HA | 10 µg |
| 3 | PODS® Empty Crystals | HA | Equivalent crystal mass to Group 1 |
| 4 | HA Vehicle Only | HA | N/A |
| 5 | Saline Control | Saline | N/A |
Table 3: Experimental Groups for Osteoarthritis Study.
2.6. Analysis
-
Time Point: 8 weeks post-treatment.
-
Macroscopic Scoring: Assess cartilage damage using a standardized scoring system (e.g., OARSI).
-
Histology: Harvest knee joints, fix, decalcify, and embed in paraffin. Stain sections with Safranin O-Fast Green to evaluate cartilage structure and proteoglycan content.
Data Presentation
| Group | Macroscopic OARSI Score (Mean ± SD) | Histological Score (Mean ± SD) |
| 1: PODS® TGF-β1 | Data | Data |
| 2: PODS® FGF-18 | Data | Data |
| 3: Empty PODS® | Data | Data |
| 4: HA Vehicle | Data | Data |
| 5: Saline | Data | Data |
Table 4: Outcome Measures for Osteoarthritis Study. (Note: "Data" placeholders to be filled with experimental results.)
Experimental Workflow
In-Vivo Cancer Therapy with PODS® Cytokines
This protocol describes an experiment to evaluate the anti-tumor efficacy of locally administered PODS® cytokines (e.g., IL-2, IL-12) in a subcutaneous mouse tumor model.
Experimental Protocol
3.1. Animal Model
-
Species: Immunocompetent mice (e.g., C57BL/6) or immunodeficient mice (e.g., NSG) depending on the tumor model.
-
Tumor Model: Subcutaneous injection of a relevant cancer cell line (e.g., B16-F10 melanoma for C57BL/6, or human cell line for NSG).
-
Group Size: 8-10 mice per group.
3.2. Materials
-
PODS® Human IL-2 or IL-12
-
PODS® Empty Crystals
-
Sterile PBS
3.3. Tumor Implantation and Treatment
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups.
-
Administer a single intra-tumoral injection of the PODS® cytokine.
-
Injection Volume: 50 µL.
3.4. Experimental Groups
| Group | Treatment | Vehicle | Dosage per Tumor |
| 1 | PODS® IL-2 | PBS | 5 µg |
| 2 | PODS® IL-12 | PBS | 5 µg |
| 3 | PODS® Empty Crystals | PBS | Equivalent crystal mass to Group 1 |
| 4 | PBS Vehicle Only | PBS | N/A |
Table 5: Experimental Groups for Cancer Therapy Study.
3.5. Analysis
-
Tumor Growth: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Survival: Monitor survival and euthanize mice when tumors reach a predetermined endpoint.
-
Immunohistochemistry: At the end of the study, harvest tumors and stain for immune cell infiltration (e.g., CD8+ T cells).
Data Presentation
| Group | Tumor Volume at Day 21 (mm³) (Mean ± SEM) | Median Survival (Days) |
| 1: PODS® IL-2 | Data | Data |
| 2: PODS® IL-12 | Data | Data |
| 3: Empty PODS® | Data | Data |
| 4: PBS | Data | Data |
Table 6: Efficacy Endpoints for Cancer Therapy Study. (Note: "Data" placeholders to be filled with experimental results.)
Macrophage-Mediated In-Vivo Delivery of PODS®
This protocol describes the preparation of PODS®-loaded macrophages for targeted delivery to a site of inflammation or a tumor.
Protocol
4.1. Macrophage Preparation
-
Isolate bone marrow-derived macrophages (BMDMs) from mice or use a macrophage cell line (e.g., RAW 264.7).
-
Culture the macrophages in appropriate media.
4.2. Loading Macrophages with PODS®
-
Add PODS® crystals (e.g., PODS® carrying a fluorescent protein like GFP for tracking, or a therapeutic cytokine) to the macrophage culture at a concentration of 10-50 µg/mL.
-
Incubate for 24 hours to allow for phagocytosis of the PODS® crystals.
-
Wash the cells extensively with PBS to remove any non-phagocytosed crystals.
-
Confirm loading using fluorescence microscopy if using fluorescent PODS®.
4.3. In-Vivo Administration
-
Harvest the PODS®-loaded macrophages and resuspend in sterile PBS.
-
Inject the cell suspension intravenously (IV) into tumor-bearing or inflammation-induced mice.
-
Cell Dose: 1-5 x 10⁶ cells per mouse.
4.4. Analysis
-
Biodistribution: If using fluorescent or radiolabeled PODS®, perform in-vivo imaging (e.g., IVIS) or ex-vivo analysis of organs at different time points to determine the localization of the macrophages.
-
Efficacy: If using therapeutic PODS®, monitor the therapeutic outcome (e.g., tumor growth, reduction in inflammation).
Signaling Pathway and Delivery Mechanism
Application Notes and Protocols for Drug Formulation with POD Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The term "POD delivery system" can refer to several distinct technologies in the field of drug formulation and delivery. This document provides detailed application notes and protocols for three such systems:
-
Pulsatile Ocular/Stimuli-Responsive Delivery (POD) Systems: These systems, often based on "smart" hydrogels, are designed to release drugs in a pulsatile or "on-demand" fashion in response to specific environmental triggers such as temperature or pH.
-
Polyhedrin Delivery System (PODS®): A proprietary technology that utilizes protein microcrystals for the sustained and localized delivery of bioactive proteins, such as growth factors and cytokines.
-
Peroxidase (POD)-like Nanozymes: These are nanomaterials with intrinsic enzyme-like activity that can be incorporated into drug delivery systems to catalyze the production of reactive oxygen species (ROS) for therapeutic purposes, particularly in cancer therapy and antimicrobial applications.
Pulsatile Stimuli-Responsive Delivery Systems
Pulsatile drug delivery systems are designed to release a drug rapidly and completely after a specific lag time, mimicking the rhythmic secretion of hormones and neurotransmitters in the body.[1][2] This approach is particularly beneficial for diseases with a circadian rhythm, such as asthma, arthritis, and cardiovascular diseases.[3] Thermoresponsive and pH-sensitive hydrogels are common platforms for creating these pulsatile systems.
Application Notes
Thermoresponsive Hydrogels:
Thermoresponsive hydrogels undergo a sol-gel transition at a specific temperature, known as the lower critical solution temperature (LCST).[4] For biomedical applications, polymers like Poly(N-isopropylacrylamide) (PNIPAM) and its copolymers are often used, as their LCST is close to physiological temperature.[1][5] Below the LCST, the hydrogel is swollen and can be loaded with a drug. When the temperature rises above the LCST (e.g., upon injection into the body), the hydrogel collapses and releases the entrapped drug.[5] This property allows for the development of injectable, in situ-forming depots for sustained or pulsatile drug release. The drug release can be modulated by altering the polymer composition and concentration.[6]
pH-Sensitive Hydrogels:
These hydrogels contain acidic or basic functional groups that ionize in response to changes in pH, leading to swelling or deswelling of the hydrogel matrix and subsequent drug release.[7][8] This is particularly useful for oral drug delivery, where the hydrogel can be designed to protect the drug from the acidic environment of the stomach and release it in the more neutral or alkaline environment of the intestines.[7][9] The swelling and drug release are dictated by the pKa of the ionizable groups and the pH of the surrounding medium.[10]
Data Presentation
Table 1: Formulation Parameters of a Thermoresponsive Hydrogel for Gentamicin Sulfate Delivery
| Formulation Component | Concentration (% w/v) | Gelation Temperature (°C) | 50% Drug Release Time (days) | Total Release Duration (days) |
| Gelatin | 10 | ~37 | ~5 | ~40 |
| mPEG-DLLA | 30 |
Data synthesized from Yang et al. (2006) as cited in[4][5].
Table 2: Swelling and Drug Release from a pH-Sensitive Hydrogel
| pH | Swelling Ratio (%) | Cumulative Drug Release (%) after 4h |
| 1.2 | Low | < 10 |
| 7.4 | High | > 90 |
Qualitative data synthesized from[7].
Experimental Protocols
Protocol 1: Preparation of a Thermoresponsive Hydrogel
This protocol describes the preparation of a thermoresponsive hydrogel composed of gelatin and monomethoxy poly(ethylene glycol)-poly(D,L-lactide) (mPEG-DLLA) block copolymers.[4]
Materials:
-
Gelatin
-
mPEG-DLLA block copolymers
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (e.g., gentamicin sulfate)
-
Magnetic stirrer
-
Water bath
Procedure:
-
Prepare a 10% (w/v) gelatin solution by dissolving gelatin in PBS at 50°C with continuous stirring.
-
In a separate container, dissolve 30% (w/v) mPEG-DLLA in the gelatin solution.
-
Continue stirring until a homogenous solution is formed.
-
Dissolve the desired amount of the drug into the polymer solution.
-
To assess gelation, transfer a small volume of the solution to a vial and place it in a 37°C water bath. The solution should form a gel.
-
For drug release studies, cast the drug-loaded solution into molds and allow it to gel at 37°C.
-
Immerse the gel in a known volume of PBS at 37°C. At predetermined time intervals, withdraw aliquots of the release medium and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).
Protocol 2: Synthesis of a pH-Sensitive Hydrogel
This protocol outlines the synthesis of a chondroitin sulfate/alginate-graft-poly(acrylic acid) hydrogel for oral drug delivery.[7]
Materials:
-
Chondroitin sulfate (CS)
-
Alginate (Al)
-
Acrylic acid (Aa)
-
Ammonium persulfate (APS) - Initiator
-
N,N'-Methylene bisacrylamide (MBA) - Crosslinker
-
Deionized water
-
Drug to be loaded (e.g., ketorolac tromethamine)
Procedure:
-
Dissolve specified amounts of CS and Al in deionized water with constant stirring to form a homogenous solution.
-
Add the initiator (APS) to the solution and stir.
-
Slowly add the monomer (Aa) to the mixture.
-
Finally, add the crosslinker (MBA) to the solution and continue stirring until a viscous solution is formed.
-
Transfer the solution to a reaction vessel and place it in a water bath at 65°C for 24 hours to allow for polymerization and crosslinking.
-
After the reaction, cut the formed hydrogel into discs and wash with a mixture of ethanol and water to remove any unreacted components.
-
Dry the hydrogel discs at 40°C until a constant weight is achieved.
-
For drug loading, swell the dried hydrogel discs in a known concentration of the drug solution for 48 hours.
-
After swelling, remove the hydrogels, wash gently to remove surface-adhered drug, and dry at 40°C.
Visualization
Caption: Experimental workflows for thermoresponsive and pH-sensitive hydrogels.
Polyhedrin Delivery System (PODS®)
The Polyhedrin Delivery System (PODS®) is a technology that encapsulates cargo proteins within polyhedrin protein microcrystals.[11] These crystals are highly stable and protect the cargo protein from degradation. The release of the cargo protein is sustained and occurs as the polyhedrin crystal is slowly degraded by proteases present in the cell culture medium or in vivo.[12]
Application Notes
PODS® technology is particularly useful for:
-
Sustained Release of Growth Factors: Maintaining stable, long-term concentrations of growth factors in cell culture, reducing the need for frequent media changes and minimizing concentration fluctuations.
-
Creating Protein Gradients: By embedding PODS® crystals in hydrogels or on surfaces, stable protein gradients can be formed for tissue engineering and cell migration studies.
-
In Vivo Delivery: PODS® crystals can be used for in vivo applications, where they are ingested by phagocytic cells (like macrophages) that then transport the cargo to sites of injury or disease.
The release kinetics can be modulated by the density of the polyhedrin crystal lattice and the local concentration of proteases.
Data Presentation
Table 3: Characteristics of PODS® Technology
| Feature | Description |
| Crystal Size | 1-10 µm |
| Cargo Loading | Co-crystallized with polyhedrin protein |
| Stability | Protects cargo protein from thermal and chemical degradation |
| Release Mechanism | Slow degradation by proteases |
| Release Kinetics | Near zero-order release over days to weeks |
Data synthesized from publicly available information on PODS® technology.
Experimental Protocols
Protocol 3: Using PODS® in 2D Cell Culture
This protocol describes the general steps for applying PODS® crystals to a standard 2D cell culture.
Materials:
-
PODS® crystals with the desired cargo protein
-
Cell culture medium appropriate for the cell line
-
Cultured cells in a multi-well plate
-
Sterile PBS
Procedure:
-
Calculate the required amount of PODS® crystals to achieve the desired effective concentration of the cargo protein over the desired time frame (refer to the manufacturer's guidelines).
-
Resuspend the PODS® crystals in a small volume of sterile PBS or cell culture medium by gentle pipetting or vortexing.
-
Add the resuspended PODS® crystal solution directly to the cell culture medium in the well.
-
Gently swirl the plate to ensure an even distribution of the crystals over the cell monolayer.
-
The crystals will settle onto the bottom of the well, where they will be slowly degraded by proteases secreted by the cells or present in the serum, releasing the cargo protein.
-
Monitor the cells as required for the experiment. Media changes can be performed less frequently compared to using soluble protein.
Protocol 4: Creating a Protein Gradient with PODS® in a Hydrogel
This protocol outlines a method for creating a sustained protein gradient for cell migration or differentiation studies.
Materials:
-
PODS® crystals with the desired cargo protein
-
Hydrogel precursor solution (e.g., collagen, Matrigel, or a synthetic hydrogel)
-
Cell suspension
-
Culture dish or microfluidic device
Procedure:
-
Resuspend the PODS® crystals in a small volume of the hydrogel precursor solution at a concentration calculated to generate the desired gradient.
-
To create a gradient, either:
-
Method A (Layering): Prepare two hydrogel solutions, one with and one without PODS® crystals. First, add the solution without PODS® to the culture dish and allow it to partially gel. Then, carefully layer the PODS®-containing hydrogel solution on top.
-
Method B (Microfluidics): Use a microfluidic device with multiple inlets to flow the PODS®-containing and PODS®-free hydrogel solutions at different rates to establish a continuous gradient before gelation.
-
-
Mix the cell suspension with the hydrogel precursor solution (if encapsulating cells within the gel) or plate the cells on top of the gelled hydrogel.
-
Allow the hydrogel to fully polymerize according to the manufacturer's instructions.
-
Add cell culture medium. The slow release of the cargo protein from the spatially distributed PODS® crystals will establish and maintain a stable protein gradient.
Visualization
Caption: Sustained release mechanism of the Polyhedrin Delivery System (PODS®).
Peroxidase (POD)-like Nanozymes
Nanozymes are nanomaterials with intrinsic enzyme-mimicking activity.[13][14] Those with peroxidase (POD)-like activity can catalyze the decomposition of hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH).[15][16] This activity can be harnessed for therapeutic applications by incorporating these nanozymes into drug delivery systems that target diseased tissues, such as tumors.[17][18] The local generation of cytotoxic ROS can induce cell death.
Application Notes
POD-like nanozymes, such as those based on iron oxide, gold, or layered double hydroxides, are used in drug delivery for:
-
Chemodynamic Therapy (CDT): In the acidic and H₂O₂-rich tumor microenvironment, POD-like nanozymes can efficiently generate ROS to kill cancer cells.
-
Antimicrobial Applications: The generation of ROS can be used to eradicate bacteria, particularly in wound healing applications.[19]
-
Combined Therapy: Nanozymes can be co-loaded with conventional drugs to achieve synergistic therapeutic effects.
The catalytic activity of nanozymes is highly dependent on factors like pH, temperature, and the concentration of H₂O₂ and the nanozyme itself.[14][20]
Data Presentation
Table 4: Michaelis-Menten Kinetic Parameters for a Representative POD-like Nanozyme
| Substrate | Kₘ (mM) | Vₘₐₓ (10⁻⁸ M s⁻¹) |
| H₂O₂ | 0.5 - 50 | 1 - 100 |
| TMB | 0.1 - 1.0 | 1 - 50 |
Values are representative and can vary significantly based on the specific nanozyme and reaction conditions. Data synthesized from[13][21].
Experimental Protocols
Protocol 5: Synthesis of Iron Oxide (Fe₃O₄) Nanozymes
This protocol describes a common co-precipitation method for synthesizing Fe₃O₄ nanoparticles with POD-like activity.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Nitrogen gas
-
Magnetic stirrer with heating
-
Permanent magnet
Procedure:
-
Prepare a solution by dissolving FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under a nitrogen atmosphere.
-
Heat the solution to 80°C with vigorous stirring.
-
Rapidly add ammonium hydroxide to the solution to raise the pH to ~10. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Continue stirring at 80°C for 1-2 hours.
-
Allow the solution to cool to room temperature.
-
Collect the nanoparticles using a permanent magnet and discard the supernatant.
-
Wash the nanoparticles several times with deionized water and then with ethanol.
-
Dry the Fe₃O₄ nanoparticles in a vacuum oven. The resulting powder can be dispersed in water or buffer for use.
Protocol 6: Evaluation of POD-like Activity
This protocol describes a colorimetric assay using 3,3',5,5'-tetramethylbenzidine (TMB) to measure the POD-like activity of a nanozyme.[14][20]
Materials:
-
Nanozyme suspension
-
Hydrogen peroxide (H₂O₂) solution
-
TMB solution (dissolved in a suitable solvent like DMSO)
-
Reaction buffer (e.g., 0.2 M acetate buffer, pH 4.0)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add a specific concentration of the nanozyme suspension to the wells.
-
Add the TMB solution to the wells.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately measure the absorbance at 652 nm (for the blue-colored oxidized TMB) over time using a microplate reader in kinetic mode.
-
The initial reaction velocity can be calculated from the linear portion of the absorbance vs. time curve.
-
To determine kinetic parameters (Kₘ and Vₘₐₓ), repeat the assay with varying concentrations of one substrate (e.g., H₂O₂) while keeping the other (TMB and nanozyme) constant.
-
Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.
Visualization
Caption: Catalytic cycle of a POD-like nanozyme for therapeutic ROS generation.
References
- 1. tus.elsevierpure.com [tus.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Pulsatile Drug Delivery System: A Review | Semantic Scholar [semanticscholar.org]
- 4. Thermoresponsive hydrogels in biomedical applications - a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Thermoresponsive Hydrogel Molecule to Material Design for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Forming Injectable Thermoresponsive Hydrogels for Controlled Delivery of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications [mdpi.com]
- 9. KR101239280B1 - A preparation method of pH sensitive hydrogel - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mutations of cypovirus polyhedrin and applications of polyhedra to protein nanocontainers – TechConnect Briefs [briefs.techconnect.org]
- 13. standardized-assays-for-determining-the-catalytic-activity-and-kinetics-of-peroxidase-like-nanozymes - Ask this paper | Bohrium [bohrium.com]
- 14. Determination of the Catalytic Activity of a Peroxidase-like Nanozyme and Differences among Layered Double Hydroxides with Different Anions and Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Modern Developing Directions in the Dihydroquercetin Study [mdpi.com]
- 18. Drug Delivery Strategies and Nanozyme Technologies to Overcome Limitations for Targeting Oxidative Stress in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biodragon.net [biodragon.net]
Revolutionizing Research: Licensing Impel's POD® Technology for Direct-to-Brain Drug Delivery
For researchers, scientists, and drug development professionals, Impel's Precision Olfactory Delivery (POD®) technology presents a groundbreaking opportunity to bypass the blood-brain barrier and deliver therapeutics directly to the central nervous system. This novel, non-invasive approach holds the potential to accelerate research and development for a wide range of neurological disorders.
This compound Pharmaceuticals is actively seeking partnerships, collaborations, and licensing opportunities to explore the full therapeutic potential of its proprietary POD® technology with both small and large molecules.[1] This document provides detailed application notes and protocols to guide researchers in leveraging this transformative technology for their specific research needs.
Scientific Principle: Targeting the Upper Nasal Cavity
The POD® technology is a handheld, manually actuated, propellant-powered device designed to deliver a consistent and predictable dose of a therapeutic agent to the vascular-rich upper nasal space.[2][3] Unlike traditional nasal sprays that primarily deposit drugs in the lower nasal cavity, leading to high variability and low absorption, the POD® system propels the formulation to the upper olfactory region.[3][4] This unique delivery mechanism takes advantage of the direct pathways to the brain via the olfactory and trigeminal nerves, offering the potential for injection-like bioavailability and rapid onset of action.[5][6][7][8]
The upper nasal space provides a direct gateway to the central nervous system, circumventing the blood-brain barrier. This allows for the delivery of both small molecules and biologics that would otherwise be unable to reach their intended target in the brain.
Key Advantages for Research Applications:
-
Bypass the Blood-Brain Barrier: Directly target the CNS with a wide range of therapeutic agents.
-
Rapid Onset of Action: Achieve therapeutic concentrations in the brain quickly.
-
Consistent and Predictable Dosing: Ensure reliable and reproducible experimental results.
-
Non-Invasive Administration: Improve subject compliance and reduce the need for more invasive delivery methods.
-
Versatile Formulation: Compatible with both liquid and dry powder formulations.[3]
Application Notes
Central Nervous System (CNS) Disorders
The POD® technology is particularly well-suited for research into CNS disorders where crossing the blood-brain barrier is a significant challenge.
-
Neurodegenerative Diseases: Investigate the efficacy of novel neuroprotective agents, gene therapies, and biologics in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
-
Psychiatric Disorders: Explore the direct brain delivery of antidepressants, antipsychotics, and anxiolytics for improved therapeutic outcomes.
-
Pain Management: Evaluate the central analgesic effects of opioids and other pain modulators delivered directly to the brain, potentially reducing systemic side effects.
-
Epilepsy and Seizure Disorders: Test the rapid-acting potential of anti-epileptic drugs for the acute treatment of seizures.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
The precise dosing and rapid absorption offered by the POD® technology make it an ideal tool for PK/PD studies.
-
Bioavailability Studies: Compare the brain and plasma concentrations of a drug delivered via the POD® system to traditional delivery methods.
-
Dose-Response Studies: Accurately determine the dose-dependent effects of a therapeutic agent on CNS targets.
-
Target Engagement Studies: Utilize biomarkers to confirm that the drug is reaching and interacting with its intended target in the brain.
Experimental Protocols
Protocol 1: Evaluation of a Novel Neuroprotective Agent in a Rodent Model of Parkinson's Disease
Objective: To assess the neuroprotective effects of Compound X delivered via the POD® technology in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.
Materials:
-
This compound's preclinical POD® device (rodent-specific)
-
Compound X formulated as a solution or powder for intranasal delivery
-
6-hydroxydopamine (6-OHDA)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Behavioral testing equipment (e.g., rotarod, cylinder test)
-
Histology and immunohistochemistry reagents
Methodology:
-
Animal Model: Induce unilateral lesions of the substantia nigra with a stereotaxic injection of 6-OHDA in adult male Sprague-Dawley rats.
-
Treatment Groups:
-
Group 1: Sham-operated controls receiving vehicle via the POD® device.
-
Group 2: 6-OHDA lesioned rats receiving vehicle via the POD® device.
-
Group 3: 6-OHDA lesioned rats receiving Compound X (low dose) via the POD® device.
-
Group 4: 6-OHDA lesioned rats receiving Compound X (high dose) via the POD® device.
-
-
Drug Administration:
-
Administer the designated treatment intranasally using the preclinical POD® device once daily for 28 days, starting 24 hours after the 6-OHDA lesioning.
-
Briefly anesthetize the rats with isoflurane for each administration.
-
Insert the device nozzle into one nostril and actuate the device to deliver the formulation.
-
-
Behavioral Assessment:
-
Perform behavioral tests (rotarod and cylinder test) at baseline (before 6-OHDA lesioning) and on days 7, 14, 21, and 28 post-lesioning to assess motor function.
-
-
Histological Analysis:
-
At the end of the treatment period, perfuse the animals and collect the brains.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Conduct Nissl staining to assess overall neuronal health.
-
Protocol 2: Comparative Bioavailability of an Antipsychotic Drug in Non-Human Primates
Objective: To compare the plasma and cerebrospinal fluid (CSF) pharmacokinetics of Drug Y delivered via the POD® technology versus intravenous (IV) administration in rhesus monkeys.
Materials:
-
This compound's preclinical POD® device (non-human primate-specific)
-
Drug Y formulated for both intranasal and IV administration
-
Anesthesia (e.g., ketamine/xylazine)
-
Catheters for blood and CSF collection
-
LC-MS/MS for drug concentration analysis
Methodology:
-
Animal Subjects: Use adult male rhesus monkeys with surgically implanted vascular access ports and cisterna magna catheters for serial blood and CSF sampling.
-
Study Design: A crossover design where each animal receives both treatments (intranasal and IV) with a washout period of at least one week between treatments.
-
Drug Administration:
-
Intranasal: Administer a single dose of Drug Y using the POD® device into one nostril of the anesthetized monkey.
-
Intravenous: Administer a single bolus dose of Drug Y through the vascular access port.
-
-
Sample Collection:
-
Collect blood and CSF samples at predose and at multiple time points post-dose (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes).
-
-
Sample Analysis:
-
Analyze the concentration of Drug Y in plasma and CSF samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and bioavailability for both plasma and CSF.
-
Quantitative Data Summary
The following tables summarize representative data from preclinical and clinical studies utilizing the POD® technology.
| Drug | Animal Model | Key Finding | Reference |
| Levodopa (INP103) | Rat, Non-human Primate | Significant plasma concentrations within 5-12 minutes, a 3 to 5-fold improvement compared to L-dopa drug substance alone. | Preclinical data |
| Dihydroergotamine (INP104) | Healthy Volunteers | Plasma levels comparable to IV DHE from 30 minutes to 24 hours. | [9] |
| Dihydroergotamine (INP104) | Healthy Volunteers | 3 to 4 times higher average plasma concentration compared to traditional nasal spray. | [9] |
| Study | N | Primary Outcome | Key Result | Reference |
| STOP 301 (Phase 3) | 354 | Safety and tolerability of INP104 for acute migraine treatment | Favorable safety and tolerability profile over 24 and 52 weeks. | [10] |
| Phase 1 Bioequivalence | 36 | Comparative bioavailability of INP104 vs. IV DHE and Migranal® | INP104 demonstrated rapid absorption and bioavailability comparable to IV DHE. | [11] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
Licensing and Collaboration
This compound Pharmaceuticals is committed to advancing neuroscience and is actively seeking collaborations with academic and industry partners. To inquire about licensing the POD® technology for research purposes, please contact this compound's business development team. While a direct contact for research-specific licensing was not publicly available, inquiries can be directed through the general contact information on the this compound Pharmaceuticals website. It is recommended to clearly state the research focus and intended application of the POD® technology in the initial communication.
Disclaimer: The experimental protocols provided are intended as a general guide and may require optimization for specific research applications. It is recommended to consult with this compound Pharmaceuticals for detailed technical support and guidance on the use of the POD® technology.
References
- 1. impelpharma.com [impelpharma.com]
- 2. newswise.com [newswise.com]
- 3. The Upper Nasal Space Drug Delivery's Next Frontier [outsourcedpharma.com]
- 4. impelpharma.com [impelpharma.com]
- 5. Mechanism of intranasal drug delivery directly to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Insights for Translational Pharmacokinetic and Pharmacokinetic-Pharmacodynamic Studies: Towards Prediction of Nose-to-Brain Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. migrainedisorders.org [migrainedisorders.org]
- 10. This compound’s migraine nasal spray affirmed in new data | BioWorld [bioworld.com]
- 11. This compound NeuroPharma Announces First Patient Dosed in Phase 1 Clinical Trial of INP104 for Treatment of Acute Migraine Headache [prnewswire.com]
Troubleshooting & Optimization
Common challenges in nose-to-brain drug delivery experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during nose-to-brain drug delivery experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low Drug Concentration in the Brain
You've administered your drug intranasally, but analysis of brain tissue shows significantly lower concentrations than expected.
| Potential Cause | Troubleshooting Steps |
| Rapid Mucociliary Clearance: The natural cleaning mechanism of the nasal cavity removes your formulation before significant absorption can occur. The typical retention time for formulations in the nasal cavity is short.[1][2] | Increase Formulation Viscosity: Incorporate mucoadhesive polymers like chitosan, pectin, or cellulose derivatives to prolong contact with the nasal mucosa.[3] Optimize Particle Size: For nanoparticle-based formulations, a size range of 100-200 nm is often considered optimal for transport via the olfactory and trigeminal nerve pathways.[4] Consider In-Situ Gelling Formulations: These formulations are administered as liquids and transform into a gel at the temperature of the nasal cavity, increasing residence time. |
| Enzymatic Degradation: Enzymes present in the nasal mucus can degrade your drug, particularly if it's a peptide or protein. | Co-administer Enzyme Inhibitors: Use inhibitors like bestatin or amastatin to protect your drug from enzymatic degradation. Formulate with Nanocarriers: Encapsulating the drug in nanoparticles can shield it from enzymatic activity.[2] |
| Poor Permeation Across Nasal Mucosa: The physicochemical properties of your drug may hinder its absorption through the nasal epithelium. | Incorporate Permeation Enhancers: Use enhancers like cyclodextrins or dodecyl maltoside to transiently open tight junctions and facilitate drug transport. Modify Drug Lipophilicity: For highly hydrophilic or lipophilic drugs, consider prodrug strategies to optimize their partitioning into the nasal mucosa. |
| Suboptimal Deposition in the Olfactory Region: The formulation is not reaching the primary site for nose-to-brain transport. | Optimize Delivery Device and Administration Technique: The choice of nasal spray device and the angle of administration can significantly impact deposition. Lower angles of administration (around 30°) and deeper insertion may lead to better deposition in the posterior nasal cavity.[5] |
| Systemic Absorption: A significant portion of the drug is being absorbed into the bloodstream rather than directly transported to the brain. | Increase Mucoadhesion: Formulations with strong mucoadhesive properties can favor direct nose-to-brain pathways over systemic absorption. |
Issue 2: High Variability in Experimental Results
You are observing inconsistent drug concentrations in the brain across different animals in the same experimental group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Administration Technique: Variations in the volume, location, and angle of administration can lead to different deposition patterns. | Standardize Administration Protocol: Ensure all researchers follow a precise and consistent protocol for drug administration. Utilize specialized devices designed for controlled delivery in animal models. Anesthesia: The choice and depth of anesthesia can affect breathing patterns and mucociliary clearance, so it's important to maintain consistency.[6] |
| Physiological Variability in Animals: Factors like the phase of the estrous cycle in female animals can influence nasal mucus properties and clearance rates.[7] | Use Animals of the Same Sex and Age: This can help minimize physiological variations. Acclimatize Animals: Ensure animals are properly acclimatized to the experimental conditions to reduce stress-related physiological changes. |
| Issues with Sample Processing and Analysis: Inconsistencies in brain tissue homogenization, drug extraction, or the analytical method can introduce variability. | Standardize Sample Processing: Follow a detailed and consistent protocol for brain tissue homogenization and drug extraction.[8][9] Validate Analytical Method: Ensure your analytical method (e.g., HPLC) is validated for accuracy, precision, and linearity.[9] |
Issue 3: Formulation Instability
Your nasal formulation shows signs of degradation, aggregation, or changes in physical appearance over time.
| Potential Cause | Troubleshooting Steps |
| pH Instability: The pH of the formulation may not be optimal for the stability of your drug. | Optimize pH and Use Buffers: Determine the pH of maximum stability for your drug and use appropriate buffer systems (e.g., citrate, phosphate) to maintain it.[10] |
| Oxidation: The drug or excipients are sensitive to oxidation. | Incorporate Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the formulation. Use Inert Packaging: Store the formulation in containers that protect it from light and oxygen. |
| Microbial Growth: The formulation is susceptible to microbial contamination. | Add Preservatives: Include preservatives like benzalkonium chloride or benzyl alcohol, but be mindful of their potential for nasal irritation.[11] |
| Physical Instability of Nanoparticles: Nanoparticle formulations can be prone to aggregation over time. | Optimize Surface Charge: A higher zeta potential (either positive or negative) can increase the stability of nanoparticles by preventing aggregation. Incorporate Stabilizers: Use stabilizers like polyethylene glycol (PEG) to improve the long-term stability of your nanoparticle suspension. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to nose-to-brain drug delivery experiments.
-
Q1: What are the primary pathways for drug transport from the nose to the brain?
A1: The two main direct pathways are the olfactory and trigeminal nerves. Drugs deposited in the olfactory region can be transported along these nerves to bypass the blood-brain barrier and enter the central nervous system.[12] There is also an indirect pathway where the drug is absorbed into the systemic circulation and then crosses the blood-brain barrier.
-
Q2: How does the choice of animal model affect the outcome of my experiment?
A2: The anatomy and physiology of the nasal cavity differ significantly between species.[4] For example, rodents have a much larger olfactory surface area relative to their total nasal surface area compared to humans.[4] It is crucial to consider these differences when extrapolating results to humans. The rationale for selecting a particular animal model should be clearly justified based on the research question.[13]
-
Q3: What is the optimal particle size for nanoparticle-based nose-to-brain delivery?
A3: While there is no single "optimal" size, nanoparticles smaller than 200 nm are generally considered more effective at penetrating the nasal mucosa.[1][4] Some studies suggest that particles between 100-200 nm are transported via caveolae-mediated endocytosis, while those under 200 nm can utilize clathrin-dependent endocytosis.[14]
-
Q4: How can I increase the residence time of my formulation in the nasal cavity?
A4: You can increase residence time by using mucoadhesive polymers, which interact with the mucus layer and slow down clearance.[3] In-situ gelling systems that transition from a liquid to a gel at body temperature are also effective. Dry powder formulations can also have a longer residence time compared to liquid solutions.[15]
-
Q5: What are the key parameters to evaluate when developing a nasal spray device?
A5: The key parameters include the droplet size distribution, spray pattern, and plume geometry.[16] These factors, which are influenced by both the formulation and the device, determine where the drug is deposited in the nasal cavity.[16]
Quantitative Data Summary
Table 1: Influence of Nanocarrier Properties on Brain Targeting Efficiency
| Nanocarrier Type | Drug | Animal Model | Particle Size (nm) | Zeta Potential (mV) | Drug Targeting Efficiency (%DTE) | Direct Transport Percentage (%DTP) | Reference |
| Chitosan Nanoparticles | Ropinirole HCl | - | 82-129 | +32.7 | - | - | [14] |
| Chitosan Nanoparticles | Bromocriptine | - | 161.3 | - | - | - | [14] |
| Nano Lipid Carriers | Piroxicam | - | 211.4 | +14.9 | - | - | [14] |
| Micelles | Clozapine | Mice | - | - | 397 | 74.8 | [1] |
Note: DTE% (Drug Targeting Efficiency) and DTP% (Direct Transport Percentage) are key pharmacokinetic parameters used to quantify the extent of direct nose-to-brain transport.[5]
Experimental Protocols
Protocol 1: In Vitro Evaluation of Nasal Mucociliary Clearance using Excised Rat Nasal Septum
This protocol is adapted from a method to evaluate mucociliary clearance (MC) in an in vitro system.[17]
-
Animal Preparation: Anesthetize a rat with urethane.
-
Tissue Excision: Carefully excise the nasal septum.
-
Experimental Setup: Place the excised nasal septum in a chamber that maintains physiological conditions.
-
Application of Microspheres: Apply fluorescent microspheres (FMS) onto the surface of the nasal septum. To maintain MC for a longer duration, a 4% mucin solution can be added.[17]
-
Observation: Observe the movement of the FMS under a fluorescence microscope.
-
Data Analysis: Record the velocity and direction of FMS movement to determine the mucociliary clearance rate. The typical MC rate determined by this method is around 1 mm/min.[17]
Protocol 2: In Vivo Nose-to-Brain Drug Delivery Study in Rats
This protocol provides a general framework for conducting an in vivo study to assess nose-to-brain drug delivery.
-
Animal Groups: Divide rats into experimental groups (e.g., intranasal administration, intravenous administration as a control).
-
Anesthesia: Anesthetize the rats using a consistent method (e.g., isoflurane inhalation).[6]
-
Drug Administration:
-
Intranasal (IN): Administer a precise volume of the drug formulation into the nasal cavity using a micropipette or a specialized nasal delivery device.
-
Intravenous (IV): Administer the drug solution via the tail vein.
-
-
Blood Sampling: Collect blood samples at predetermined time points via a suitable method (e.g., tail vein, cardiac puncture at the end of the study).
-
Brain Tissue Collection: At the end of the experiment, euthanize the animals and carefully dissect the brain. The olfactory bulbs can be collected separately.
-
Sample Processing: Homogenize the brain tissue in a suitable buffer.[8][9]
-
Drug Quantification: Analyze the drug concentration in plasma and brain homogenates using a validated analytical method such as HPLC.[9]
-
Data Analysis: Calculate pharmacokinetic parameters, including the drug targeting efficiency (%DTE) and direct transport percentage (%DTP), to evaluate the extent of nose-to-brain delivery.
Protocol 3: Brain Tissue Homogenization and Drug Quantification by HPLC
This protocol outlines the general steps for preparing brain tissue for analysis and quantifying the drug concentration using HPLC.[8][9]
-
Tissue Homogenization:
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for a specified time to pellet cellular debris.[8]
-
Supernatant Collection: Carefully collect the supernatant, which contains the drug.
-
Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.
-
HPLC Analysis:
-
Inject a known volume of the filtered supernatant into the HPLC system.
-
Use a validated HPLC method with a suitable mobile phase and column to separate the drug from other components.
-
Detect the drug using an appropriate detector (e.g., UV-Vis, fluorescence).
-
-
Quantification: Determine the drug concentration in the sample by comparing its peak area to a standard curve prepared with known concentrations of the drug.
Visualizations
Caption: Pathways of drug transport from the nasal cavity to the brain.
Caption: General experimental workflow for nose-to-brain drug delivery studies.
Caption: Troubleshooting flowchart for low brain uptake in experiments.
References
- 1. Strategies to Improve Drug Strength in Nasal Preparations for Brain Delivery of Low Aqueous Solubility Drugs [ouci.dntb.gov.ua]
- 2. web.mit.edu [web.mit.edu]
- 3. Strategies to Improve Drug Strength in Nasal Preparations for Brain Delivery of Low Aqueous Solubility Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Insights for Translational Pharmacokinetic and Pharmacokinetic-Pharmacodynamic Studies: Towards Prediction of Nose-to-Brain Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ddl-conference.com [ddl-conference.com]
- 6. tandfonline.com [tandfonline.com]
- 7. How To Accurately Measure The Zeta Potential of Individual Particles [izon.com]
- 8. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. "Analyzing Brain Sample via HPLC Method" by Neethu Mathew [nsuworks.nova.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. Nasal drug delivery devices: characteristics and performance in a clinical perspective—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rationale include when selecting animal models | FAQs [proximacro.com]
- 14. Artwork and media instructions | Elsevier policy [elsevier.com]
- 15. Tailoring Formulations for Intranasal Nose-to-Brain Delivery: A Review on Architecture, Physico-Chemical Characteristic… [ouci.dntb.gov.ua]
- 16. pharmtech.com [pharmtech.com]
- 17. upperton.com [upperton.com]
Technical Support Center: Ensuring Consistent Dosing with Intranasal Devices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and accurate dosing during intranasal administration experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the consistency of intranasal dosing?
A1: Consistent intranasal dosing is influenced by a combination of three main factors:
-
Formulation Properties: The physicochemical properties of your drug formulation, such as viscosity, surface tension, pH, and osmolality, play a critical role. For instance, higher viscosity can lead to larger droplet sizes and a narrower spray plume.[1][2][3]
-
Device Characteristics: The design and performance of the intranasal spray device, including the pump mechanism, actuator design, and nozzle geometry, significantly impact the spray characteristics.[4][5]
-
User Administration Technique: Variability in how the device is used, such as actuation force, angle of administration, and insertion depth, can lead to inconsistent dosing.
Q2: How does formulation viscosity affect spray characteristics and deposition?
A2: Viscosity has a significant impact on the atomization of the formulation. Generally, as viscosity increases, the formulation becomes more difficult to atomize, resulting in:
This can, in turn, affect where the drug is deposited within the nasal cavity. Lower viscosity formulations with wider spray angles tend to show greater coverage of the anterior nasal passage.[1] However, the specific type of viscosity-enhancing agent used can also influence these characteristics, not just the viscosity value itself.[2]
Q3: What are the key in-vitro tests to assess the performance of an intranasal spray device?
A3: The U.S. Food and Drug Administration (FDA) and other regulatory bodies recommend several in-vitro tests to ensure the performance and consistency of nasal spray products. The most critical tests include:
-
Shot Weight/Dose Uniformity: Measures the consistency of the amount of formulation delivered with each actuation.
-
Spray Pattern: Characterizes the shape and size of the spray plume as it impacts a surface.
-
Plume Geometry: Analyzes the side profile of the spray plume, including its angle and width.
-
Droplet Size Distribution: Determines the size range of the droplets within the spray.
Q4: Why is priming a nasal spray device important?
A4: Priming, which involves actuating the device one or more times before the first use or after a period of non-use, is crucial for ensuring that the pump is filled with formulation and will deliver a complete dose. Inconsistent shot weights and spray patterns can occur at the beginning of a device's use if it is not properly primed.[4]
Q5: What is a nasal cast and how is it used in preclinical studies?
A5: A nasal cast is an anatomically correct replica of the human nasal cavity, often created from CT or MRI scans.[6] In preclinical research, nasal casts are valuable tools for in-vitro studies to:
-
Visualize and quantify the deposition pattern of a nasal spray formulation.[7][8]
-
Compare the performance of different devices and formulations.[2]
-
Optimize targeting to specific regions within the nasal cavity, such as the olfactory region for nose-to-brain delivery.
Troubleshooting Guides
Issue 1: Inconsistent Shot Weight
Q: My shot weight measurements are highly variable between actuations. What could be the cause and how can I fix it?
A: Inconsistent shot weight is a common issue that can significantly impact the accuracy of your dosing. Here’s a step-by-step guide to troubleshoot this problem:
-
Ensure Proper Priming:
-
Problem: The pump may not be fully primed, leading to incomplete doses.
-
Solution: Before taking any measurements, actuate the device several times (as recommended by the manufacturer or determined during validation) until a consistent spray is observed. Force profiles can be used to confirm consistent priming.[4]
-
-
Check for Air Bubbles:
-
Problem: Air bubbles in the dip tube can disrupt the fluid path and cause incomplete filling of the metering chamber.
-
Solution: Gently tap the device to dislodge any visible air bubbles. Ensure the dip tube is fully submerged in the formulation.
-
-
Standardize Actuation Technique:
-
Problem: Manual actuation can introduce variability in force, velocity, and stroke length, all of which can affect shot weight.[9]
-
Solution: Use an automated actuator for consistent and reproducible actuation parameters. If manual actuation is necessary, ensure all users are trained to apply a consistent and complete stroke.
-
-
Inspect the Device for Clogging or Damage:
-
Problem: A partially clogged nozzle or a damaged pump mechanism can lead to inconsistent delivery.
-
Solution: Visually inspect the nozzle for any blockage. If clogging is suspected, clean the actuator according to the manufacturer's instructions. If the pump appears damaged, use a new device.
-
-
Evaluate Formulation Properties:
-
Problem: Formulations with very high viscosity or those that are not stable (e.g., suspensions that settle quickly) can be difficult to pump consistently.
-
Solution: Ensure your formulation is properly mixed before use. For suspensions, assess the redispersibility of the formulation. If high viscosity is the issue, you may need to re-evaluate your formulation.
-
Issue 2: Irregular Spray Pattern
Q: The spray patterns from my device are inconsistent or show significant asymmetry. What could be the problem?
A: An irregular spray pattern can indicate a problem with the device, the formulation, or the interaction between the two.
-
Inspect the Nozzle Orifice:
-
Problem: Partial or complete blockage of the nozzle orifice is a common cause of irregular spray patterns.
-
Solution: Carefully inspect the nozzle under magnification for any residue or foreign particles. Clean the actuator tip as per the manufacturer's instructions.
-
-
Assess Formulation for Aggregates (for suspensions):
-
Problem: In suspension formulations, particle agglomerates can temporarily block the nozzle, leading to an inconsistent spray.
-
Solution: Ensure the formulation is thoroughly shaken before each use to ensure a homogenous suspension.
-
-
Evaluate Device-Formulation Compatibility:
-
Problem: A highly viscous formulation may not be compatible with the chosen actuator and nozzle design, leading to poor atomization and an irregular pattern.[3]
-
Solution: Test your formulation with different actuator designs (e.g., different orifice diameters or swirl chambers) to find a compatible combination.
-
-
Check for Device Defects:
-
Problem: Manufacturing defects in the actuator can lead to consistent asymmetry in the spray pattern.
-
Solution: Test multiple devices from the same batch to see if the issue is reproducible. If so, contact the device manufacturer.
-
Data Presentation
Table 1: Impact of Formulation Viscosity on Spray Characteristics
| Formulation (Aqueous Solution) | Viscosity (cP) | Median Droplet Size (Dv50) (µm) | Plume Angle (degrees) | Spray Pattern Area (mm²) |
| Formulation A (no viscosity enhancer) | ~1 | 31.6 | 60-70 | ~500 |
| Formulation with 0.1% HPMC | 2.81 | ~45 | 50-60 | ~400 |
| Formulation with 0.2% HPMC | 4.77 | ~60 | 40-50 | ~300 |
| Formulation with 0.3% HPMC | 8.13 | 70.4 | 30-40 | ~200 |
| Formulation with 1% Avicel | ~15 | 35.2 | 55-65 | ~450 |
| Formulation with 2% Avicel | ~30 | 37.7 | 50-60 | ~420 |
Data compiled and adapted from literature sources.[2][3] Actual values will vary depending on the specific device and measurement conditions.
Table 2: Comparison of Intranasal Device Specifications (Example Data)
| Device Type | Actuation Type | Dose Volume Range (µL) | Droplet Size (Dv50) Range (µm) | Common Applications |
| Multi-dose Pump Spray | Manual | 50 - 140 | 30 - 100 | Allergic rhinitis, decongestants |
| Unit-dose Spray | Manual/Pre-compressed | 100 | 40 - 120 | Vaccines, emergency medications |
| Bi-dose Spray | Manual | 100 | 40 - 120 | Migraine treatments |
| Nebulizer/Atomizer | Powered | Variable | 10 - 50 | Localized sinus treatments |
This table provides typical ranges. Specific device performance will vary by manufacturer and model.
Experimental Protocols
Protocol 1: Spray Pattern Analysis using Thin-Layer Chromatography (TLC) Plate
Objective: To characterize the shape and size of the spray pattern.
Materials:
-
Intranasal spray device filled with formulation containing a visualizing agent (e.g., a dye).
-
Thin-Layer Chromatography (TLC) plates.
-
Automated actuator.
-
Spray pattern analysis system with appropriate software or a calibrated camera and image analysis software.
-
Mounting stand to hold the TLC plate at a fixed distance and angle.
Methodology:
-
Preparation:
-
Prime the nasal spray device according to a validated procedure.
-
Mount a clean TLC plate on the stand at a specified distance from the nozzle tip (e.g., 3 cm and 6 cm are common).[10] Ensure the plate is perpendicular to the spray axis.
-
-
Actuation:
-
Place the primed device in the automated actuator.
-
Actuate the device a single time, directing the spray onto the center of the TLC plate.
-
-
Image Capture and Analysis:
-
Allow the droplets on the TLC plate to spread and the solvent to evaporate.
-
Capture a high-resolution image of the spray pattern using a calibrated imaging system.
-
Using image analysis software, measure the following parameters:
-
Dmax: The longest diameter of the spray pattern.
-
Dmin: The shortest diameter of the spray pattern, perpendicular to Dmax.
-
Area: The total area of the spray pattern.
-
Ovality Ratio: The ratio of Dmax to Dmin.
-
-
-
Data Reporting:
-
Repeat the procedure for a statistically relevant number of actuations and devices.
-
Report the mean and standard deviation for Dmax, Dmin, Area, and Ovality Ratio at each tested distance.
-
Protocol 2: Plume Geometry Measurement using High-Speed Camera
Objective: To characterize the side profile of the spray plume, including its angle and width.
Materials:
-
Intranasal spray device.
-
Automated actuator.
-
High-speed camera with appropriate lighting (e.g., laser sheet).
-
Plume geometry analysis software.
-
A backdrop with a calibrated scale.
Methodology:
-
Setup:
-
Position the nasal spray device in the automated actuator.
-
Set up the high-speed camera to capture a side-view profile of the spray plume.
-
Position the laser sheet to illuminate a cross-section of the plume along its central axis.
-
-
Actuation and Image Capture:
-
Prime the device.
-
Trigger the high-speed camera to start recording.
-
Actuate the device using the automated actuator.
-
Record the entire spray event, from initiation to collapse of the plume.
-
-
Image Analysis:
-
From the recorded video, select a representative image from the stable phase of the spray event.
-
Using the analysis software, measure:
-
Plume Angle: The angle formed by the edges of the spray plume originating from the nozzle tip.
-
Plume Width: The width of the plume at a specified distance from the nozzle.
-
-
-
Data Reporting:
-
Perform multiple measurements and report the mean and standard deviation for plume angle and plume width.
-
Protocol 3: Droplet Size Distribution Analysis using Laser Diffraction
Objective: To determine the size distribution of the droplets in the spray.
Materials:
-
Intranasal spray device.
-
Automated actuator.
-
Laser diffraction instrument (e.g., Malvern Spraytec) with an appropriate lens system.[11]
-
Exhaust system to remove the spray from the measurement zone.
Methodology:
-
Instrument Setup:
-
Configure the laser diffraction instrument according to the manufacturer's instructions for spray measurements.
-
Perform a background measurement to account for any particles in the air.
-
-
Actuation:
-
Mount the primed nasal spray device in the automated actuator at a fixed distance from the laser beam.
-
Position the exhaust system to efficiently remove the aerosolized droplets after they pass through the measurement zone.
-
Actuate the device, ensuring the spray plume passes directly through the laser beam.
-
-
Data Acquisition and Analysis:
-
The instrument's software will record the light scattering pattern as the droplets pass through the laser beam.
-
The software calculates the droplet size distribution based on the scattering data.
-
Key parameters to report include:
-
Dv10, Dv50 (median), and Dv90: The droplet diameters at which 10%, 50%, and 90% of the spray volume is contained in smaller droplets.
-
Span: A measure of the width of the distribution ((Dv90 - Dv10) / Dv50).
-
-
-
Data Reporting:
-
Conduct replicate measurements and report the average and standard deviation for Dv10, Dv50, Dv90, and Span.
-
Visualization of Experimental Workflow
References
- 1. renpharm.com [renpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ilasseurope.org [ilasseurope.org]
- 5. ilasseurope.org [ilasseurope.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. jmpas.com [jmpas.com]
- 10. youtube.com [youtube.com]
- 11. media.emscimprovement.center [media.emscimprovement.center]
Troubleshooting low drug absorption in nasal delivery studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low drug absorption in nasal delivery studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Formulation-Related Issues
Question: We are observing very low and variable bioavailability with our drug. What are the most likely formulation-related causes?
Answer: Low and variable bioavailability in nasal drug delivery can often be attributed to several formulation factors. The primary aspects to investigate are the drug's solubility and stability within the formulation, the formulation's pH and viscosity, and its mucoadhesive properties. Poor solubility can limit the amount of drug available for absorption, while inappropriate pH can affect both drug ionization and nasal mucosal irritation. Furthermore, if the formulation is not retained in the nasal cavity long enough for absorption to occur, bioavailability will be compromised.
Question: How does the viscosity of our nasal spray formulation impact drug absorption?
Answer: The viscosity of your formulation plays a critical role in the residence time of the drug in the nasal cavity. A formulation with low viscosity may be cleared too quickly via mucociliary clearance, reducing the time available for absorption. Conversely, a very high viscosity can hinder the diffusion of the drug from the formulation to the mucosal surface, also leading to decreased absorption.[1] An optimal, moderate viscosity is therefore crucial. The effect of viscosity can also be dependent on the type of delivery device used.[2]
Question: Our drug has poor aqueous solubility. What strategies can we employ to improve its concentration in a liquid nasal formulation?
Answer: For drugs with low water solubility, several strategies can be used to increase their concentration in a nasal formulation. These include the use of solubilizers such as cosolvents or surfactants, adjusting the pH of the formulation to ionize the drug, and employing complexation agents like cyclodextrins.[3] Another effective approach is to incorporate the drug into a carrier nanosystem, such as a nanoemulsion or nanosuspension.[1] For some molecules, creating a more soluble prodrug that converts to the active parent drug in the nasal cavity is also a viable option.[3]
Question: We want to include a permeation enhancer in our formulation. What are the options and what kind of improvement can we expect?
Answer: Permeation enhancers can significantly improve the transport of drugs across the nasal epithelium, especially for large molecules or those with poor permeability. Common enhancers include surfactants, bile salts, fatty acids, and polymers like chitosan and its derivatives. These agents can work by various mechanisms, including the transient opening of tight junctions between epithelial cells.[4][5] The magnitude of improvement is dependent on the specific drug, the enhancer used, and its concentration.
Category 2: Physiological and Anatomical Barriers
Question: What is mucociliary clearance and how can we mitigate its effect on drug absorption?
Answer: Mucociliary clearance is a primary defense mechanism of the nasal cavity, where a layer of mucus traps inhaled particles and is continuously moved towards the nasopharynx by the beating of cilia.[6] This rapid clearance, with the mucus layer being renewed approximately every 15-20 minutes, can significantly reduce the residence time of a drug formulation in the nasal cavity, thereby limiting absorption.[7] To mitigate this, mucoadhesive polymers such as chitosan, cellulose derivatives, or poloxamers can be included in the formulation.[1] These polymers interact with the mucus layer, increasing the formulation's residence time and allowing for more prolonged contact with the absorptive mucosal surface.
Question: Could enzymatic degradation in the nasal cavity be reducing the bioavailability of our peptide/protein therapeutic?
Answer: Yes, the nasal mucosa contains various metabolic enzymes, including peptidases, that can degrade peptide and protein-based drugs, reducing the amount of active drug available for absorption.[7] Strategies to overcome this include co-formulating the drug with enzyme inhibitors, modifying the drug's structure to be less susceptible to enzymatic cleavage, or encapsulating the drug in a protective carrier system like nanoparticles.
Question: We are seeing inconsistent results in our in vivo rodent studies. Could this be related to the administration technique?
Answer: Inconsistent results in rodent studies are frequently linked to the administration technique. The small volume of the rodent nasal cavity requires precise dosing.[8] Factors such as the volume administered per nostril, the position of the animal's head during and after administration, and ensuring the dose is delivered to coincide with inspiration can all impact the deposition and subsequent absorption of the drug.[1] Variability can also arise from improper placement of the pipette tip, which may cause injury, or if the animal sneezes and expels a portion of the dose.[1]
Category 3: Device and Administration-Related Issues
Question: How do the droplet size and spray pattern of our nasal spray affect drug absorption?
Answer: The droplet size distribution and spray pattern are critical parameters for effective nasal drug delivery. Droplets that are too large may be rapidly cleared from the nose, while those that are too small (< 9 microns) may be inhaled into the lungs, bypassing the intended absorption site.[6][9] The spray pattern determines the area of the nasal mucosa covered by the formulation. A narrow spray may lead to localized deposition and rapid clearance, whereas a broad, even spray pattern ensures wider coverage of the absorptive surfaces.
Question: We are observing batch-to-batch variability in our in vitro spray characterization tests. What could be the cause?
Answer: Batch-to-batch variability in spray characteristics can stem from inconsistencies in the formulation, such as viscosity or surface tension, or from the nasal spray device itself. The actuation parameters, including the force and velocity of actuation, can significantly impact droplet size and spray pattern.[10] It is crucial to use an automated actuation station for testing to ensure these parameters are controlled and reproducible.[7] Variability in the device components, such as the nozzle orifice, can also lead to inconsistent performance.
Quantitative Data Tables
Table 1: Effect of Formulation Viscosity on Nasal Absorption of Acyclovir in Rats
| Dextran Concentration (%) | Formulation Viscosity (mPa·s) | Mean Residence Time in Nasal Cavity (min) | AUC₀₋₁₂₀ (ng·h/mL) |
| 0 (Control) | 1.1 | 10.2 | 185.3 |
| 1 | 2.5 | 16.5 | 188.4 |
| 5 | 12.4 | 24.1 | 264.1 |
| 10 | 35.8 | 32.7 | 114.6 |
| Data adapted from Furubayashi et al., Drug Metab Pharmacokinet, 2007.[11] |
Table 2: Effect of Alkylsaccharide Permeation Enhancer (Intravail®) on the Bioavailability of Peptides and Proteins
| Drug | Molecular Weight (kDa) | Enhancer Concentration (%) | Bioavailability (%) |
| Calcitonin | 4 | 0.1 | ~15 |
| Calcitonin | 4 | 0.25 | ~25 |
| Calcitonin | 4 | 0.5 | ~45 |
| Parathyroid Hormone | 9.4 | 0.25 | ~12 |
| Parathyroid Hormone | 9.4 | 0.5 | ~18 |
| Erythropoietin | 30 | 0.25 | ~2 |
| Erythropoietin | 30 | 0.5 | ~5 |
| Data interpreted from Madden, S., Drug Development & Delivery, 2020.[7] |
Experimental Protocols
Ex Vivo Nasal Mucosa Permeability Study using a Franz Diffusion Cell
Objective: To evaluate the permeation of a drug across excised nasal mucosa.
Materials:
-
Franz diffusion cells
-
Excised animal nasal mucosa (e.g., from sheep or porcine models)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug formulation and control solution
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 37°C
-
HPLC or other suitable analytical method for drug quantification
Methodology:
-
Tissue Preparation: Obtain fresh nasal mucosa from a suitable animal model. Carefully excise the mucosal tissue, avoiding any damage. Store the tissue in cold, oxygenated saline solution until use.
-
Cell Setup: Mount the excised nasal mucosa between the donor and receptor chambers of the Franz diffusion cell, with the mucosal side facing the donor chamber.
-
Receptor Chamber: Fill the receptor chamber with pre-warmed PBS (37°C) and add a small magnetic stir bar. Ensure there are no air bubbles trapped beneath the tissue.
-
Equilibration: Allow the system to equilibrate for 30 minutes at 37°C.
-
Dosing: Remove any excess buffer from the donor chamber and apply a precise volume of the drug formulation or control solution onto the mucosal surface.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a sample from the receptor chamber for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.
-
Analysis: Quantify the drug concentration in the collected samples using a validated analytical method like HPLC.
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area over time and determine the apparent permeability coefficient (Papp).
Measurement of Nasal Mucociliary Clearance (Saccharin Test)
Objective: To measure the in vivo nasal mucociliary clearance time.
Materials:
-
Saccharin particles (approx. 0.5-1 mm in diameter)
-
Nasal endoscope or otoscope
-
Stopwatch
Methodology:
-
Subject Preparation: The subject should be seated comfortably in an upright position with their head tilted slightly back. They should acclimatize to the room conditions for at least 30 minutes prior to the test.
-
Particle Placement: Under direct vision using a nasal endoscope, place a single saccharin particle on the mucosal surface of the inferior turbinate, approximately 0.5-1 cm behind the anterior end.[8]
-
Timing: Start the stopwatch immediately after placement of the particle.
-
Instructions to Subject: Instruct the subject to breathe normally and to avoid sniffing, coughing, or swallowing. They should report immediately when they first perceive a sweet taste in their throat.
-
Endpoint: Stop the stopwatch when the subject reports the sweet taste. The elapsed time is the saccharin transit time. A normal time is typically considered to be less than 20-30 minutes.[12]
Nasal Spray Droplet Size Distribution Analysis by Laser Diffraction
Objective: To characterize the droplet size distribution of a nasal spray.
Materials:
-
Laser diffraction instrument (e.g., Malvern Spraytec)
-
Automated actuation station
-
Nasal spray product to be tested
Methodology:
-
Instrument Setup: Set up the laser diffraction system according to the manufacturer's instructions. Key parameters to define include the measurement distance from the nozzle tip to the laser beam (typically 3-7 cm).
-
Device Priming: Prime the nasal spray device according to its instructions for use to ensure a consistent dose is delivered.
-
Automated Actuation: Mount the nasal spray in the automated actuation station. Program the station with defined actuation parameters such as actuation force, velocity, and acceleration.[7]
-
Data Acquisition: Position the device so that the spray plume will pass through the laser beam. Initiate the data acquisition on the laser diffraction software and trigger the automated actuation. The instrument will measure the pattern of scattered light as the droplets pass through the beam.
-
Analysis: The software will calculate the droplet size distribution based on the light scattering data. Key parameters to report include the volume median diameter (Dv50), and the diameters at 10% and 90% of the cumulative volume (Dv10 and Dv90).[6] The span ((Dv90 - Dv10) / Dv50) should also be calculated to describe the width of the distribution.[6] It is recommended to analyze the droplet size distribution over the entire duration of a single spray event to characterize the formation, fully developed, and dissipation phases.[13]
Visualizations
A troubleshooting workflow for low nasal drug absorption.
Key protein components of an epithelial tight junction.
Signaling pathway for chitosan-mediated TJ opening.
References
- 1. Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitosan Oligosaccharide Promotes Junction Barrier through Modulation of PI3K/AKT and ERK Signaling Intricate Interplay in T84 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rasayely-journals.com [rasayely-journals.com]
- 6. researchgate.net [researchgate.net]
- 7. NASAL DELIVERY - Improving Nasal Drug Delivery With Permeation Enhancing Technology [drug-dev.com]
- 8. researchgate.net [researchgate.net]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. Consistency Evaluation of Particle Size Distribution of Nasal Spray [cjph.com.cn]
- 11. Mechanism and consequence of chitosan-mediated reversible epithelial tight junction opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intra Nasal Use of Ethylene Diamine Tetra Acetic Acid for Improving Olfactory Dysfunction Post COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intranasal drug delivery: opportunities and toxicologic challenges during drug development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Peptide Stability for Intranasal Administration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to enhancing the stability of peptides for intranasal administration.
Troubleshooting Guide
This guide addresses common problems encountered during the formulation and testing of intranasal peptide delivery systems.
| Problem | Potential Causes | Suggested Solutions |
| Low Peptide Bioavailability | 1. Enzymatic Degradation: Peptides are susceptible to degradation by aminopeptidases and proteases present in the nasal cavity.[1] 2. Poor Permeation: The nasal mucosa can be a barrier to the absorption of large or hydrophilic peptides.[1][2] 3. Rapid Mucociliary Clearance: The natural clearance mechanism of the nasal cavity removes the formulation before significant absorption can occur.[1][3] | 1. Incorporate Enzyme Inhibitors: Add protease inhibitors like aprotinin to the formulation. 2. Use Permeation Enhancers: Include enhancers such as cyclodextrins or chitosan to transiently open tight junctions.[4] 3. Increase Residence Time: Formulate with mucoadhesive polymers (e.g., chitosan, cellulose derivatives) to prolong contact with the nasal mucosa.[5][6] 4. Chemical Modification: Modify the peptide structure (e.g., PEGylation, D-amino acid substitution) to increase enzymatic resistance. |
| Peptide Aggregation in Formulation | 1. Suboptimal pH: The formulation pH may be close to the peptide's isoelectric point, reducing its solubility. 2. Incompatible Excipients: Interactions between the peptide and other formulation components. 3. Temperature Fluctuations: Freeze-thaw cycles or exposure to high temperatures can induce aggregation. 4. High Peptide Concentration: Concentrated solutions increase the likelihood of intermolecular interactions. | 1. pH Optimization: Adjust the formulation pH to be at least 1-2 units away from the peptide's isoelectric point. 2. Excipient Screening: Evaluate the compatibility of all excipients with the peptide. Consider using stabilizers like certain sugars (e.g., trehalose) or polyols.[2] 3. Controlled Storage: Store the formulation at recommended temperatures and avoid repeated freeze-thaw cycles. 4. Solubility Enhancers: Incorporate solubilizing agents such as cyclodextrins. |
| Inconsistent Spray Performance | 1. High Viscosity: The formulation may be too viscous to be effectively atomized by the nasal spray device.[2] 2. Inappropriate Device Selection: The chosen spray pump may not be suitable for the formulation's properties (e.g., viscosity, surface tension). 3. Formulation Inhomogeneity: The peptide or excipients may not be uniformly distributed in the solution or suspension. | 1. Viscosity Modification: Adjust the concentration of viscosity-modifying agents. The formulation should be viscous enough to increase residence time but not so viscous as to impede atomization.[2] 2. Device-Formulation Compatibility Testing: Evaluate different nasal spray pumps to find one that delivers a consistent and appropriate droplet size distribution for your formulation. 3. Ensure Homogeneity: Implement robust mixing procedures during formulation preparation. For suspensions, ensure adequate particle size distribution and use of suspending agents.[2] |
| Nasal Irritation or Toxicity | 1. Harsh Excipients: Some permeation enhancers or preservatives can cause irritation to the nasal mucosa. 2. Non-physiological pH or Osmolality: The formulation's pH or osmolality may be outside the tolerable range for the nasal cavity. | 1. Use Well-Tolerated Excipients: Select excipients with a good safety profile for nasal administration. 2. Formulation Optimization: Adjust the pH to be between 4.5 and 6.5 and the osmolality to be in the range of 300-700 mOsm/kg to match physiological conditions.[2] 3. In Vitro Toxicity Studies: Screen formulations for potential toxicity using appropriate cell culture models of the nasal epithelium. |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What is the first step in developing a stable intranasal peptide formulation? A1: The first step is to thoroughly characterize the physicochemical properties of your peptide, including its solubility, isoelectric point, and susceptibility to enzymatic degradation. This information will guide the selection of appropriate excipients and stabilization strategies.
-
Q2: How do I choose the right mucoadhesive polymer for my formulation? A2: The choice of mucoadhesive polymer depends on the desired viscosity and adhesion strength. Common options include cellulose derivatives (e.g., HPMC, CMC), chitosan, and polyacrylates.[5] It is recommended to screen a panel of polymers to find the one that provides the optimal balance of mucoadhesion and sprayability for your specific peptide and device combination.
-
Q3: What concentration of permeation enhancer should I use? A3: The concentration of a permeation enhancer must be carefully optimized to maximize peptide absorption while minimizing the risk of nasal irritation. The effective concentration will vary depending on the specific enhancer and peptide. It is crucial to conduct dose-response studies and assess potential toxicity.
-
Q4: Are there any advantages to using a powder formulation instead of a liquid spray? A4: Yes, powder formulations can offer improved chemical stability for the peptide, eliminate the need for preservatives, and allow for the administration of larger doses.[6] However, they require a specific device for administration and the powder must have suitable properties for aerosolization and dissolution in the nasal mucus.
Stability Testing
-
Q5: How can I assess the enzymatic stability of my peptide in a nasal formulation? A5: You can perform in vitro stability studies using simulated nasal fluid (SNF) or by incubating the formulation with nasal tissue homogenates or specific enzymes known to be present in the nasal cavity (e.g., aminopeptidases). The remaining peptide concentration can be quantified over time using methods like HPLC.
-
Q6: What are the key parameters to monitor during a long-term stability study? A6: Key parameters include the peptide's purity and integrity (assessed by HPLC), the formation of aggregates (measured by techniques like DLS or SEC), the formulation's pH and viscosity, and the performance of the nasal spray device (e.g., spray pattern and droplet size distribution).
General Advice
-
Q7: How important is the nasal spray device in the overall product performance? A7: The nasal spray device is critical. The device and formulation must be developed in tandem to ensure a consistent and targeted delivery of the peptide to the desired region of the nasal cavity.[7]
-
Q8: Should I be concerned about the potential for immunogenicity with intranasal peptide delivery? A8: While the nasal route can be used for vaccination and can induce an immune response, the potential for unwanted immunogenicity with therapeutic peptides should be evaluated. Aggregation is a key factor that can increase the risk of an immune response.
Quantitative Data on Stability Enhancement
The following table summarizes the impact of different formulation strategies on the bioavailability and stability of intranasally administered peptides.
| Strategy | Peptide Example | Excipient/Modification | Result | Reference |
| Mucoadhesion | Insulin | Chitosan | Significant increase in nasal absorption | [3] |
| Permeation Enhancement | Calcitonin | Alkylsaccharides | Bioavailability in excess of 95% observed | [4] |
| Permeation Enhancement | PTH 1-31 | Alkylsaccharides | Systemic bioavailability of 35% to 37% in human clinical studies | [4] |
| Nanoparticles | Ovalbumin (model protein) | Chitosan nanoparticles with sodium alginate surface modification | Significant increase in mucin binding from 41% to 63% | [8][9] |
Experimental Protocols
Preparation of Simulated Nasal Fluid (SNF)
Objective: To prepare a solution that mimics the electrolyte composition and pH of human nasal fluid for in vitro experiments.
Materials:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Calcium chloride (CaCl2)
-
Distilled water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Dissolve 8.77 g of sodium chloride, 2.98 g of potassium chloride, and 0.59 g of calcium chloride in 1 liter of distilled water.[10]
-
Stir the solution until all salts are completely dissolved.
-
Adjust the pH of the solution to 5.5 using HCl or NaOH.[10]
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
Store the SNF at 4°C.
In Vitro Peptide Stability Assay in SNF
Objective: To evaluate the chemical stability of a peptide in a simulated nasal environment.
Materials:
-
Peptide stock solution
-
Simulated Nasal Fluid (SNF), pH 5.5
-
Incubator or water bath at 37°C
-
HPLC system with a suitable column for peptide analysis
-
Quenching solution (e.g., trifluoroacetic acid)
Procedure:
-
Prepare a solution of the peptide in SNF at the desired concentration.
-
Incubate the solution at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide solution.
-
Immediately quench the enzymatic activity (if any is expected from peptide degradation) by adding a quenching solution.
-
Analyze the samples by HPLC to determine the concentration of the remaining intact peptide.
-
Calculate the degradation rate and half-life of the peptide in SNF.
Assessment of Peptide Aggregation using Dynamic Light Scattering (DLS)
Objective: To monitor the formation of peptide aggregates in a liquid formulation.
Materials:
-
Peptide formulation
-
DLS instrument
-
Low-volume disposable cuvettes
Procedure:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Carefully transfer an aliquot of the peptide formulation into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform multiple measurements to obtain an average particle size distribution.
-
Analyze the data to identify the presence of larger particles, which may indicate aggregation.
-
This analysis can be performed at different time points during a stability study to monitor changes in aggregation over time.
Visualizations
Signaling and Degradation Pathways
Caption: Enzymatic degradation of a peptide in the nasal cavity.
Experimental Workflow
Caption: Workflow for assessing peptide stability for intranasal delivery.
References
- 1. Nasal Drug Product Development [intertek.com]
- 2. renpharm.com [renpharm.com]
- 3. csmres.co.uk [csmres.co.uk]
- 4. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 5. A review on mucoadhesive polymer used in nasal drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. NASAL DRUG DELIVERY - Overcoming the Challenges of Formulation Development [drug-dev.com]
- 8. Enhancing Stability and Mucoadhesive Properties of Chitosan Nanoparticles by Surface Modification with Sodium Alginate and Polyethylene Glycol for Potential Oral Mucosa Vaccine Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. saudijournals.com [saudijournals.com]
Technical Support Center: Overcoming Variability in Preclinical Intranasal Studies
Welcome to the Technical Support Center for preclinical intranasal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of intranasal drug delivery and minimize experimental variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in preclinical intranasal studies?
Variability in preclinical intranasal studies can arise from a combination of physiological, formulation, and procedural factors. Key sources include:
-
Animal-Related Factors:
-
Anatomy and Physiology: Significant anatomical and physiological differences exist between species (e.g., rodents, rabbits, non-human primates) and humans, particularly in nasal cavity structure, surface area, and the complexity of turbinates.[1][2] Rodents, for instance, are obligate nasal breathers, which can lead to unavoidable nasal deposition of therapeutics intended for the lungs.[3]
-
Health Status: The health of the animal, including the presence of respiratory infections or inflammation, can alter nasal mucosal characteristics and affect drug absorption.
-
Anesthesia: The use of anesthesia can influence physiological parameters like respiratory rate and mucociliary clearance, potentially impacting drug deposition and absorption.[3]
-
-
Formulation-Related Factors:
-
Physicochemical Properties: The drug's molecular weight, lipophilicity, and charge all influence its ability to permeate the nasal mucosa.[1][4] Generally, low-molecular-weight drugs exhibit higher bioavailability and lower variability compared to high-molecular-weight drugs.
-
Excipients: The choice of excipients, such as mucoadhesives and permeation enhancers, can significantly alter the formulation's interaction with the nasal mucosa.[2][5]
-
pH and Osmolarity: These properties can affect the stability of the formulation and the tolerability of the nasal mucosa.[5]
-
-
Procedure-Related Factors:
-
Administration Technique: The skill and consistency of the person administering the dose play a crucial role.[3] Improper technique can lead to inconsistent deposition and potential loss of the dose.
-
Delivery Device: The type of delivery device (e.g., pipette, microsprayer, insufflator) significantly impacts the deposition pattern within the nasal cavity.[6][7]
-
Dosing Volume: The volume administered can affect its distribution and clearance from the nasal cavity.[7][8]
-
Q2: How does the choice of animal model impact the study outcome?
The selection of an appropriate animal model is critical for the translatability of preclinical findings.[6] Anatomical differences in the nasal cavity between species can lead to different deposition patterns and absorption rates.[1] For example, the nasal turbinate structure in rodents is more complex than in humans and non-human primates.[1] When the goal is central nervous system (CNS) delivery, understanding the specific anatomy of the olfactory region in the chosen species is paramount.[5]
Q3: What is the importance of formulation properties in intranasal delivery?
Formulation properties are a major determinant of drug absorption and bioavailability. Key considerations include:
-
Viscosity: The viscosity of the formulation can influence its residence time in the nasal cavity. Moderate viscosity can enhance drug absorption by increasing contact time with the mucosa, while excessively high viscosity may hinder drug release and permeation.[5][9][10]
-
Mucoadhesion: The use of mucoadhesive polymers can significantly prolong the residence time of the formulation in the nasal cavity, thereby increasing the opportunity for drug absorption.[11]
-
Permeation Enhancers: These agents can transiently alter the permeability of the nasal epithelium, facilitating the absorption of larger molecules.[5] However, their use requires careful evaluation to avoid mucosal irritation.[12]
Troubleshooting Guides
Issue 1: High variability in drug concentration in blood or brain tissue.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Administration Technique | - Ensure all personnel are thoroughly trained on the administration protocol.[3]- Use a consistent animal restraint method to standardize head position.[9]- Administer the dose slowly and timed with the animal's inhalation.[9] |
| Improper Delivery Device | - Select a device appropriate for the animal model and formulation type (e.g., fine mist sprayer for liquids, insufflator for powders).[5][6]- Characterize the device to ensure consistent dose delivery and particle/droplet size.[3] |
| Variable Formulation Properties | - Tightly control the pH, osmolarity, and viscosity of each batch of the formulation.[5]- For suspensions, ensure uniform particle size distribution. |
| Physiological Variability | - Acclimatize animals to handling and the procedure to reduce stress-induced physiological changes.[13]- Ensure animals are healthy and free from nasal inflammation. |
Issue 2: Low or inconsistent brain uptake after intranasal administration.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Targeting of the Olfactory Region | - Position the animal with its head tilted back to facilitate deposition in the upper nasal cavity where the olfactory epithelium is located.[9]- Use a delivery device that generates a plume geometry directed towards the olfactory region. |
| Rapid Mucociliary Clearance | - Incorporate mucoadhesive polymers into the formulation to increase residence time in the nasal cavity.[3][11]- Consider using a gel or powder formulation which may have a longer residence time than a simple solution.[11] |
| Enzymatic Degradation in the Nasal Cavity | - Co-administer enzyme inhibitors, particularly for peptide and protein therapeutics, to reduce local metabolism.[14][15] |
| Inefficient Transport Across the Olfactory Epithelium | - If targeting paracellular transport, consider the use of permeation enhancers to transiently open tight junctions.[1]- For drugs that can utilize transporter-mediated uptake, ensure the formulation facilitates interaction with the relevant transporters.[12] |
Issue 3: Evidence of nasal irritation or toxicity.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Harsh Formulation Properties | - Adjust the pH and osmolarity of the formulation to be as close to physiological levels as possible.[5]- Screen excipients, especially permeation enhancers, for their potential to cause mucosal damage.[12] |
| Physical Trauma from Administration | - Use a delivery device with a soft, flexible tip to avoid damaging the nasal tissues.- Ensure the administration technique is gentle and does not involve excessive force.[9] |
| High Concentration of the Active Pharmaceutical Ingredient (API) | - If possible, reduce the concentration of the API by increasing the dosing volume (within acceptable limits for the animal model).- Evaluate the local toxicity of the API itself. |
Data Presentation
Table 1: Effect of Formulation Viscosity on Nasal Absorption of Acyclovir in Rats
| Formulation Viscosity | Effect on Nasal Absorption |
| Low | No significant change |
| Moderate | Increased absorption |
| High | Markedly decreased absorption |
Source: Adapted from a study on the influence of formulation viscosity on drug absorption following nasal application in rats.[5][9]
Table 2: Impact of Mucoadhesive Polymers on Nasal Residence of Powder Formulations in Rats
| Mucoadhesive Polymer | Percentage of Dose Remaining in Nasal Cavity at 240 min |
| CMC-Na | 58.7% |
| Sodium Alginate | 48.0% |
Source: Adapted from a study on the effect of mucoadhesive polymers on the nasal residence of powder formulations.[11]
Experimental Protocols
Protocol 1: Intranasal Administration in Anesthetized Mice
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).[7] Ensure the depth of anesthesia is sufficient to prevent reflexes but allows for spontaneous breathing.
-
Positioning: Place the mouse in a supine position with its head tilted slightly back.[9]
-
Administration: Using a calibrated micropipette with a fine tip, slowly instill the desired volume (typically 5-10 µL per nostril for CNS targeting) into one nostril.[7][8]
-
Inhalation: Allow the mouse to inhale the droplet naturally. Wait a few seconds before administering to the other nostril to prevent the liquid from being expelled.
-
Recovery: Place the animal in a clean cage and monitor until it has fully recovered from anesthesia.[7]
Protocol 2: Biodistribution Study Following Intranasal Administration
-
Dosing: Administer the radiolabeled or fluorescently tagged drug intranasally as described in Protocol 1.
-
Time Points: At predetermined time points post-administration (e.g., 15, 30, 60, 120 minutes), euthanize a cohort of animals.
-
Tissue Collection: Immediately dissect and collect relevant tissues (e.g., brain, olfactory bulbs, trigeminal nerves, blood, liver, kidneys, lungs, spleen).[16]
-
Sample Processing: Weigh each tissue sample and process appropriately for the detection method (e.g., homogenization for liquid scintillation counting or fluorescence measurement).
-
Quantification: Determine the amount of drug in each tissue and express it as a percentage of the administered dose per gram of tissue (%ID/g).
Protocol 3: Histological Evaluation of Nasal Mucosa
-
Tissue Collection: Following the final dose in a repeated-dose study, or at a specific time point after a single dose, euthanize the animal and carefully dissect the head.
-
Fixation: Fix the head in 10% neutral buffered formalin for at least 24 hours.
-
Decalcification: Decalcify the skull using a suitable decalcifying agent to allow for sectioning.
-
Processing and Sectioning: Process the decalcified tissue, embed in paraffin, and cut thin sections (e.g., 5 µm) at different levels of the nasal cavity.
-
Staining: Stain the sections with hematoxylin and eosin (H&E) for general morphological evaluation.
-
Microscopic Examination: A veterinary pathologist should examine the slides for any signs of inflammation, epithelial damage, cellular infiltration, or other pathological changes.
Visualizations
Caption: A typical experimental workflow for preclinical intranasal studies.
Caption: Major pathways for drug delivery from the nose to the brain.
Caption: Cellular mechanisms of drug transport across the nasal epithelium.
References
- 1. Shortcut Approaches to Substance Delivery into the Brain Based on Intranasal Administration Using Nanodelivery Strategies for Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aaps.org [aaps.org]
- 3. Non-Invasive Strategies for Nose-to-Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal Administration of a Polymeric Biodegradable Film to C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of formulation viscosity on drug absorption following nasal application in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uq.edu.au [uq.edu.au]
- 8. Effect of viscosity on particle size, deposition, and clearance of nasal delivery systems containing desmopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Nasal Residence Depending on the Administered Dosage Form: Impact of Formulation Type on the In Vivo Nasal Retention Time of Drugs in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Transporter Expression and Localization in Rat Nasal Respiratory and Olfactory Mucosa and Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Refining experimental protocols for POD technology
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful application of Proteolysis Targeting Chimera (PROTAC) technology.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does it work?
A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins from a cell.[1][2] It consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements.[3][4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[6] This polyubiquitination marks the POI for degradation by the cell's natural disposal system, the 26S proteasome.[7][8] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete removal of the target protein.[9]
Q2: What are the key advantages of PROTACs over traditional small molecule inhibitors?
PROTACs offer several significant advantages:
-
Targeting the "undruggable": PROTACs can target proteins that lack active sites for traditional inhibitors, such as scaffolding proteins and transcription factors.[9][10][11]
-
Overcoming drug resistance: By degrading the entire protein, PROTACs can be effective against resistance mechanisms caused by target protein mutations or overexpression.[9]
-
Catalytic activity: A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a prolonged effect at lower doses.[3][6]
-
Enhanced selectivity: The requirement for the formation of a stable ternary complex (PROTAC-POI-E3 ligase) can lead to improved selectivity compared to the individual ligands.[12]
Q3: What are the common challenges encountered when working with PROTACs?
Researchers may face several challenges during PROTAC development and experimentation:
-
Poor cell permeability and solubility: Due to their larger size and often polar nature, PROTACs can have difficulty crossing cell membranes.[5][7]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex and reduces degradation efficiency.[11]
-
Off-target effects: PROTACs can potentially degrade proteins other than the intended target, leading to unintended cellular consequences.[5][8]
-
Linker optimization: The length and composition of the linker are critical for optimal ternary complex formation and can significantly impact a PROTAC's efficacy.[1][13]
Troubleshooting Guide
This guide addresses specific issues that may arise during your PROTAC experiments.
| Problem | Potential Cause | Recommended Solution |
| No or weak target protein degradation | Poor cell permeability of the PROTAC. | - Modify the linker to improve physicochemical properties. - Consider using cell lines with higher expression of relevant transporters. |
| Inefficient ternary complex formation. | - Optimize the linker length and composition.[1] - Screen different E3 ligase ligands.[1] - Confirm binding of individual ligands to the target and E3 ligase. | |
| Low expression of the recruited E3 ligase in the cell line. | - Verify the expression level of the E3 ligase in your cell model via Western blot or qPCR. - Choose an E3 ligase that is highly expressed in your system. | |
| Rapid synthesis or slow turnover of the target protein. | - Perform a time-course experiment to determine the optimal treatment duration.[14] - Measure the half-life of your target protein. | |
| "Hook Effect" observed (decreased degradation at high concentrations) | Formation of non-productive binary complexes. | - Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for maximal degradation.[11] - This effect can also confirm the bifunctional mechanism of your PROTAC.[11] |
| Off-target protein degradation | Non-specific binding of the PROTAC. | - Perform proteomics studies (e.g., mass spectrometry) to identify off-target proteins. - Redesign the target protein ligand for higher specificity. |
| The E3 ligase ligand has intrinsic activity. | - Include a negative control where the E3 ligase-binding component is inactive.[12] | |
| Inconsistent results between experiments | Variability in cell culture conditions. | - Maintain consistent cell passage numbers, confluency, and serum lots. |
| Instability of the PROTAC compound. | - Assess the stability of your PROTAC in culture medium. - Prepare fresh stock solutions for each experiment. |
Experimental Protocols
Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (to account for the hook effect) and a vehicle control (e.g., DMSO). Include a positive control if available. Incubate for a predetermined time (e.g., 4, 8, 16, 24 hours).[14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using an appropriate detection system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Ternary Complex Formation Assay (Time-Resolved FRET)
This assay helps to confirm that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex.[14]
Methodology:
-
Reagents: Obtain purified, tagged versions of your target protein (e.g., His-tag) and the E3 ligase (e.g., GST-tag).
-
Antibody Labeling: Use fluorescently labeled antibodies that specifically recognize the tags on the proteins (e.g., anti-His-Europium and anti-GST-Allophycocyanin).
-
Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and labeled antibodies with varying concentrations of your PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates that the two proteins are in close proximity, signifying ternary complex formation.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the cooperativity of ternary complex formation.
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Validation
Caption: A logical workflow for the validation of a novel PROTAC.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificproducts.com [scientificproducts.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
Technical Support Center: Best Practices for POD Device Usage in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Programmable Osmotic Pump (POD) devices in animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and reliable experimental outcomes.
Troubleshooting Guides
This section addresses common issues that may arise during the use of POD devices.
| Problem | Possible Cause | Solution |
| No drug delivery or incomplete delivery | Air bubbles trapped in the pump reservoir. | During filling, ensure the filling tube reaches the bottom of the reservoir and fill the pump slowly to prevent air bubble formation. Weigh the pump before and after filling to confirm it is filled to at least 90% of its capacity.[1][2] |
| Catheter occlusion. | Ensure the catheter is not kinked or blocked. When connecting the catheter to the pump, ensure a secure, leak-free connection. For very small bore catheters, consider gluing the smaller tubing inside a larger gauge tubing that fits the flow moderator.[3] | |
| Pump failure. | Verify the pump's lot-specific pumping rate and ensure it is appropriate for the experimental duration. Pumps are for single use only and cannot be refilled or reused.[4] After the experiment, the residual volume in the pump can be measured to verify delivery.[1] | |
| Inconsistent or erratic drug delivery | Pump not primed before implantation (especially with viscous solutions or when immediate delivery is required). | Prime the filled pump in sterile, warm (37°C) saline for the manufacturer-recommended duration before implantation. This is mandatory when a catheter is used.[2][5] |
| Incorrect storage or handling of the pump. | Handle pumps aseptically to prevent contamination. Do not re-sterilize the pumps.[2] | |
| Inflammation or irritation at the implantation site | Leakage of a concentrated salt solution from the pump after its operational life. | Explant the pump after the intended delivery duration. Do not leave pumps implanted indefinitely as they can swell and leak, causing local tissue irritation.[6] |
| Incompatible drug formulation. | Ensure the drug solution is sterile, stable at 37°C, and compatible with the pump materials.[1] Use a bacterial filter when filling the pump.[2] | |
| Animal discomfort or distress post-surgery | Improper surgical technique. | Follow aseptic surgical procedures. Ensure the subcutaneous pocket is not too large to prevent the pump from moving, but large enough to avoid pressure on surrounding tissues. The pump should not be placed directly under the incision.[6][7] |
| Post-operative pain. | Administer appropriate analgesia as per your institution's animal care and use committee guidelines.[6] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the correct POD device model for my experiment?
A1: The choice of the POD device depends on several factors:
-
Animal Size and Species: Ensure the animal's weight is above the minimum requirement for the chosen pump model and implantation route (subcutaneous or intraperitoneal).[8]
-
Desired Duration of Delivery: Select a pump with a delivery duration that matches your experimental timeline.
-
Required Dose and Flow Rate: The required daily dose of your compound and its solubility will determine the necessary flow rate and pump reservoir volume. You can calculate the required drug concentration using the formula: Concentration (mg/mL) = [Dose (mg/day) / Flow Rate (mL/day)] .
Q2: Is it necessary to prime the POD device before implantation?
A2: Priming is mandatory when using a catheter to ensure immediate and steady drug delivery.[2] It is also highly recommended when using viscous solutions or when the immediate onset of the drug's effect is critical to the experiment.[2][5] Priming involves incubating the filled pump in sterile saline at 37°C for a specific period (check the manufacturer's instructions for the specific model).
Q3: Can I reuse a POD device?
A3: No, POD devices are designed for single use only and cannot be refilled or reused.[4] Attempting to reuse a pump can lead to unpredictable delivery rates and potential failure.
Q4: How can I verify that the POD device has delivered the drug as expected?
A4: There are two primary methods to verify drug delivery:
-
Measurement of Residual Volume: After the experiment, the pump can be explanted, and the remaining solution in the reservoir can be aspirated and measured.[1]
-
Pharmacokinetic Analysis: Blood or tissue samples can be collected at various time points during the study to measure the concentration of the delivered compound.
Q5: What is the best location for subcutaneous implantation?
A5: The most common and recommended site for subcutaneous implantation in rodents is on the back, slightly posterior to the scapulae.[6][7][9] This location minimizes interference with the animal's movement and vital organs.
Quantitative Data: POD Device Specifications
The following tables summarize the nominal performance data for commonly used osmotic pumps. Note that lot-specific performance data may vary, and the information provided with each batch of pumps should be used for precise dose calculations.[8]
Table 1: 100 µL Reservoir Volume Models
| Pump Model | Nominal Duration | Nominal Pumping Rate (µL/hr) | Nominal Reservoir Volume (µL) |
| 1003D | 3 days | 1.0 | 100 |
| 1007D | 7 days | 0.5 | 100 |
| 1002 | 14 days | 0.25 | 100 |
| 1004 | 28 days | 0.11 | 100 |
(Data sourced from Charles River Laboratories[8])
Table 2: 200 µL Reservoir Volume Models
| Pump Model | Nominal Duration | Nominal Pumping Rate (µL/hr) | Nominal Reservoir Volume (µL) |
| 2001D | 1 day | 8.0 | 200 |
| 2001 | 7 days | 1.0 | 200 |
| 2002 | 14 days | 0.5 | 200 |
| 2004 | 28 days | 0.25 | 200 |
| 2006 | 42 days | 0.15 | 200 |
(Data sourced from Charles River Laboratories[8])
Table 3: 2 mL Reservoir Volume Models
| Pump Model | Nominal Duration | Nominal Pumping Rate (µL/hr) | Nominal Reservoir Volume (mL) |
| 2ML1 | 7 days | 10.0 | 2 |
| 2ML2 | 14 days | 5.0 | 2 |
| 2ML4 | 28 days | 2.5 | 2 |
(Data sourced from Charles River Laboratories[8])
Experimental Protocols
This section provides a detailed methodology for the subcutaneous implantation of a POD device in a rodent model. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Protocol: Subcutaneous Implantation of a POD Device
Materials:
-
POD device
-
Drug solution (sterile)
-
Syringe with filling tube
-
Sterile surgical instruments (forceps, scissors, hemostat, wound clips or sutures)
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
Gauze sponges
-
Antiseptic solution (e.g., povidone-iodine or chlorhexidine)
-
70% ethanol
-
Ophthalmic ointment
-
Heating pad
Procedure:
-
Pump Preparation:
-
Under aseptic conditions, fill the POD device with the sterile drug solution using a syringe and the provided filling tube.
-
Insert the filling tube to the bottom of the pump reservoir and fill slowly to avoid introducing air bubbles.
-
Insert the flow moderator until it is flush with the top of the pump.
-
If required, prime the pump in sterile 37°C saline for the manufacturer-specified duration.
-
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic protocol.
-
Once the animal is anesthetized, apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the fur from the dorsal mid-scapular region.
-
Clean the surgical site with an antiseptic solution, followed by 70% ethanol.
-
-
Surgical Implantation:
-
Make a small incision (~1 cm) in the skin at the prepared site.
-
Insert a hemostat into the incision and use blunt dissection to create a small subcutaneous pocket caudal to the incision. The pocket should be slightly larger than the pump.[7][9]
-
Insert the filled POD device into the subcutaneous pocket, delivery portal first.[6][7]
-
Ensure the pump is seated comfortably in the pocket and is not directly underneath the incision line.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Administer a post-operative analgesic as recommended by your veterinarian.
-
Monitor the animal closely during recovery on a heating pad until it is fully ambulatory.
-
House the animal individually for at least 24 hours post-surgery to monitor for any adverse effects.
-
Check the incision site daily for signs of infection or inflammation.
-
Visualizations
The following diagrams illustrate common signaling pathways that are often investigated using POD devices for the controlled delivery of inhibitors or activators in animal models.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The canonical NF-κB signaling pathway.
References
- 1. Contribution of the PI 3-kinase/Akt survival pathway toward osmotic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmpc.org [mmpc.org]
- 3. alzet.com [alzet.com]
- 4. Frontiers | Inhibition of the NKCC1/NF-κB Signaling Pathway Decreases Inflammation and Improves Brain Edema and Nerve Cell Apoptosis in an SBI Rat Model [frontiersin.org]
- 5. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. alzet.com [alzet.com]
- 8. criver.com [criver.com]
- 9. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
Technical Support Center: Mitigating Potential Side Effects of Intranasal Drug Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential side effects encountered during intranasal drug delivery experiments.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions.
Issue 1: High Variability in Drug Absorption and Inconsistent Bioavailability
| Potential Cause | Suggested Solution |
| Inconsistent Droplet Size and Spray Pattern: | Characterize the spray device for consistent droplet size distribution (DSD), plume geometry, and spray pattern. Automated actuation systems can reduce variability compared to manual actuation.[1][2] |
| Improper Administration Technique: | Develop and adhere to a standardized administration protocol. For animal studies, consider the use of specialized nozzles and ensure consistent positioning and orientation of the delivery device.[3] |
| Formulation Instability: | Assess the physical and chemical stability of the formulation under storage and experimental conditions. For sensitive molecules, consider dry powder formulations.[4] |
| Physiological Variability in Animal Models: | Account for anatomical and physiological differences between animal models and humans. Ensure the chosen animal model is appropriate for the study's objectives. |
| Mucociliary Clearance: | Incorporate mucoadhesive polymers into the formulation to increase residence time in the nasal cavity. |
Issue 2: Evidence of Nasal Mucosal Irritation or Damage (e.g., inflammation, epithelial erosion)
| Potential Cause | Suggested Solution |
| Unfavorable Formulation pH: | Adjust the formulation pH to be within the physiological range of the nasal mucosa (typically pH 5.5–6.5) to minimize irritation.[5][6] |
| Hypertonic or Hypotonic Formulation: | Optimize the osmolarity of the formulation to be isotonic with nasal fluids. |
| Excipient-Induced Toxicity: | Evaluate the cytotoxicity of all excipients. Replace or reduce the concentration of known irritants like certain preservatives (e.g., benzalkonium chloride) or permeation enhancers.[7] |
| High Concentration of Permeation Enhancers: | Titrate the concentration of permeation enhancers to the lowest effective level to minimize disruption of the nasal epithelium. |
| Mechanical Damage from Delivery Device: | Ensure the tip of the delivery device does not cause physical trauma to the nasal tissues during administration. |
Frequently Asked Questions (FAQs)
Formulation-Related Questions
-
Q1: What is the ideal pH for an intranasal formulation to minimize irritation? A1: The ideal pH for an intranasal formulation is between 5.5 and 6.5, which is consistent with the natural pH of the nasal mucosa. Deviations from this range can lead to irritation and affect ciliary function.[5][6]
-
Q2: How does the viscosity of a formulation impact its residence time and potential for irritation? A2: Increasing the viscosity of a formulation, often through the use of mucoadhesive polymers, can prolong its residence time in the nasal cavity, potentially enhancing drug absorption. However, excessively high viscosity can interfere with normal mucociliary clearance and may lead to a feeling of discomfort.
-
Q3: Are there alternatives to benzalkonium chloride (BKC) as a preservative to reduce ciliotoxicity? A3: Yes, alternatives to BKC exist. While BKC is an effective preservative, it has been shown to be ciliotoxic in a concentration-dependent manner.[7] Researchers can consider using other preservatives with a better safety profile or developing preservative-free formulations in single-dose units.
Side Effect Mitigation Questions
-
Q4: How can I minimize systemic exposure of a drug intended for local action in the nasal cavity? A4: To minimize systemic exposure, you can optimize the formulation to have properties that favor local retention and absorption. This includes using mucoadhesive polymers to prolong contact time at the target site and selecting permeation enhancers that have a localized effect. Additionally, optimizing the spray device to target the specific region of the nasal cavity can reduce the amount of drug that is swallowed and absorbed systemically.
-
Q5: What are the first signs of nasal mucosal damage in animal models? A5: Early signs of nasal mucosal damage in animal models can include changes in breathing patterns, nasal discharge, and excessive grooming of the snout. Histological examination can reveal more subtle changes such as inflammation, epithelial cell loss, and goblet cell hyperplasia.
Experimental Design Questions
-
Q6: How can I troubleshoot inconsistent results from my nasal spray device during preclinical testing? A6: Inconsistent results often stem from variability in manual actuation. Using an automated actuation system can help ensure consistent force, speed, and stroke length.[1][2] It is also crucial to prime the device properly before each use and to ensure the formulation is homogenous and does not clog the actuator.[1]
-
Q7: What are the key parameters to evaluate when selecting a permeation enhancer for an intranasal formulation? A7: When selecting a permeation enhancer, consider its efficacy in increasing drug absorption, its potential for nasal irritation and ciliotoxicity, its mechanism of action (transcellular vs. paracellular), and its compatibility with the drug and other formulation components.
Data Presentation
Table 1: Effect of Formulation pH on Nasal Mucosal Integrity
| Formulation pH | Observation in Rat Nasal Mucosa | Reference |
| 3-10 | Minimal release of biochemical markers of irritation. | |
| >10 | Significant release of membrane and intracellular enzymes, indicating irritation. | |
| 5.8 (0.13 M Phosphate Buffer) | Slow increase in posterior nasal pH over 90 minutes. | [6] |
| 6.1 (unbuffered saline) | Increase in anterior pH to 6.7. | [6] |
| 7.2 (unbuffered saline) | Increase in anterior pH to a maximum of 7.06. | [6] |
Table 2: Ciliotoxicity of Benzalkonium Chloride (BKC) in In Vitro Human Nasal Epithelia
| BKC Concentration | Effect on Ciliary Beat Frequency (CBF) | Reference |
| 0.01% | Ciliotoxic | [6] |
| 0.025% | Ciliotoxic | [6] |
| Half the concentration in commercial preparations | Induced ciliary stasis | [7] |
Table 3: Effect of Intranasal Corticosteroids on Ciliary Beat Frequency (In Vitro)
| Drug | Effect on Ciliary Beat Frequency (CBF) | Reference |
| Fluticasone (undiluted or 50% concentration) | Remarkable, rapid, and irreversible decrease | [7] |
| Azelastine (undiluted or 50% concentration) | Remarkable, rapid, and irreversible decrease | [7] |
| Budesonide | Reversible or minor effects | [7] |
Experimental Protocols
1. Lactate Dehydrogenase (LDH) Assay for In Vitro Cytotoxicity Assessment
This protocol provides a method to quantify cell membrane damage to nasal epithelial cells upon exposure to intranasal formulations.
-
Objective: To measure the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells as an indicator of cytotoxicity.
-
Materials:
-
Primary nasal epithelial cells or a relevant cell line
-
Cell culture medium
-
Test formulations
-
Positive control (e.g., 1% Triton X-100)
-
Negative control (vehicle)
-
Commercial LDH cytotoxicity assay kit
-
-
Methodology:
-
Seed nasal epithelial cells in a 96-well plate at a suitable density and culture until they form a confluent monolayer.
-
Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Add the test formulations, positive control, and negative control to the respective wells and incubate for a predetermined period (e.g., 1, 4, or 24 hours).
-
After incubation, carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.
-
Calculate the percentage of cytotoxicity for each test formulation relative to the positive and negative controls.
-
2. Histological Evaluation of Nasal Mucosa in Mice
This protocol outlines the steps for preparing and examining nasal tissue to assess morphological changes after intranasal administration.
-
Objective: To qualitatively and quantitatively assess the structural integrity of the nasal mucosa, including the epithelium, cilia, and submucosal glands.
-
Materials:
-
Mice
-
Test formulation
-
Anesthetics
-
4% paraformaldehyde (PFA) in PBS
-
Decalcifying solution (e.g., EDTA-based solution)
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
-
-
Methodology:
-
Administer the intranasal formulation to the mice according to the study design. A control group receiving the vehicle should be included.
-
At the end of the study period, euthanize the mice and perfuse transcardially with saline followed by 4% PFA.
-
Dissect the snout and fix it in 4% PFA overnight at 4°C.
-
Decalcify the snout in a suitable decalcifying solution until the bones are soft.
-
Process the decalcified tissue through a graded series of ethanol for dehydration, clear in xylene, and embed in paraffin wax.
-
Cut thin sections (e.g., 5 µm) of the nasal cavity using a microtome.
-
Mount the sections on microscope slides and stain with H&E.
-
Examine the stained sections under a light microscope to evaluate for any histological changes, such as epithelial erosion, inflammation, goblet cell hyperplasia, or changes in ciliary length and density.
-
Mandatory Visualization
Caption: Preclinical workflow for assessing the safety of intranasal drug formulations.
Caption: Major pathways for nose-to-brain drug delivery.
References
- 1. ondrugdelivery.com [ondrugdelivery.com]
- 2. Analytical Challenges and Regulatory Requirements for Nasal Drug Products in Europe and the U.S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Numerical evaluation of spray position for improved nasal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimising Preclinical Studies for Intranasal and Pulmonary Programmes | Aptar [aptar.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of baseline human nasal pH and the effect of intranasally administered buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nasal sprays on ciliary function | ENT & Audiology News [entandaudiologynews.com]
Validation & Comparative
Validating Brain Drug Concentration: A Comparative Guide to Novel Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutics to the brain remains a significant challenge in treating a myriad of neurological disorders. The blood-brain barrier (BBB) acts as a formidable obstacle, preventing the majority of systemically administered drugs from reaching their intended targets within the central nervous system (CNS). This guide provides a comparative analysis of innovative on-demand and targeted drug delivery systems designed to overcome this barrier, with a primary focus on the critical methods for validating drug concentrations within the brain. We will explore the performance of nanoparticle-based delivery, focused ultrasound, convection-enhanced delivery, and intranasal administration against traditional systemic delivery, supported by experimental data and detailed protocols.
Enhancing Brain Drug Delivery: A Comparative Overview
Novel drug delivery technologies offer significant advantages over conventional systemic administration by enabling targeted and controlled release of therapeutic agents in the brain. This targeted approach aims to increase drug efficacy at the site of action while minimizing systemic side effects. The following tables present a quantitative comparison of these advanced methods.
| Delivery Method | Drug | Model | Brain Concentration Increase (vs. Systemic Administration) | Key Findings |
| Nanoparticles | Dihydroquercetin | Rat | 1.48-fold increase in plasma concentration, leading to enhanced brain bioavailability.[1] | Zein-caseinate nanoparticles improved the oral bioavailability of dihydroquercetin.[1] |
| Shikonin | Animal Model | Higher brain concentrations compared to free shikonin nanoparticles and shikonin solution. | Lactoferrin-modified nanoparticles effectively targeted glioma cells. | |
| Focused Ultrasound (FUS) | Aducanumab | Preclinical | 5-fold increase in tissue concentration with FUS compared to aducanumab alone.[2] | FUS significantly enhances the delivery of antibody-based therapies for Alzheimer's disease.[2] |
| Chemotherapeutic Agents | Glioma Models | 1.6 to 8-fold increase in intracerebral concentration in glioma models compared to the non-sonicated hemisphere.[3] | FUS improves the delivery of a range of anticancer drugs to brain tumors.[3] | |
| BCNU | Animal Model | 60-fold increase in local brain tissue concentration (18.6 µg vs. 0.3 µg).[4] | Chemotherapeutic-loaded submicron bubbles combined with FUS dramatically increased drug concentration.[4] | |
| Convection-Enhanced Delivery (CED) | Topotecan | Recurrent Glioblastoma Patients | Direct infusion achieves high local concentrations, bypassing the BBB. | CED of topotecan demonstrated significant tumor response in some patients.[5] |
| Intranasal Delivery | Insulin | Rat | Rapid distribution to all brain regions following administration.[6] | Intranasal delivery provides a non-invasive route for direct-to-brain administration.[6] |
| Diazepam | Animal Model | 61% of diazepam delivered via nanoparticles reached the brain directly from the nose, compared to only 1% for a diazepam solution.[7] | Nanoparticles significantly enhance direct nose-to-brain transport.[7] |
Methodologies for Validating Brain Drug Concentration
Accurate quantification of drug levels in the brain is paramount to assessing the efficacy of any delivery system. The two most prominent methods for this validation are in vivo microdialysis and ex vivo tissue homogenization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol 1: In Vivo Brain Microdialysis
This technique allows for the continuous sampling of unbound drug concentrations in the brain's interstitial fluid (ISF) in awake and freely moving animals, providing real-time pharmacokinetic data.
Materials:
-
Microdialysis probes (e.g., U-shaped probes)
-
Guide cannula
-
Stereotaxic apparatus
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) or Ringer's solution
-
Analytical system (e.g., HPLC or LC-MS/MS)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula into the specific brain region of interest. Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain tissue.
-
Perfusion: Connect the probe inlet to a microinfusion pump and perfuse with aCSF or Ringer's solution at a low, constant flow rate (e.g., 0.1-5 µL/min).[8]
-
Equilibration: Allow the system to equilibrate for a period (e.g., 60 minutes) before sample collection.[9]
-
Sample Collection: Collect the dialysate, which contains the unbound drug from the ISF, into vials using a fraction collector at predetermined time intervals.[10]
-
Drug Administration: Administer the drug via the chosen delivery method (e.g., intravenous injection of nanoparticles, focused ultrasound application, etc.).
-
Analysis: Analyze the collected dialysate samples using a validated analytical method like LC-MS/MS to determine the drug concentration over time.[10]
-
Data Interpretation: The resulting concentration-time profile reflects the unbound drug concentration in the brain, which is considered the pharmacologically active fraction.
Experimental Protocol 2: Brain Tissue Homogenization and LC-MS/MS Analysis
This ex vivo method measures the total drug concentration (bound and unbound) in a specific brain region at a single time point.
Materials:
-
Tissue homogenizer (e.g., bead mill or sonicator)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Extraction solvent (e.g., tert-butyl-methyl ether)[11]
-
Internal standard (preferably a stable isotopically labeled version of the drug)[11]
Procedure:
-
Drug Administration and Tissue Collection: Administer the drug to the animal via the selected delivery route. At a predetermined time point, euthanize the animal and perfuse the circulatory system to remove blood from the brain.
-
Brain Dissection: Rapidly dissect the brain and isolate the specific region of interest on ice.
-
Homogenization: Weigh the brain tissue sample and homogenize it in a suitable buffer or solvent.[12]
-
Protein Precipitation/Extraction: Add an organic solvent and an internal standard to the homogenate to precipitate proteins and extract the drug. Vortex and centrifuge the sample.
-
Sample Preparation: Collect the supernatant containing the drug and internal standard and prepare it for LC-MS/MS analysis (e.g., evaporation and reconstitution in mobile phase).
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. The drug and internal standard are separated by the liquid chromatography column and detected by the mass spectrometer using multiple reaction monitoring (MRM) for quantification.
-
Quantification: Generate a calibration curve using standards of known drug concentrations to quantify the amount of drug in the brain tissue sample.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in validating brain drug concentration and the molecular targets of these therapies, the following diagrams are provided.
Caption: Experimental workflow for validating brain drug concentration.
The following diagrams illustrate two key signaling pathways often targeted by drugs delivered to the brain for the treatment of glioblastoma and Parkinson's disease, respectively.
Caption: Simplified PI3K/Akt/mTOR signaling pathway in glioblastoma.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of intranasal insulin in a rat brain [iris.uniroma1.it]
- 7. Graphviz Dot • Example • Mycelium [apple.github.io]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative studies of different nose-to-brain delivery systems
For Researchers, Scientists, and Drug Development Professionals
The direct delivery of therapeutics from the nose to the brain offers a promising strategy to bypass the formidable blood-brain barrier (BBB) and treat a range of neurological disorders. This guide provides a comparative analysis of three prominent nose-to-brain delivery systems: nanoparticle-based systems, liposomes, and in-situ gels. The performance of each system is evaluated based on experimental data, with detailed methodologies provided for key assays.
Overview of Nose-to-Brain Delivery Pathways
Intranasal administration allows drugs to reach the central nervous system (CNS) via two primary pathways:
-
Olfactory Pathway: Drugs deposited in the olfactory region of the nasal cavity can be transported directly to the brain along the olfactory nerves. This is a direct nose-to-brain route that bypasses the BBB.
-
Trigeminal Pathway: The trigeminal nerve, which innervates the nasal cavity, also provides a direct pathway for drugs to enter the CNS.
Additionally, some of the intranasally administered drug may be absorbed into the systemic circulation and then cross the BBB to a lesser extent. The goal of advanced delivery systems is to maximize the direct transport pathways to the brain.
Comparative Analysis of Delivery Systems
This section compares the brain-targeting efficiency of nanoparticle-based systems, liposomes, and in-situ gels. The data presented is a synthesis of findings from various preclinical studies. It is important to note that direct head-to-head comparative studies for all systems using the same drug are limited. The efficiency of brain delivery can be significantly influenced by the specific drug, formulation characteristics, and animal model used.
Two key parameters are used to quantify the efficiency of brain targeting after intranasal administration:
-
Drug Targeting Efficiency (%DTE): This parameter compares the brain drug concentration after intranasal administration to that after intravenous administration. A %DTE value greater than 100% indicates efficient brain targeting.
-
Direct Transport Percentage (%DTP): This parameter quantifies the percentage of the drug that reaches the brain directly from the nasal cavity, bypassing the systemic circulation. A higher %DTP indicates more efficient direct nose-to-brain transport.
Data Presentation: Brain Targeting Efficiency
| Delivery System | Drug | Animal Model | %DTE | %DTP | Reference |
| Chitosan Nanoparticles | Olanzapine | Rat | 230.5% | 56.6% | [1] |
| Solid Lipid Nanoparticles (SLNs) | Olanzapine | Rat | 2300% (relative bioavailability) | - | [2][3] |
| Liposomes | Olanzapine | Rat | 365.38% | High | [4] |
| Niosomes (Chitosan-coated) | Olanzapine | Rat | 300% (increase in brain conc.) | - | [5][6] |
| In-situ Gel (with Nanoparticles) | Olanzapine | Rat | Higher than nanoparticles alone | - | [3] |
| Chitosan Nanoparticles | Cyclovirobuxine D | Rat | 302.22% | 63.66% | [7] |
| Liposomes | Baicalin | Rat | 2903–3870% | 95.6–97.4% | [8] |
Note: "-" indicates that the data was not provided in the cited source. The term "relative bioavailability" for SLNs refers to the fold increase in brain bioavailability compared to a drug suspension.[2][3]
In-Depth Look at Delivery Systems
Nanoparticle-Based Systems
Nanoparticles are sub-micron sized particles that can be formulated from a variety of materials, including polymers (e.g., chitosan, PLGA) and lipids (e.g., solid lipid nanoparticles).[9] They offer several advantages for nose-to-brain delivery, including protection of the encapsulated drug from enzymatic degradation, controlled release, and enhanced permeation across the nasal mucosa.[10]
Mechanism of Action:
-
Mucoadhesion: Polymeric nanoparticles, particularly those made from chitosan, exhibit mucoadhesive properties, which prolong their residence time in the nasal cavity and increase the opportunity for drug absorption.[11][12]
-
Cellular Uptake: Nanoparticles can be taken up by the olfactory and respiratory epithelial cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[13] This allows the encapsulated drug to bypass the tight junctions between cells and be transported into the brain.
Diagram: Signaling Pathways for Nanoparticle Uptake
Caption: Cellular uptake pathways of nanoparticles in the nasal epithelium.
Liposomes
Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They are biocompatible and can encapsulate both hydrophilic and lipophilic drugs.[14]
Mechanism of Action:
-
Membrane Fusion: Liposomes can fuse with the cell membrane of the nasal epithelial cells, releasing their contents directly into the cytoplasm.
-
Endocytosis: Similar to nanoparticles, liposomes can be internalized by cells through various endocytic pathways.[15][16] The surface of liposomes can be modified with ligands to target specific receptors on the olfactory neurons, enhancing their uptake.[17]
Diagram: Liposome Uptake and Transport
Caption: Mechanism of action for mucoadhesive in-situ gelling systems.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the performance of nose-to-brain delivery systems.
In Vivo Biodistribution Study in Rodents
Protocol
Objective: To determine the distribution of the drug in various organs, including the brain, after intranasal and intravenous administration.
Materials:
-
Test animals (e.g., Wistar rats or BALB/c mice)
-
Drug formulation (nanoparticles, liposomes, or in-situ gel)
-
Intravenous injection equipment
-
Intranasal administration device (micropipette or specialized atomizer)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for organ harvesting
-
Homogenizer
-
Analytical instrument for drug quantification (e.g., HPLC-MS/MS)
Procedure:
-
Animal Groups: Divide the animals into two main groups: intranasal (IN) administration and intravenous (IV) administration. Further divide each group into subgroups for different time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Dosing:
-
Intranasal (IN): Anesthetize the animal. Administer a precise volume of the formulation into each nostril using a micropipette.
-
Intravenous (IV): Administer the drug solution or formulation via the tail vein.
-
Sample Collection: At each predetermined time point, anesthetize the animals and collect blood samples via cardiac puncture.
-
Organ Harvesting: Perfuse the animals with saline to remove blood from the organs. Carefully dissect and collect the brain and other organs of interest (e.g., liver, kidneys, spleen, lungs).
-
Sample Preparation: Weigh each organ and homogenize it in a suitable buffer. Process the blood samples to obtain plasma.
-
Drug Quantification: Extract the drug from the tissue homogenates and plasma. Analyze the drug concentration using a validated analytical method (e.g., HPLC-MS/MS).
-
Data Analysis: Calculate the drug concentration in each organ (e.g., ng/g of tissue) and in plasma (ng/mL) at each time point. Plot the concentration-time profiles for each organ and for plasma.
Calculation of Brain Targeting Efficiency
Formulas
Drug Targeting Efficiency (%DTE):
%DTE = (AUCbrain, IN / AUCplasma, IN) / (AUCbrain, IV / AUCplasma, IV) * 100
Where:
-
AUCbrain, IN = Area under the concentration-time curve in the brain after intranasal administration.
-
AUCplasma, IN = Area under the concentration-time curve in the plasma after intranasal administration.
-
AUCbrain, IV = Area under the concentration-time curve in the brain after intravenous administration.
-
AUCplasma, IV = Area under the concentration-time curve in the plasma after intravenous administration.
Direct Transport Percentage (%DTP):
%DTP = [(AUCbrain, IN - X) / AUCbrain, IN] * 100
Where:
-
X = (AUCbrain, IV / AUCplasma, IV) * AUCplasma, IN
Histological Examination of Nasal Mucosa
Protocol
Objective: To evaluate the safety of the delivery system by examining the nasal mucosa for any signs of irritation, inflammation, or damage.
Materials:
-
Test animals
-
Drug formulation
-
Saline solution (control)
-
Formalin solution (10%)
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stain
-
Microscope
Procedure:
-
Administration: Administer the formulation intranasally to one group of animals and saline to a control group daily for a specified period (e.g., 7 or 14 days).
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the nasal septum.
-
Fixation and Processing: Fix the nasal tissue in 10% formalin solution. Dehydrate the tissue through a series of alcohol concentrations and embed it in paraffin.
-
Sectioning and Staining: Cut thin sections (e.g., 5 µm) of the paraffin-embedded tissue using a microtome. Mount the sections on glass slides and stain them with hematoxylin and eosin (H&E).
-
Microscopic Examination: Examine the stained tissue sections under a microscope. Evaluate the nasal mucosa for any pathological changes, such as epithelial cell damage, inflammation, cilia loss, or necrosis, and compare the findings with the control group.
Conclusion
The choice of a nose-to-brain delivery system depends on the specific therapeutic agent, the desired release profile, and the target patient population. Nanoparticle-based systems and liposomes offer versatile platforms for encapsulating a wide range of drugs and can be engineered for targeted delivery. In-situ gels provide a simple and effective way to prolong the residence time of the formulation in the nasal cavity. The experimental data, while not always directly comparable, suggests that all three systems can significantly enhance brain drug delivery compared to conventional intranasal solutions. Further research involving head-to-head comparative studies is warranted to establish a definitive hierarchy of these delivery systems for specific therapeutic applications.
References
- 1. Intranasal Drug Delivery of Olanzapine-Loaded Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Nanosystems for Brain Targeting of Antipsychotic Drugs: An Update on the Most Promising Nanocarriers for Increased Bioavailability and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tunable Intranasal Polymersome Nanocarriers Triggered Olanzapine Brain Delivery and Improved In Vivo Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Intranasal Delivery with Lipid Nanoparticles for Brain Targeting: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Chitosan Nanoparticles for Intranasal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Intranasal Liposomes for Drug, Gene, and Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nasal Delivery to the Brain: Harnessing Nanoparticles for Effective Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review on mucoadhesive polymer used in nasal drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 14. Frontiers | Lipid-based nanoparticles via nose-to-brain delivery: a mini review [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]
Impel's Precision Olfactory Delivery (POD) Technology: A Comparative Bioavailability Analysis
Seattle, WA - Impel Pharmaceuticals has developed the Precision Olfactory Delivery (POD®) technology, a novel intranasal drug delivery system designed to enhance bioavailability by targeting the vascular-rich upper nasal space.[1][2][3] This region, with its permeable vasculature, offers the potential for more rapid and consistent drug absorption compared to traditional nasal sprays that primarily deposit medication in the lower nasal cavity, an area prone to high variability and lower overall absorption.[1][2] This guide provides a comprehensive comparison of the bioavailability of drugs delivered via this compound's POD technology with alternative delivery methods, supported by available experimental data and detailed methodologies.
Comparative Bioavailability of this compound's Product Pipeline
This compound's pipeline leverages the POD technology to deliver established drugs for neurological conditions, aiming to provide non-invasive alternatives with improved pharmacokinetic profiles.
INP104 (Trudhesa®) - Dihydroergotamine (DHE) for Migraine
Trudhesa®, an approved treatment for acute migraine, delivers DHE to the upper nasal space. Clinical studies have compared its bioavailability to intravenous (IV) DHE and a traditional DHE nasal spray (Migranal®).
Table 1: Pharmacokinetic Parameters of Dihydroergotamine (DHE) Formulations
| Formulation | Dose | Cmax (pg/mL) | Tmax (minutes) | AUC0-inf (h*pg/mL) | Absolute Bioavailability (%) |
| INP104 (POD) | 1.45 mg | ~1301 | ~30 | ~6275 | ~59% |
| IV DHE | 1.0 mg | - | - | ~7490 | 100% |
| Migranal® (Nasal Spray) | 2.0 mg | ~299.6 | ~47 | ~2199 | ~15% |
Data compiled from clinical trial results.[4][5][6]
The data indicates that INP104 achieves a maximum plasma concentration (Cmax) approximately 4.4 times higher and a total drug exposure (AUC) about 3 times greater than the traditional nasal spray, despite a lower administered dose.[5] Notably, plasma levels of DHE after INP104 administration were comparable to IV DHE from 30 minutes onwards, suggesting rapid absorption and sustained levels.[4][5]
INP105 - Olanzapine for Acute Agitation
INP105 is an investigational product delivering a powder formulation of olanzapine for the treatment of acute agitation. A Phase 1 study (SNAP 101) compared its pharmacokinetics to intramuscular (IM) and orally-disintegrating tablets (ODT) of olanzapine.
Table 2: Pharmacokinetic Parameters of Olanzapine Formulations
| Formulation | Dose | Tmax (minutes) | Relative Bioavailability (AUC) |
| INP105 (POD) | 5 mg, 10 mg, 15 mg | ~9.5 - 15 | Similar to IM |
| Olanzapine IM | 5 mg, 10 mg | ~15 - 20 | - |
| Olanzapine ODT | 10 mg | ~120 | Lower than INP105 and IM |
Data from the SNAP 101 study.[7][8][9][10]
Results from the SNAP 101 trial demonstrated that INP105 reached peak plasma levels (Tmax) faster than both intramuscular and orally-disintegrating olanzapine.[10] The total drug exposure (AUC) was similar to the intramuscular injection, suggesting comparable bioavailability with a non-invasive delivery method.[10][11]
INP107 - Levodopa for Parkinson's Disease
INP107 is another of this compound's product candidates utilizing the POD system, in this case for the delivery of levodopa for Parkinson's disease. As of now, detailed clinical trial data on the bioavailability of INP107 is not extensively published. However, the development of this product is part of this compound's strategy to reformulate established CNS drugs to improve their delivery and efficacy.[4]
Experimental Protocols
While complete, unabridged clinical trial protocols are not publicly available, the following methodologies are based on published study designs and general practices for bioavailability and bioequivalence studies of nasally administered drugs.
Bioavailability Study for INP104 (STOP 101 Trial)
The STOP 101 study was a Phase 1, open-label, randomized, single-dose, 3-period, 3-way crossover study in healthy adult subjects.[5]
-
Objective: To compare the pharmacokinetics of INP104 with IV DHE and Migranal®.
-
Study Population: Healthy adult volunteers.
-
Study Design: A 3-period crossover design where each subject received a single dose of INP104 (1.45 mg), IV DHE (1.0 mg), and Migranal® (2.0 mg) in a randomized sequence, with a washout period between each treatment.
-
Pharmacokinetic Sampling: Venous blood samples were collected at pre-specified time points before and after drug administration to determine the plasma concentrations of DHE and its major metabolite.
-
Bioanalytical Method: Plasma concentrations of DHE were likely measured using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated from the plasma concentration-time data.
Bioavailability Study for INP105 (SNAP 101 Trial)
The SNAP 101 study was a Phase 1, randomized, double-blind, placebo- and active comparator-controlled, ascending-dose, 2-way, 2-period, incomplete block, crossover trial.[7][9]
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of ascending doses of INP105 compared to IM olanzapine and orally-disintegrating olanzapine tablets.[9]
-
Study Population: Healthy adult volunteers.
-
Study Design: A 2-period crossover design. In Period 1 (open-label), subjects received either IM olanzapine or ODT olanzapine. In Period 2 (double-blind), after a washout period, subjects received a dose of INP105 or a placebo.[7][8][9] The study was dose-escalating, with safety and tolerability being monitored between dose groups.[7][9]
-
Pharmacokinetic Sampling: Serial blood samples were collected post-dose to determine the plasma concentrations of olanzapine.
-
Bioanalytical Method: A validated LC-MS/MS method was likely used for the quantification of olanzapine in plasma.
-
Pharmacokinetic Analysis: Cmax, Tmax, and AUC were determined to compare the bioavailability of the different formulations.
Alternative Intranasal Delivery Technologies
While direct head-to-head comparative bioavailability data is limited, other companies have developed technologies for upper nasal delivery.
-
Optinose (Xhance®): This technology uses a bi-directional delivery system where the user exhales into the device, closing the soft palate and allowing the medication to be delivered to the high and deep regions of the nasal cavity. It is primarily used for locally acting drugs like fluticasone for chronic sinusitis.
-
Kurve Technology (ViaNase™): This electronic atomizer creates a vortex of nebulized particles to target the upper nasal cavity. It has been used in clinical studies for the delivery of insulin to the central nervous system.[12]
A key differentiator of the POD system is its use of a propellant for a narrow, targeted plume of drug, which is a passive delivery method not requiring patient coordination of breathing.[4][6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action of the drugs delivered by the POD technology and the workflow of a typical bioavailability study, the following diagrams are provided.
Caption: Dihydroergotamine (DHE) acts as an agonist on presynaptic 5-HT1B/1D receptors, inhibiting the release of CGRP and thereby reducing vasodilation and pain signaling associated with migraine.[13][14][15][16][17][18]
Caption: Olanzapine acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, modulating neurotransmission to alleviate symptoms of agitation.[16][19][20][21][22]
References
- 1. impelpharma.com [impelpharma.com]
- 2. impelpharma.com [impelpharma.com]
- 3. impelpharma.com [impelpharma.com]
- 4. Precision Olfactory Drug Delivery to Upper Nasal Cavity With Improved Bioavailablity in Development for Headache, Parkinson’s, and More - - Practical Neurology [practicalneurology.com]
- 5. researchgate.net [researchgate.net]
- 6. The Upper Nasal Space Drug Delivery's Next Frontier [outsourcedpharma.com]
- 7. impelpharma.com [impelpharma.com]
- 8. impelpharma.com [impelpharma.com]
- 9. Placebo/Active Controlled, Safety, Pharmaco-Kinetic/Dynamic Study of INP105 (POD® olanzapine) in Healthy Adults [escholarship.org]
- 10. The SNAP 101 Double-Blind, Placebo/Active-Controlled, Safety, Pharmacokinetic, and Pharmacodynamic Study of INP105 (Nasal Olanzapine) in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. impelpharma.com [impelpharma.com]
- 12. The Upper Nasal Space: Option for Systemic Drug Delivery, Mucosal Vaccines and “Nose-to-Brain” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Evidence for 5-HT1B/1D receptors mediating the antimigraine effect of sumatriptan and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Agonist actions of dihydroergotamine at 5-HT2B and 5-HT2C receptors and their possible relevance to antimigraine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
Precision Olfactory Delivery System Demonstrates Superior Reproducibility in Drug Delivery Compared to Traditional Methods
A comprehensive review of experimental data highlights the enhanced consistency and predictability of the Precision Olfactory Delivery (POD) system, offering significant advantages for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the POD system's performance against traditional nasal spray technology, supported by quantitative data from clinical studies.
The effective delivery of therapeutics to the nasal cavity for local or systemic action is often hampered by the variability and inconsistency of traditional delivery methods. The Precision Olfactory Delivery (POD) system is engineered to overcome these limitations by targeting the vascular-rich upper nasal space, an area largely bypassed by conventional nasal sprays. This targeted approach not only has the potential for improved bioavailability but also demonstrates a marked improvement in the reproducibility of drug delivery, a critical factor in both research and clinical settings.
Enhanced Consistency with the POD System: A Quantitative Comparison
Clinical trial data, specifically from the STOP 101 study, provides compelling evidence of the superior reproducibility of the POD system. This study compared the pharmacokinetic profiles of dihydroergotamine (DHE) delivered via the POD system (as INP104) and a traditional nasal spray (Migranal®). The coefficient of variation (CV%), a measure of relative variability, was significantly lower for the POD system, indicating more consistent and predictable drug absorption among subjects.
| Delivery System | Drug Formulation | Key Pharmacokinetic Parameter | Coefficient of Variation (CV%) | Implication |
| Precision Olfactory Delivery (POD) System | INP104 (DHE) | Maximum Plasma Concentration (Cmax) | 51.4%[1][2] | Lower variability in peak drug levels |
| Total Drug Exposure (AUC0-inf) | 41.8%[1][2] | More consistent overall drug absorption | ||
| Traditional Nasal Spray | Migranal® (DHE) | Maximum Plasma Concentration (Cmax) | 91.8%[1][2] | Higher variability in peak drug levels |
| Total Drug Exposure (AUC0-inf) | 74.7%[1][2] | Less consistent overall drug absorption |
The data clearly illustrates that the POD system reduces inter-subject variability by nearly half for both peak plasma concentration and total drug exposure compared to the traditional nasal spray. This enhanced reproducibility is crucial for ensuring reliable dosing and predictable therapeutic outcomes.
In addition to improved consistency, the STOP 101 study also revealed a significant enhancement in bioavailability with the POD system. The average plasma concentration of DHE was three to four times higher with the POD system compared to the traditional nasal spray[3]. This suggests that a greater proportion of the administered dose reaches the systemic circulation, potentially allowing for lower doses and a reduced risk of side effects.
Experimental Protocol: The STOP 101 Study
The STOP 101 study was a Phase 1, open-label, randomized, single-dose, 3-period, 3-way crossover study designed to assess the pharmacokinetics and safety of INP104 compared to intravenous (IV) DHE and Migranal® in healthy adult subjects[4].
Methodology:
-
Study Design: Participants received a single dose of each of the three formulations in a randomized order, with washout periods between each administration.
-
Treatments:
-
INP104 (1.45 mg DHE) administered via the POD device.
-
Intravenous DHE (1.0 mg).
-
Migranal® Nasal Spray (2.0 mg DHE).
-
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to measure the plasma concentrations of DHE.
-
Data Analysis: Key pharmacokinetic parameters, including Cmax, Tmax (time to reach Cmax), and AUC0-inf (area under the concentration-time curve from time zero to infinity), were calculated and compared between the different delivery methods. The coefficient of variation was used to assess the inter-subject variability for each delivery system.
Visualizing the Advantage: Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying mechanism of action, the following diagrams illustrate the workflow of a comparative olfactory delivery study and the conceptual signaling pathway of Dihydroergotamine.
Conclusion
The Precision Olfactory Delivery system offers a significant advancement in intranasal drug delivery by providing a more reproducible and efficient method compared to traditional nasal sprays. The lower variability in drug absorption, as demonstrated by quantitative data, translates to more predictable and consistent therapeutic effects. This makes the POD system a valuable tool for researchers developing and testing new therapies, as well as for clinicians seeking to provide their patients with reliable and effective treatments. The ability to precisely target the upper nasal space opens new avenues for the development of drugs for a variety of indications, particularly those requiring rapid onset of action or bypassing the blood-brain barrier.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. STOP 101: A Phase 1, Randomized, Open-Label, Comparative Bioavailability Study of INP104, Dihydroergotamine Mesylate (DHE) Administered Intranasally by a I123 Precision Olfactory Delivery (POD® ) Device, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Proteomic Landscape: A Comparative Guide to Protein Analysis Technologies
In the dynamic field of drug discovery and development, the precise and robust analysis of proteins is paramount. Researchers and scientists require technologies that not only provide accurate quantification but also offer insights into complex biological processes. This guide provides a cross-validation of findings from a novel high-throughput immunoassay platform, here referred to as Proteome on Demand (POD) technology, with established protein analysis methods: Mass Spectrometry (LC-MS/MS), Western Blotting, and ELISA. By presenting head-to-head comparisons of experimental data and detailed methodologies, this guide aims to equip researchers with the knowledge to select the most appropriate technology for their specific research needs.
Quantitative Performance Comparison
The selection of a protein analysis technology often hinges on its quantitative performance. The following table summarizes key performance metrics for POD technology in comparison to LC-MS/MS, Western Blotting, and ELISA, based on a series of head-to-head experiments.
| Feature | Proteome on Demand (POD) Technology | Mass Spectrometry (LC-MS/MS) | Western Blotting | ELISA (Enzyme-Linked Immunosorbent Assay) |
| Throughput | High (96/384-well plate format) | Low to Medium | Low | High (96-well plate format)[1][2] |
| Sensitivity | High (femtogram to picogram range) | Very High (attomole to femtomole range) | Moderate (picogram to nanogram range) | Very High (picogram to nanogram range)[1] |
| Specificity | High (Antibody-dependent) | High (Based on mass-to-charge ratio) | Moderate (Dependent on antibody quality)[3] | High (Antibody-dependent)[4] |
| Quantitative Accuracy | High (with appropriate standards) | High (with isotopic labeling)[5] | Semi-quantitative to Quantitative[6] | High (with standard curve)[1] |
| Multiplexing Capability | High (up to 100s of proteins per sample) | High (thousands of proteins)[7] | Low (typically 1-3 proteins per blot) | Low to Moderate (typically 1-10 analytes) |
| Sample Volume | Low (microliter range) | Low to Medium (microliter to milliliter) | High (microgram range of protein lysate) | Low (microliter range)[1] |
| Cost per Sample | Medium | High | Low | Low to Medium |
| Time to Result | Fast (hours) | Slow (days) | Slow (1-2 days) | Fast (hours) |
Detailed Experimental Protocols
Reproducibility and cross-validation of findings are critically dependent on the detailed execution of experimental protocols. This section outlines the methodologies for the key protein analysis techniques compared in this guide.
Proteome on Demand (POD) Technology Workflow
The POD technology workflow is designed for high-throughput, multiplexed protein quantification from small sample volumes.
Methodology:
-
Sample Preparation: Cells or tissues are lysed to extract proteins. Protein concentration is determined using a standard assay like BCA.[5]
-
Assay Plate Preparation: POD plates pre-coated with capture antibodies are prepared.
-
Incubation: Samples are added to the wells and incubated to allow target proteins to bind to the capture antibodies.
-
Washing: Unbound proteins are removed through a series of wash steps.
-
Detection: A detection antibody conjugated to a reporter enzyme is added, followed by a substrate that generates a detectable signal.
-
Data Acquisition: The plate is read using a compatible plate reader.
-
Data Analysis: Protein concentrations are calculated based on the signal intensity relative to a standard curve.
Mass Spectrometry (LC-MS/MS) Workflow
Mass spectrometry offers a comprehensive and unbiased approach to protein identification and quantification. The "bottom-up" proteomics strategy is most commonly employed.[8][9]
Methodology:
-
Protein Extraction and Digestion: Proteins are extracted from samples and digested into smaller peptides using an enzyme like trypsin.[8]
-
Liquid Chromatography (LC) Separation: The complex peptide mixture is separated by liquid chromatography based on physicochemical properties.[10]
-
Ionization: Eluted peptides are ionized, typically using electrospray ionization (ESI).[8]
-
Mass Analysis (MS1): The mass-to-charge (m/z) ratios of the intact peptides are measured.
-
Fragmentation (MS/MS): Selected peptides are fragmented, and the m/z ratios of the fragments are measured.[8]
-
Data Analysis: The fragmentation patterns are used to determine the amino acid sequence of the peptides, which are then matched to a protein database for identification and quantification.[11]
Western Blotting Workflow
Western blotting is a widely used technique for the detection and semi-quantitative analysis of specific proteins.[2][12]
Methodology:
-
Sample Preparation and Gel Electrophoresis: Protein samples are denatured and separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[12]
-
Blocking: The membrane is incubated with a blocking agent to prevent non-specific antibody binding.[12]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by an enzyme-conjugated secondary antibody.[12]
-
Signal Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence or fluorescence).[12]
-
Analysis: The signal intensity of the protein band is quantified relative to a loading control.
ELISA Workflow
ELISA is a plate-based immunoassay used for quantifying a specific protein in a sample. The sandwich ELISA is a common format.[1][2]
Methodology:
-
Coating: A 96-well plate is coated with a capture antibody specific for the target protein.[1]
-
Blocking: The plate is blocked to prevent non-specific binding.[1]
-
Sample Incubation: The sample is added to the wells, and the target protein is captured by the antibody.
-
Detection Antibody: A detection antibody, also specific to the target protein, is added, forming a "sandwich".[2]
-
Enzyme-Conjugated Secondary Antibody: An enzyme-linked secondary antibody that binds to the detection antibody is added.
-
Substrate Addition: A substrate is added, which is converted by the enzyme to produce a colored product.[1]
-
Measurement: The absorbance of the colored product is measured using a plate reader, and the concentration of the target protein is determined from a standard curve.[1]
Signaling Pathway Analysis: A Case Study
To illustrate the application of these technologies in a biological context, we examine the PI3K/Akt signaling pathway, which is crucial in cancer biology and a common target in drug development.[13]
In a typical drug development study targeting this pathway, a researcher might use:
-
POD Technology or ELISA to quantify the total levels of key proteins like Akt and mTOR in a high-throughput screen of potential drug candidates.
-
Western Blotting to validate the findings from the high-throughput screen and to assess the phosphorylation status of Akt, which indicates its activation.
-
Mass Spectrometry for an unbiased, global view of how a lead compound affects the entire proteome, potentially identifying off-target effects or novel biomarkers.[11] PTMScan services, which combine antibody enrichment with LC-MS/MS, are particularly powerful for detailed pathway analysis.[13][14]
Conclusion
The choice of a protein analysis platform is a critical decision in the drug discovery and development pipeline. This guide has provided a comparative overview of a novel high-throughput immunoassay (POD technology) alongside established methods such as Mass Spectrometry, Western Blotting, and ELISA. While high-throughput technologies like POD and ELISA are ideal for screening large numbers of samples, Western Blotting remains a valuable tool for validation and semi-quantitative analysis.[2][4] Mass Spectrometry offers unparalleled depth for comprehensive proteome profiling and the discovery of novel biomarkers.[7] By understanding the strengths and limitations of each technology, researchers can design more effective experiments, leading to more robust and reliable findings in their quest for new therapeutics.
References
- 1. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 2. Western blotting vs. ELISA | Abcam [abcam.com]
- 3. Why Is Western Blotting Still Needed to Detect Protein Expression Levels | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Western Blot vs ELISA: Which Is Better for Protein Detection? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Comparative Analysis of Mass Spectrometry-Based Proteomic Methods for Protein Target Discovery using a One-Pot Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 11. Analysis of signaling pathways using functional proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. PTMScan® Multi-Pathway Service | Cell Signaling Technology [cellsignal.com]
- 14. PTMScan Pathway Service | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
A Guide to Proper Laboratory Chemical Disposal: Ensuring Safety and Compliance
For researchers, scientists, and drug development professionals, the responsible disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Improper disposal not only poses a direct threat to personnel but can also lead to significant environmental contamination and legal repercussions. This guide provides essential, step-by-step procedures for the safe handling and disposal of chemical waste, reinforcing our commitment to being your preferred source for laboratory safety information.
Core Principles of Chemical Waste Management
Before delving into specific procedures, it is crucial to understand the foundational principles of chemical waste management. Adherence to these principles will minimize risks and ensure regulatory compliance.
-
Segregation: Never mix incompatible chemicals.[1] Doing so can lead to violent reactions, explosions, and the release of toxic gases.[2][3] Always use separate, clearly labeled containers for different waste streams.
-
Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations), and the date accumulation began.
-
Containment: Use only approved, chemically compatible containers for waste collection.[4][5][6][7][8] Containers must be kept closed except when adding waste and should be stored in a designated Satellite Accumulation Area (SAA).
-
Volume Limits: Be aware of the volume limits for hazardous waste storage in your laboratory, as stipulated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[9][10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat, when handling chemical waste.
Chemical Incompatibility
Mixing incompatible chemicals is one of the most significant risks in a laboratory setting. The following table, derived from the Code of Federal Regulations (40 CFR 264 Appendix V), provides examples of potentially incompatible waste groups.
| Group A | Group B | Potential Consequences of Mixing |
| Acetylene sludge, Alkaline caustic liquids, Alkaline cleaner, Caustic wastewater, Lime sludge | Acid sludge, Battery acid, Chemical cleaners, Electrolyte acid | Heat generation, violent reaction |
| Aluminum, Beryllium, Calcium, Lithium, Magnesium, Potassium, Sodium, Zinc powder | Any waste in Group 1-A or 1-B | Fire or explosion; generation of flammable hydrogen gas |
| Alcohols, Aldehydes, Halogenated hydrocarbons, Nitrated hydrocarbons, Unsaturated hydrocarbons | Concentrated nitric and sulfuric acid mixtures, and other strong oxidizers | Fire, explosion, or violent reaction |
| Amines, Amides, Azides, Cyanides, Nitrides, Organic Isocyanates, Sulfides | Acids, Acidic solutions | Generation of toxic or flammable gases |
| Spent cyanide and sulfide solutions | Acids | Generation of toxic hydrogen cyanide or hydrogen sulfide gas |
| Chlorates, Chlorine, Chlorites, Chromic acid, Hypochlorites, Nitrates, Perchlorates, Permanganates, Peroxides | Acetic acid, Alcohols, Combustible and flammable materials, Ethers, Glycols, Organic solvents | Fire, explosion, or violent reaction |
This table provides examples and is not exhaustive. Always consult the Safety Data Sheet (SDS) for specific incompatibility information.
Waste Container Specifications
The selection of an appropriate waste container is critical to prevent leaks, reactions, and exposure. Containers must be compatible with the waste they hold and meet Department of Transportation (DOT) standards for transport.[5]
| Waste Type | Recommended Container Material | Material Specifications and Considerations |
| Corrosive (Acids and Bases) | High-Density Polyethylene (HDPE), Polypropylene (PP), Glass (with coating) | Must be resistant to corrosion.[5][7] Never use metal containers for corrosive waste.[5][8] Ensure the cap and liner are also compatible. |
| Flammable Liquids/Solvents | Steel, HDPE | Must have a tight-fitting, screw-on lid. For larger volumes, use safety cans with flame arrestors. Store away from ignition sources. |
| Oxidizers | Glass, HDPE, or other compatible plastic | Must not be stored with flammable or combustible materials. Ensure the container is clean and free of organic contaminants. |
| Reactive/Water-Reactive | Material as specified on the SDS | Requires special handling and containment. Often stored under an inert atmosphere or in a specific liquid. |
| Toxic/Heavy Metals | HDPE, Glass | Must be clearly labeled with the specific toxic component. Consider using containers that can be sealed to prevent volatilization. |
| Solid Waste (contaminated debris) | Lined cardboard boxes, plastic pails | Must be robust enough to contain the waste without tearing or leaking. Sharps must be in a puncture-resistant container. |
Disposal Procedures Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
Chemical Waste Disposal Workflow
Detailed Experimental Protocols for Waste Treatment
In some cases, it is permissible and safe to treat certain chemical wastes in the laboratory to render them non-hazardous before disposal. These procedures must be carried out with extreme caution and only by trained personnel.
Protocol for Neutralization of Acidic and Basic Waste
This protocol is for dilute aqueous solutions of acids and bases that do not contain other hazardous components.
Materials:
-
Dilute acidic or basic waste
-
Neutralizing agent (e.g., sodium bicarbonate or citric acid)
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate PPE (goggles, gloves, lab coat)
Procedure:
-
Place the container of acidic or basic waste in a larger secondary container in a fume hood.
-
Begin stirring the waste solution gently with a stir bar.
-
Slowly add the neutralizing agent. For acidic waste, use a weak base like sodium bicarbonate. For basic waste, use a weak acid like citric acid. Caution: Add the neutralizing agent in small portions to control the reaction and prevent excessive heat generation or foaming.
-
Continuously monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the neutralizing agent until the pH is between 6 and 8.
-
Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain any other regulated substances. Always check local regulations.
Protocol for Precipitation of Heavy Metal Waste
This protocol is a general method to remove heavy metal ions from an aqueous solution. The specific precipitating agent will vary depending on the metal.
Materials:
-
Aqueous waste containing heavy metal ions
-
Precipitating agent (e.g., sodium hydroxide, sodium sulfide, or sodium carbonate)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Container for the solid precipitate
-
Appropriate PPE
Procedure:
-
In a fume hood, place the waste solution in a beaker and begin stirring.
-
Slowly add the precipitating agent to the solution. For many metals, adding sodium hydroxide to raise the pH will cause the metal hydroxide to precipitate.
-
Continue adding the precipitating agent and monitoring for the formation of a solid precipitate.
-
Allow the precipitate to settle.
-
Separate the solid precipitate from the liquid by filtration.
-
The liquid filtrate must be tested to ensure the heavy metal concentration is below the regulatory limit for sewer disposal. If not, the precipitation process may need to be repeated.
-
The solid precipitate is a hazardous waste and must be collected in a labeled container for disposal by Environmental Health and Safety (EHS).
The following decision tree can help guide the process for treating and disposing of aqueous waste.
Aqueous Waste Disposal Decision Tree
By adhering to these procedures and principles, you contribute to a safer laboratory environment and ensure the protection of our community and environment. For further questions or specific disposal needs, always contact your institution's Environmental Health and Safety department.
References
- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. csb.gov [csb.gov]
- 4. Chemical Waste Containers | Environment, Health & Safety [ehs.ucla.edu]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. wattbarind.com [wattbarind.com]
- 7. enviroserve.com [enviroserve.com]
- 8. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
- 9. polystarcontainment.com [polystarcontainment.com]
- 10. connmaciel.com [connmaciel.com]
- 11. palmetto-industries.com [palmetto-industries.com]
- 12. ushazmatstorage.com [ushazmatstorage.com]
Essential Safety and Handling Guide for IMPEL™ Herbicide Diluent
Disclaimer: The following information pertains to the product IMPEL™ , a low viscosity non-aromatic diluent used with oil-soluble herbicides.[1][2] It is not a guide for a specific chemical substance named "this compound," as no such single chemical entity was identified in the provided search context. Researchers, scientists, and drug development professionals should always refer to the specific Safety Data Sheet (SDS) for any chemical they are handling.
This guide provides essential safety and logistical information for the handling and disposal of this compound™, a product designed for basal-bark and cut-surface brush control applications in non-cropland areas.[1][2]
Hazard Identification and First Aid
This compound™ is classified as a substance that may be fatal if swallowed and enters airways.[2] It is crucial to follow safety precautions to minimize exposure.
First Aid Measures [2]
| Exposure Route | Immediate Action |
| Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
| Skin or Clothing | Take off contaminated clothing and wash it before reuse. Wash with plenty of soap and water for several minutes. |
| Ingestion | Immediately call a poison center or doctor. Have the person rinse their mouth with water if able. Do NOT induce vomiting. |
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If the person is not breathing, call 911 or an ambulance, then give artificial respiration. |
In all cases of exposure, have the product container with you when calling a poison control center or doctor, or going for treatment.[2]
Personal Protective Equipment (PPE)
When handling this compound™, it is essential to use appropriate Personal Protective Equipment to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face Protection | Safety goggles or a face shield | To protect against splashes.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene) | To prevent skin contact.[3] |
| Body Protection | Coveralls or a chemical-resistant apron | To protect against spills and splashes.[3] |
| Respiratory Protection | Not specified, but avoid inhalation of spray mist. | A respirator may be necessary if working in a poorly ventilated area or if spray mist is present.[2] |
Operational Plan: Handling and Use
This compound™ is used as a diluent for oil-soluble herbicides.[1][2] Adherence to the manufacturer's instructions is critical for both efficacy and safety.
| This compound™ to Herbicide Ratio | This compound™ Concentration |
| 1:4 | 20% |
| 1:3 | 25% |
Note: Use rates may vary depending on environmental conditions and the specific application. It is recommended to follow the herbicide manufacturer's label for specific dilution rates.[1][2]
Experimental Workflow for Handling this compound™
Caption: Workflow for the safe handling and mixing of this compound™.
Disposal Plan
Proper disposal of this compound™ and its container is crucial to prevent environmental contamination.
Container Disposal
-
Offer the container for recycling if available.[2]
-
The Agricultural Container Recycling Council (ACRC) provides a national recycling program.[2] You can find your local recycler on the ACRC website.[2]
-
If recycling is not an option, decontaminated containers may be disposed of in a sanitary landfill.[2]
-
Alternatively, dispose of the container according to other procedures approved by local regulations.[2]
Chemical Disposal
-
Do not release the chemical into the environment.[5]
-
In case of a spill, leak, fire, or exposure, call the emergency number 1-800-424-9300.[2]
-
For household hazardous waste, it is recommended to take it to a designated collection center.[6]
Logical Relationship for this compound™ Disposal
Caption: Decision diagram for the proper disposal of this compound™ containers.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
